molecular formula C29H25N5O6 B1674139 1-A09 CAS No. 1143579-76-3

1-A09

Cat. No.: B1674139
CAS No.: 1143579-76-3
M. Wt: 539.5 g/mol
InChI Key: XDUPIYKMBPUQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The identifier "1-A09" is associated with distinct commercial products and is not identified as a specific chemical reagent. One primary product is the plusoptiX A09, an FDA-approved photoscreener used in pediatric vision screening. This handheld, infrared device is designed to detect risk factors for amblyopia (lazy eye) in children by performing a binocular, non-invasive autorefraction at a 1-meter distance. It screens for conditions including significant myopia, hyperopia, anisometropia, astigmatism, and strabismus, providing a simple "pass" or "refer" result to guide further care . In a clinical study, the plusoptiX A09 demonstrated a sensitivity of 88% and a specificity of 92% in detecting amblyogenic factors when compared to a comprehensive ophthalmologic examination . Separately, "1A09" also refers to a rectangular, black, tactile switch cap manufactured by MEC Switches. This component is a snap-fit, non-illuminated cap designed for use with tactile switches in electronic applications . The information presented is for research and informational purposes only and is designated For Research Use Only (RUO). It must not be used for diagnostic, therapeutic, or personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1143579-76-3

Molecular Formula

C29H25N5O6

Molecular Weight

539.5 g/mol

IUPAC Name

6-hydroxy-3-[1-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]triazol-4-yl]-2-phenyl-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C29H25N5O6/c35-24-15-25-22(14-21(24)29(37)38)27(28(40-25)18-4-2-1-3-5-18)23-16-34(32-31-23)17-26(36)30-19-6-8-20(9-7-19)33-10-12-39-13-11-33/h1-9,14-16,35H,10-13,17H2,(H,30,36)(H,37,38)

InChI Key

XDUPIYKMBPUQSZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

I-A09;  IA09;  IA09;  I-A-09;  IA 09; 

Origin of Product

United States

Foundational & Exploratory

The c-Src SH2 Domain in PDB 1A09: A Technical Guide to its Function and Ligand Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The Src Homology 2 (SH2) domain is a critical protein-protein interaction module that plays a pivotal role in intracellular signal transduction. Its function is to recognize and bind to specific phosphotyrosine (pY)-containing motifs, thereby recruiting signaling proteins to activated receptor tyrosine kinases and other phosphorylated targets. This guide provides a detailed technical overview of the c-Src SH2 domain as presented in the Protein Data Bank (PDB) entry 1A09, focusing on its structure, the thermodynamics of its interaction with a synthetic peptide ligand, and the experimental methodologies used to characterize this interaction.

The Structure and Function of the c-Src SH2 Domain in PDB 1A09

The PDB entry 1A09 reveals the crystal structure of the human c-Src SH2 domain in complex with a synthetic dipeptide analog, ace-formyl-phosphotyrosine-glutamate-(n,n-dipentyl amine). This structure provides a high-resolution snapshot of the molecular interactions that govern the specificity of SH2 domain binding.

The primary function of the Src SH2 domain is to mediate the assembly of signaling complexes.[1] It achieves this by binding to phosphorylated tyrosine residues on various proteins, including activated growth factor receptors like the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] This interaction is a key step in numerous signaling pathways that control cell growth, differentiation, and migration.[3]

In the context of the full-length c-Src protein, the SH2 domain also plays a crucial role in regulating the kinase's own activity. In its inactive state, the c-Src SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in the C-terminal tail of the kinase.[5] This intramolecular interaction locks the kinase in a closed, inactive conformation. The binding of the SH2 domain to an external, high-affinity phosphopeptide can disrupt this autoinhibitory interaction, leading to the activation of the c-Src kinase.[5]

Quantitative Analysis of Ligand Binding

The interaction between the c-Src SH2 domain and its ligands has been quantitatively characterized using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat changes associated with binding, allowing for the determination of key thermodynamic parameters. The primary publication associated with PDB 1A09, "Peptide ligands of pp60(c-src) SH2 domains: a thermodynamic and structural study" by Charifson et al. (1997), provides such data for a series of peptide ligands.

For the specific ligand in PDB 1A09, ace-formyl-phosphotyrosine-glutamate-(n,n-dipentyl amine), the study highlights a unique covalent interaction. The formyl group on the phosphotyrosine analog forms a reversible thiohemiacetal with the thiol side chain of Cys-188 in the SH2 domain. This covalent interaction resulted in a significant decrease in the entropy of binding (ΔS) of 25.6 cal/(mol·K) compared to the non-formylated parent compound. This entropic penalty was attributed to the loss of rotational and translational degrees of freedom of the phosphotyrosine moiety upon covalent bond formation.

Table 1: Thermodynamic Parameters of Ligand Binding to c-Src SH2 Domain

LigandKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Ac-pY-Glu-Glu-Ile-NH₂2.9-11.6-14.12.50.9
Ac-pY-Glu-NH(n-pentyl)₂140-9.3-11.92.61.0
Ace-formyl-pY-Glu-(n,n-dipentyl amine) (1A09 ligand) Data not explicitly provided for Kd, but noted to have a 25.6 cal/(mol·K) lower ΔS than the non-formylated parent.

Note: The data for the first two entries are representative values from the primary publication for high-affinity and dipeptide ligands, respectively, to provide context. The specific Kd for the 1A09 ligand is not explicitly stated in the abstract, but the significant entropic penalty is a key finding.

Experimental Protocols

The following sections detail the methodologies employed in the study of the c-Src SH2 domain in PDB 1A09, based on the primary publication and general protocols for similar studies.

Protein Expression and Purification

The c-Src SH2 domain (residues 144-249 of the human c-Src protein) was expressed in Escherichia coli BL21 cells.[6][7] A common method for purification of recombinant SH2 domains involves affinity chromatography, often using a glutathione S-transferase (GST) or a polyhistidine (His) tag.[6][7][8]

General Protocol:

  • Transformation and Expression: The expression vector containing the c-Src SH2 domain sequence is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and lysed, for example, by sonication, in a buffer containing protease inhibitors.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

  • Tag Cleavage and Further Purification: The affinity tag is often removed by enzymatic cleavage (e.g., with thrombin or TEV protease) to yield the native SH2 domain. Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to obtain a highly pure and homogeneous protein sample.

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed to measure the thermodynamic parameters of peptide binding to the c-Src SH2 domain.[9]

General Protocol:

  • Sample Preparation: The purified c-Src SH2 domain and the synthetic peptide ligand are extensively dialyzed against the same buffer to minimize heats of dilution.

  • ITC Measurement: The SH2 domain solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe. The experiment consists of a series of small injections of the peptide into the protein solution.

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are integrated and fit to a binding model to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd).

X-ray Crystallography

The three-dimensional structure of the c-Src SH2 domain in complex with the peptide ligand was determined by X-ray crystallography.[10][11]

General Protocol:

  • Complex Formation: The purified c-Src SH2 domain and the synthetic peptide are mixed in a slight molar excess of the peptide to ensure saturation of the protein.

  • Crystallization: The protein-peptide complex is crystallized using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the complex with a crystallization solution containing a precipitant (e.g., polyethylene glycol) and allowing the mixture to equilibrate against a reservoir of the crystallization solution.

  • Data Collection: The resulting crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A model of the protein-peptide complex is built into the electron density and refined to obtain the final, high-resolution structure.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical signaling pathway involving the Src SH2 domain and the general experimental workflow for its characterization.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR PDGFR_pY Autophosphorylated PDGFR (pY) PDGFR->PDGFR_pY Dimerization & Autophosphorylation PDGF PDGF PDGF->PDGFR Ligand Binding Src_inactive c-Src (inactive) -SH3-SH2-Kinase-pY527- Src_active c-Src (active) -SH3-SH2-Kinase-Y416- Src_inactive->Src_active Conformational Change & Activation Downstream Downstream Signaling (e.g., RAS-MAPK) Src_active->Downstream Substrate Phosphorylation PDGFR_pY->Src_inactive SH2 Domain Binding Experimental_Workflow cluster_protein_prep Protein & Ligand Preparation cluster_analysis Biophysical & Structural Analysis Expression SH2 Domain Expression in E. coli Purification Affinity & Size-Exclusion Chromatography Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Crystallography X-ray Crystallography Purification->Crystallography Peptide Peptide Synthesis & Purification Peptide->ITC Peptide->Crystallography Thermo_Data Thermodynamic Data (Kd, ΔH, ΔS) ITC->Thermo_Data Structure 3D Structure (PDB 1A09) Crystallography->Structure

References

An In-depth Technical Guide to the 1A09 Protein: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein designated by the Protein Data Bank (PDB) identifier 1A09 is the Src Homology 2 (SH2) domain of the human proto-oncogene tyrosine-protein kinase Src (c-Src). This domain is a critical component in cellular signaling, recognizing and binding to phosphotyrosine-containing motifs on various proteins. This technical guide provides a comprehensive overview of the 1A09 protein structure, its multifaceted functions in cellular signaling pathways, and its implications in disease, particularly cancer. We present a summary of available quantitative binding data, detailed experimental methodologies for its study, and visual representations of its signaling networks and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to c-Src and its SH2 Domain (1A09)

The c-Src protein is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including cell proliferation, differentiation, survival, and migration.[1] Its activity is tightly controlled, and dysregulation is frequently associated with the development and progression of various cancers.[1] The c-Src protein is comprised of several functional domains, including an SH2 domain, an SH3 domain, a kinase domain, and a C-terminal regulatory tail.

The 1A09 PDB entry specifically represents the SH2 domain of human c-Src in complex with a synthetic peptide ligand.[2][3] SH2 domains are highly conserved protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine (pY) residues within particular sequence contexts on target proteins. This interaction is a fundamental mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases and other phosphorylated signaling molecules, thereby propagating downstream cellular signals.

The Structure of the 1A09 Protein

The three-dimensional structure of the 1A09 protein was determined by X-ray diffraction at a resolution of 2.0 Å.[1] The structure reveals the canonical SH2 domain fold, which consists of a central anti-parallel β-sheet flanked by two α-helices. The phosphotyrosine-binding pocket is a highly conserved feature of SH2 domains and is responsible for the specific recognition of the phosphorylated tyrosine residue. A second, more variable binding pocket accommodates the amino acid residues C-terminal to the phosphotyrosine, providing specificity for different SH2 domains.

Table 1: Structural Details of the 1A09 PDB Entry

ParameterValueReference
PDB ID1A09[2]
ProteinProto-oncogene tyrosine-protein kinase Src (SH2 domain)[2][3]
OrganismHomo sapiens[2][3]
Expression SystemEscherichia coli BL21[2][3]
MethodX-ray Diffraction[1]
Resolution2.0 Å[1]
LigandACE-FORMYL PHOSPHOTYR-GLU-(N,N-DIPENTYL AMINE)[2]

Functional Roles of the c-Src SH2 Domain

The c-Src SH2 domain is a critical mediator of a vast and complex network of signaling pathways. Its ability to bind to specific phosphotyrosine motifs allows it to participate in a multitude of cellular processes.

Signal Transduction Cascades

The c-Src SH2 domain is involved in numerous signaling pathways initiated by growth factors, cytokines, and hormones. Upon receptor activation and autophosphorylation, the c-Src SH2 domain binds to the newly formed phosphotyrosine sites on the receptor or associated proteins, leading to the recruitment and activation of c-Src kinase activity. This, in turn, triggers downstream signaling cascades, such as the Ras-MAPK pathway, which is crucial for cell proliferation and differentiation.[1]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Ligand Binding Src c-Src pRTK->Src SH2 domain binding ActiveSrc Active c-Src Src->ActiveSrc Activation Grb2 Grb2 ActiveSrc->Grb2 Phosphorylates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates ActiveRas Active Ras-GTP Ras->ActiveRas GTP loading MAPK_Cascade MAPK Cascade ActiveRas->MAPK_Cascade Initiates Proliferation Cell Proliferation Differentiation MAPK_Cascade->Proliferation Regulates

Src Signaling Pathway
Cell Adhesion and Migration

c-Src plays a crucial role in regulating cell adhesion and migration, processes that are fundamental to development, wound healing, and cancer metastasis. The c-Src SH2 domain mediates interactions with focal adhesion proteins, such as focal adhesion kinase (FAK), leading to the dynamic regulation of the cytoskeleton and the turnover of focal adhesions.

Cell_Adhesion_and_Migration Integrin Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrin Binds pFAK Phosphorylated FAK (pY) FAK->pFAK Autophosphorylation Src c-Src pFAK->Src SH2 domain binding ActiveSrc Active c-Src Src->ActiveSrc Activation Cytoskeleton Actin Cytoskeleton Remodeling ActiveSrc->Cytoskeleton Regulates Migration Cell Migration Cytoskeleton->Migration Drives

Cell Adhesion and Migration
Role in Disease

Given its central role in cell signaling, it is not surprising that aberrant c-Src activity is implicated in various diseases, most notably cancer. Overexpression or constitutive activation of c-Src can lead to uncontrolled cell growth, increased motility, and invasion, all hallmarks of cancer.[1] The c-Src SH2 domain is a key mediator of these oncogenic signals, making it an attractive target for the development of novel anti-cancer therapies.

Quantitative Data on Ligand Binding

The primary publication associated with the 1A09 PDB entry by Charifson et al. (1997) utilized Isothermal Titration Calorimetry (ITC) to measure the thermodynamic parameters of a series of peptide ligands binding to the pp60(c-src) SH2 domain. While the complete dataset was not accessible, the following table summarizes the available information.

Table 2: Thermodynamic Data for Peptide Ligand Binding to c-Src SH2 Domain

LigandKd (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
Formylated phosphotyrosine analog---ΔS was 25.6 cal/(mol·K) lower than the nonformylated parent[2]
Additional peptide ligandsData not fully accessibleData not fully accessibleData not fully accessibleData not fully accessible[2]

Note: A comprehensive table of thermodynamic parameters for all studied ligands could not be constructed as the full text of the primary reference was not accessible.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structure and function of the c-Src SH2 domain.

Protein Expression and Purification of c-Src SH2 Domain

Protein_Purification_Workflow Transformation Transformation of E. coli BL21 with Src SH2 expression vector Culture Large-scale culture and induction of protein expression Transformation->Culture Lysis Cell Lysis (e.g., sonication) Culture->Lysis Clarification Centrifugation to remove cell debris Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->AffinityChrom Dialysis Dialysis to remove impurities and buffer exchange AffinityChrom->Dialysis SEC Size-Exclusion Chromatography (SEC) for final purification Dialysis->SEC PurityAnalysis Purity Analysis (SDS-PAGE, Mass Spec) SEC->PurityAnalysis PureProtein Pure c-Src SH2 Domain PurityAnalysis->PureProtein

Protein Purification Workflow
  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the coding sequence for the human c-Src SH2 domain, often with an affinity tag (e.g., a polyhistidine-tag) for purification.

  • Cell Culture and Induction: Grow the transformed bacteria in a large-scale culture to a desired optical density. Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cell debris, retaining the soluble fraction containing the SH2 domain.

  • Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins. Elute the SH2 domain using a suitable elution buffer (e.g., containing imidazole).

  • Dialysis and Tag Removal (Optional): Dialyze the eluted protein against a storage buffer to remove the eluting agent and for buffer exchange. If necessary, cleave the affinity tag using a specific protease.

  • Size-Exclusion Chromatography (SEC): For final purification and to ensure the protein is monomeric, perform size-exclusion chromatography.

  • Purity and Concentration Determination: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer or a protein assay.

X-ray Crystallography for Structure Determination
  • Crystallization Screening: Screen a wide range of crystallization conditions using high-throughput robotic systems. This involves mixing the purified c-Src SH2 domain (in complex with a ligand) with various precipitants, buffers, and salts.

  • Crystal Optimization: Optimize the initial crystallization "hits" by systematically varying the concentrations of the protein, ligand, and crystallization reagents, as well as temperature and pH, to obtain large, well-ordered crystals.

  • Data Collection: Mount a single crystal and cryo-cool it in a stream of liquid nitrogen. Collect X-ray diffraction data using a synchrotron or a rotating anode X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using methods like molecular replacement (using a known SH2 domain structure as a model). Build an atomic model of the c-Src SH2 domain into the resulting electron density map and refine the model against the experimental data.

  • Validation: Validate the final protein structure using various quality control metrics to ensure its accuracy.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
  • Sample Preparation: Dialyze the purified c-Src SH2 domain and the peptide ligand extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment Setup: Load the c-Src SH2 domain into the sample cell of the ITC instrument and the peptide ligand into the injection syringe.

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution while monitoring the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Conclusion and Future Directions

The c-Src SH2 domain, represented by the 1A09 PDB structure, is a paradigm for understanding the molecular basis of phosphotyrosine-mediated signaling. Its central role in a multitude of cellular processes and its frequent dysregulation in cancer underscore its importance as a therapeutic target. This technical guide has provided a detailed overview of its structure, function, and the experimental approaches used for its investigation. Future research will likely focus on the development of highly specific and potent inhibitors of the c-Src SH2 domain as potential anti-cancer agents. Furthermore, a deeper understanding of the complex regulatory networks in which the c-Src SH2 domain participates will be crucial for elucidating the intricacies of cellular signaling in both health and disease.

References

The Discovery and Developmental History of I-A09: A Technical Whitepaper on a Novel MptpB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and developmental history of the I-A09 inhibitor, a key molecule in the exploration of novel anti-tuberculosis therapeutics targeting the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).

Executive Summary

I-A09 is a pioneering, albeit modestly potent, small molecule inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). Its discovery validated a novel therapeutic strategy for tuberculosis that targets a secreted mycobacterial virulence factor rather than the bacterium itself. I-A09 is a bidentate inhibitor, comprised of a benzofuran salicylic acid core that engages the active site of MptpB and a triazole-linked side chain, generated via click chemistry, that interacts with a nearby secondary pocket. By inhibiting MptpB, I-A09 reverses the phosphatase's suppression of the host macrophage's innate immune response, restoring critical signaling pathways and enabling the host cell to control mycobacterial growth. While I-A09 itself did not proceed to clinical trials, it served as a crucial proof-of-concept molecule and a scaffold for the development of highly potent next-generation MptpB inhibitors with therapeutic potential.

Discovery and History

I-A09 was identified from a focused combinatorial library designed to discover potent and selective inhibitors of protein tyrosine phosphatases (PTPs). The discovery strategy was based on a fragment-based approach, tethering a known PTP-binding scaffold (the benzofuran salicylic acid core) to a diverse array of chemical moieties via a stable triazole linker using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1] This approach aimed to create bidentate inhibitors that could simultaneously engage the conserved active site of the phosphatase and unique, less-conserved peripheral pockets, thereby achieving both potency and selectivity.[1]

The screening of this library against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) led to the identification of I-A09 as a promising hit.[1] Although its potency was modest, its ability to inhibit MptpB and exert an anti-mycobacterial effect within host cells was a significant breakthrough.[2] This discovery provided critical proof-of-principle for targeting MptpB as a viable anti-tuberculosis strategy and laid the groundwork for subsequent lead optimization efforts.[2][3] These efforts led to the development of significantly more potent analogs, such as L01-Z08, by modifying the core benzofuran salicylic acid structure.[1][4] As of the latest available information, neither I-A09 nor its more potent successors have entered clinical trials.[1][4]

Mechanism of Action

MptpB is a virulence factor secreted by M. tuberculosis into the cytoplasm of infected host macrophages.[2] Inside the macrophage, MptpB dephosphorylates key host signaling proteins, thereby subverting the host's innate immune response and creating a permissive environment for mycobacterial survival and replication.[2] Specifically, MptpB has been shown to suppress the activation of the MAP kinase pathways involving ERK1/2 and p38.[2] This suppression leads to a downstream reduction in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which is crucial for an effective anti-mycobacterial response.[2]

I-A09 acts by competitively inhibiting the enzymatic activity of MptpB.[1] By binding to the active site and a peripheral pocket, I-A09 prevents MptpB from dephosphorylating its host cell substrates.[1] This inhibition reverses the subversion of the host's signaling pathways. In macrophages treated with I-A09, the phosphorylation and activation of ERK1/2 and p38 are restored, leading to the normalization of IL-6 production.[2] This restoration of the host's natural immune response mechanisms impairs the intracellular growth of M. tuberculosis.[1]

G cluster_0 M. tuberculosis cluster_1 Host Macrophage Mtb M. tuberculosis MptpB MptpB (secreted) Mtb->MptpB secretes ERK12_p38_active p-ERK1/2 & p-p38 (active) MptpB->ERK12_p38_active dephosphorylates (inhibits) ERK12_p38 ERK1/2 & p38 (inactive) ERK12_p38->ERK12_p38_active activation IL6 IL-6 Production ERK12_p38_active->IL6 leads to Immune_Response Anti-mycobacterial Response IL6->Immune_Response promotes IA09 I-A09 IA09->MptpB inhibits

Figure 1. Signaling pathway of MptpB and the inhibitory action of I-A09.

Quantitative Data

I-A09 exhibited micromolar potency against MptpB. Subsequent structure-activity relationship (SAR) studies, primarily focused on modifying the benzofuran salicylic acid core, led to the development of inhibitors with significantly improved potency. The table below summarizes the key quantitative data for I-A09 and a next-generation inhibitor, L01-Z08, for comparison.

CompoundStructureTargetIC50 (µM)Ki (µM)Selectivity
I-A09 6-hydroxy-3-(1-(2-((4-morpholinophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)-2-phenylbenzofuran-5-carboxylic acidMptpB1.261.06~10-fold vs. a panel of mammalian PTPs
L01-Z08 (Structure not explicitly public)MptpB0.038->37-fold vs. a panel of human PTPs

Experimental Protocols

Synthesis of I-A09

The synthesis of I-A09 involves the preparation of a benzofuran salicylic acid core containing an alkyne group, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (click reaction) with a custom-synthesized azide-containing side chain.

G cluster_0 Benzofuran Salicylic Acid Core Synthesis cluster_1 Azide Side Chain Synthesis cluster_2 Final Click Chemistry Step start 4-Hydroxysalicylic Acid step1 Regioselective Bromination start->step1 step2 Dioxanone Protection step1->step2 step3 Methylation step2->step3 step4 Sonogashira Coupling (with Phenylacetylene) step3->step4 step5 Cyclization & Deprotection step4->step5 core Benzofuran Salicylic Acid Core (with alkyne) step5->core click Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) core->click start_azide 4-Morpholinoaniline & Chloroacetyl Chloride step1_azide Amide Formation start_azide->step1_azide step2_azide SN2 with Sodium Azide step1_azide->step2_azide azide Azide-containing Side Chain step2_azide->azide azide->click IA09 I-A09 click->IA09

References

Unraveling the Mechanism of I-A09: A Technical Guide on its Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This technical guide details the mechanism of action of the compound I-A09. Based on current scientific literature, I-A09 is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) , a key virulence factor of the tuberculosis bacterium. It is important to distinguish mPTPB from the mitochondrial permeability transition pore (mPTP) , a component of mammalian mitochondria. The available research does not indicate a direct action of I-A09 on the mitochondrial mPTP. Therefore, this document will focus on the established mechanism of I-A09 as an inhibitor of the bacterial enzyme mPTPB and its subsequent effects on host cell signaling.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the protein tyrosine phosphatase mPTPB into the cytoplasm of infected host macrophages.[1] This enzyme is crucial for the bacterium's survival as it subverts the host's innate immune response.[1][2] I-A09, a bidentate benzofuran salicylic acid derivative, has been identified as a potent and selective inhibitor of mPTPB, making it a promising candidate for anti-tuberculosis therapy.[1][3] This guide provides an in-depth analysis of the mechanism of action of I-A09 on mPTPB, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Quantitative Data: I-A09 Inhibition of mPTPB

The inhibitory potency and selectivity of I-A09 against mPTPB have been characterized through various biochemical assays. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of I-A09 against mPTPB

ParameterValueReference
IC501.26 ± 0.22 μM[3]
Ki1.08 ± 0.06 μM[3]
Inhibition TypeReversible and Noncompetitive[3]

Table 2: Selectivity of I-A09 for mPTPB over other Phosphatases

PhosphataseFold Preference for mPTPBReference
mPTPA61-fold[3][4]
Mammalian PTPs (PTP1B, TC-PTP, SHP2, Lyp, FAP1, CD45, LAR, PTPα, VHR, VHX, Cdc14, low molecular weight PTP)> 11-fold[3][4]

Experimental Protocols

The characterization of I-A09's mechanism of action involved several key experimental procedures. Detailed methodologies for these experiments are outlined below.

Objective: To determine the inhibitory potency (IC50) and the mode of inhibition of I-A09 on mPTPB.

Protocol:

  • Protein Expression and Purification: Recombinant mPTPB is expressed in E. coli and purified to homogeneity using standard chromatographic techniques.

  • Phosphatase Activity Assay: The enzymatic activity of mPTPB is measured using a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), in a suitable buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM dithiothreitol, and 0.1 mg/ml bovine serum albumin).

  • IC50 Determination: The assay is performed in the presence of varying concentrations of I-A09. The rate of pNPP hydrolysis is monitored spectrophotometrically at 405 nm. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

  • Kinetic Analysis (Lineweaver-Burk Plot): To determine the mechanism of inhibition, the initial reaction velocities are measured at different substrate concentrations in the presence and absence of various fixed concentrations of I-A09. The data is then plotted as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A noncompetitive inhibition pattern is indicated by a change in the y-intercept with no change in the x-intercept.[4] The inhibitor constant (Ki) is determined from these plots.[3]

Objective: To evaluate the ability of I-A09 to inhibit mPTPB activity within host cells and restore normal signaling pathways.

Protocol:

  • Cell Culture and Transfection: A macrophage cell line (e.g., Raw264.7) is cultured under standard conditions. Cells are then engineered to express mPTPB.

  • Treatment with I-A09: The mPTPB-expressing macrophages are treated with I-A09 at various concentrations. A structurally related inactive compound may be used as a negative control.[3]

  • Analysis of Signaling Pathways:

    • Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins such as ERK1/2, p38, and Akt.[3]

    • IL-6 Production Assay: The concentration of Interleukin-6 (IL-6) in the cell culture supernatant is measured using an ELISA kit to assess the restoration of cytokine production.[3]

    • Caspase-3 Activity Assay: To evaluate the induction of apoptosis, caspase-3 activity in cell lysates is measured using a fluorogenic substrate.[3]

  • Intracellular Mtb Growth Assay: Macrophages are infected with M. tuberculosis. The infected cells are then treated with I-A09. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating serial dilutions of the lysate on nutrient agar and counting colony-forming units (CFUs).

Signaling Pathways and Mechanism of Action

I-A09 exerts its anti-tuberculosis effect by inhibiting the enzymatic activity of mPTPB within the host macrophage. This inhibition reverses the downstream effects of mPTPB, thereby restoring the macrophage's ability to combat the mycobacterial infection. The key signaling pathways affected are depicted in the diagrams below.

mPTPB_Suppression cluster_macrophage Mtb Mycobacterium tuberculosis mPTPB mPTPB (secreted) Mtb->mPTPB secretes ERK12_p38 ERK1/2 & p38 MAPK Pathways mPTPB->ERK12_p38 inhibits Akt Akt Pathway mPTPB->Akt activates Macrophage Host Macrophage IL6 IL-6 Production ERK12_p38->IL6 promotes Apoptosis Macrophage Apoptosis Akt->Apoptosis inhibits Survival Macrophage Survival Akt->Survival promotes

Caption: mPTPB subverts host immunity by inhibiting MAPK pathways and activating the Akt survival pathway.

IA09_Restoration IA09 I-A09 mPTPB mPTPB IA09->mPTPB inhibits ERK12_p38 ERK1/2 & p38 MAPK Pathways mPTPB->ERK12_p38 inhibition blocked Akt Akt Pathway mPTPB->Akt activation blocked IL6 IL-6 Production (Restored) ERK12_p38->IL6 restores Mtb_Growth Intracellular Mtb Growth IL6->Mtb_Growth inhibits Apoptosis Macrophage Apoptosis (Promoted) Akt->Apoptosis inhibition blocked Apoptosis->Mtb_Growth inhibits

Caption: I-A09 inhibits mPTPB, restoring host cell signaling and inhibiting Mtb growth.

As the diagrams illustrate, mPTPB secreted by M. tuberculosis into the macrophage cytoplasm acts on host cell signaling pathways to create a favorable environment for bacterial survival. Specifically, mPTPB suppresses the innate immune response by blocking the ERK1/2 and p38 mediated production of IL-6, a crucial cytokine for macrophage activation.[1][3] Simultaneously, mPTPB promotes host cell survival by activating the Akt pathway, thereby inhibiting apoptosis.[1][3]

I-A09, as a noncompetitive inhibitor of mPTPB, binds to the enzyme and reduces its catalytic activity.[3] This inhibition reverses the effects of mPTPB on the host cell. By blocking mPTPB, I-A09 restores the activity of the ERK1/2 and p38 pathways, leading to increased IL-6 production.[3] Furthermore, the inhibition of mPTPB by I-A09 prevents the activation of the Akt survival pathway, which in turn promotes caspase-3 activation and leads to macrophage apoptosis.[3] This restoration of the macrophage's pro-inflammatory and pro-apoptotic responses impairs the ability of M. tuberculosis to survive and replicate within the host cell.[3]

Conclusion

I-A09 is a potent and selective noncompetitive inhibitor of the Mycobacterium tuberculosis virulence factor, mPTPB. Its mechanism of action is centered on the reversal of mPTPB-mediated suppression of the host macrophage's innate immune response. By inhibiting mPTPB, I-A09 restores critical signaling pathways involved in cytokine production and apoptosis, ultimately leading to a reduction in intracellular mycobacterial growth. These findings underscore the potential of I-A09 and similar mPTPB inhibitors as a novel therapeutic strategy for the treatment of tuberculosis.

References

An In-depth Technical Guide on the Role of the 1A09 Peptide Ligand in Src Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1A09 peptide ligand and its interaction with the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src. The 1A09 designation refers to the Protein Data Bank (PDB) entry for the crystal structure of the c-Src SH2 domain in complex with the synthetic peptide, Ac-pTyr(CHO)-Glu-(N,N-dipentylamide). This guide details the binding thermodynamics, the experimental methodologies used to characterize this interaction, and the broader context of the Src signaling pathway.

The Role of the Src SH2 Domain in Cellular Signaling

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Its activity is tightly controlled, and dysregulation is frequently associated with the progression of various cancers.[1] The structure of Src includes several functional domains, most notably the SH2 and SH3 domains, which are critical for mediating protein-protein interactions.[3][4][5]

The SH2 domain is a structurally conserved module of approximately 100 amino acids that specifically recognizes and binds to phosphotyrosine (pTyr) residues within a particular sequence context on target proteins.[6] This interaction is a fundamental mechanism in signal transduction, allowing Src to be recruited to activated receptor tyrosine kinases or other phosphorylated signaling proteins. This recruitment can lead to the phosphorylation of downstream substrates, propagating the signal through various pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]

The binding of a ligand, such as a phosphopeptide, to the SH2 domain can also play a role in Src activation. In its inactive state, the Src SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in its own C-terminal tail, holding the kinase in a "closed" and repressed conformation.[3][4] The binding of an external, high-affinity phosphopeptide ligand to the SH2 domain can displace this intramolecular interaction, contributing to the activation of Src's kinase activity.[3][4][7] The 1A09 peptide ligand serves as a high-affinity tool to study the structural and thermodynamic basis of this critical molecular recognition event.

Signaling Pathway Diagram

The following diagram illustrates a simplified Src signaling pathway, emphasizing the role of the SH2 domain in protein recruitment and downstream signaling.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Src_inactive Inactive Src (pY527 bound to SH2) RTK->Src_inactive Recruits via SH2 domain displacing pY527 GrowthFactor Growth Factor GrowthFactor->RTK Binds Src_active Active Src Src_inactive->Src_active Activation Substrate Substrate Protein (e.g., FAK, p130Cas) Src_active->Substrate Phosphorylates PI3K_Pathway PI3K/AKT Pathway Src_active->PI3K_Pathway Activates Adapter Adapter Protein (e.g., Grb2) Ras_Pathway RAS/MAPK Pathway Adapter->Ras_Pathway Activates pSubstrate Phosphorylated Substrate Substrate->pSubstrate pSubstrate->Adapter Recruits via SH2 Cell_Response Cellular Responses (Proliferation, Migration, Survival) Ras_Pathway->Cell_Response PI3K_Pathway->Cell_Response Peptide_1A09 1A09 Peptide Ligand (Ac-pTyr(CHO)-Glu-N(dipentyl)) Peptide_1A09->Src_inactive Competitively binds SH2 domain ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Purify Src SH2 Domain P3 Dialyze Protein & Peptide in identical buffer P1->P3 P2 Synthesize & Purify 1A09 Peptide P2->P3 P4 Accurately measure concentrations P3->P4 E1 Load SH2 into Sample Cell P4->E1 E2 Load Peptide into Syringe P4->E2 E3 Equilibrate at 25°C E1->E3 E2->E3 E4 Perform automated titration (injections) E3->E4 E5 Measure heat change per injection E4->E5 A1 Integrate raw data to get heat per injection E5->A1 A2 Subtract heat of dilution (control experiment) A1->A2 A3 Plot binding isotherm (kcal/mol vs. molar ratio) A2->A3 A4 Fit data to a binding model A3->A4 A5 Determine Kd, ΔH, ΔS, n A4->A5 XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution P1 Mix purified Src SH2 with excess 1A09 peptide P2 Purify the complex (e.g., Gel Filtration) P1->P2 P3 Concentrate complex (10-20 mg/mL) P2->P3 C1 Set up vapor diffusion trials (hanging/sitting drop) P3->C1 C2 Screen various precipitants & conditions C1->C2 C3 Optimize conditions to grow single, diffractable crystals C2->C3 D1 Harvest & cryo-protect crystal C3->D1 D2 Mount on goniometer and expose to X-ray beam D1->D2 D3 Collect diffraction patterns D2->D3 D4 Process data (indexing, integration, scaling) D3->D4 S1 Solve phase problem (Molecular Replacement) D4->S1 S2 Build atomic model into electron density map S1->S2 S3 Refine and validate the structure S2->S3 S4 Deposit in PDB (e.g., 1A09) S3->S4

References

I-A09: A Novel Host-Directed Therapeutic Agent for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action, Experimental Evaluation, and Therapeutic Potential of a Potent MptpB Inhibitor

Abstract

I-A09 is a potent and selective noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a critical virulence factor secreted by the bacterium to subvert host immune responses. This document provides a comprehensive technical overview of I-A09, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. By reversing the pathogen-induced manipulation of host cell signaling pathways, I-A09 represents a promising host-directed therapeutic strategy to combat tuberculosis, including drug-resistant strains.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a leading cause of infectious disease-related mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains underscores the urgent need for novel therapeutic strategies that operate via mechanisms distinct from conventional antibiotics. Host-directed therapies (HDTs), which aim to modulate the host's response to infection, offer a promising alternative.

A key strategy employed by Mtb to persist within the host is the secretion of virulence factors that manipulate host cellular processes. One such critical factor is the protein tyrosine phosphatase B (mPTPB), which is translocated into the cytoplasm of infected macrophages.[1] Within the macrophage, mPTPB dephosphorylates key signaling proteins, leading to the suppression of pro-inflammatory responses and the promotion of macrophage survival, thereby creating a permissible niche for mycobacterial replication.[1][2]

I-A09 is a novel small molecule inhibitor of mPTPB, identified from a combinatorial library of bidentate benzofuran salicylic acid derivatives.[1] Unlike traditional anti-tubercular drugs that target the bacterium directly, I-A09 acts on a bacterial enzyme within the host cell, restoring the macrophage's innate ability to control and clear the infection. This whitepaper will delve into the technical details of I-A09 as a potential therapeutic agent.

Mechanism of Action

I-A09 exerts its anti-tubercular effect by inhibiting the enzymatic activity of mPTPB within the host macrophage. This inhibition reverses the downstream effects of mPTPB on crucial host signaling pathways.

  • Restoration of Pro-Inflammatory Cytokine Production: mPTPB has been shown to suppress the innate immune response by blocking the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and p38.[1] This blockade leads to a reduction in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which is vital for an effective anti-mycobacterial response. I-A09, by inhibiting mPTPB, restores the phosphorylation of ERK1/2 and p38, thereby rescuing IL-6 production.[1]

  • Induction of Macrophage Apoptosis: To ensure its survival, Mtb, through mPTPB, promotes the survival of its host macrophage by activating the Akt signaling pathway, a key regulator of cell survival and apoptosis.[1] I-A09's inhibition of mPTPB counteracts this effect, allowing for the induction of apoptosis in infected macrophages, a crucial host defense mechanism to eliminate the bacterial reservoir.[2]

The mechanism of action is visually summarized in the signaling pathway diagram below.

I_A09_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis cluster_Macrophage Macrophage Cytoplasm cluster_MAPK MAPK Pathway cluster_Akt Akt Pathway Mtb Mtb mPTPB mPTPB Mtb->mPTPB Secretes pERK12 p-ERK1/2 mPTPB->pERK12 Dephosphorylates pp38 p-p38 mPTPB->pp38 Dephosphorylates pAkt p-Akt (Survival) mPTPB->pAkt Activates IA09 I-A09 IA09->mPTPB Inhibits ERK12 ERK1/2 ERK12->pERK12 Phosphorylation p38 p38 p38->pp38 Phosphorylation IL6 IL-6 Production (Pro-inflammatory) pERK12->IL6 Induces pp38->IL6 Induces Akt Akt Akt->pAkt Phosphorylation Apoptosis Apoptosis (Bacterial Clearance) pAkt->Apoptosis Inhibits

Caption: I-A09 Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data for I-A09 and related compounds.

Table 1: In Vitro Efficacy and Selectivity of I-A09

ParameterValueReference
mPTPB IC50 1.26 µM[1]
Selectivity >10-fold vs. a panel of mammalian PTPs[1]
Mechanism of Inhibition Noncompetitive[1]
Minimum Inhibitory Concentration (MIC) vs. Mtb >100 µM[1]

Table 2: Cellular Activity of mPTPB Inhibitors

CompoundCellular EffectConcentrationCell LineReference
I-A09 Reverses mPTPB-mediated suppression of ERK1/2 phosphorylationNot specifiedRAW264.7 macrophages[1]
I-A09 Prevents intracellular growth of MtbNot specifiedMacrophages[1]
Compound 13 (related mPTPB inhibitor) Dose-dependent reduction of intracellular BCG burden (up to 84%)Not specifiedJ774 macrophages[3]
Compound 13 (related mPTPB inhibitor) Reduction of intracellular Mtb burden (up to 63%)Not specifiedTHP-1 macrophages[3]

Note: Specific dose-response data for I-A09 in macrophage infection models are not publicly available. Data for a structurally related and potent mPTPB inhibitor, compound 13, is provided for context.

Experimental Protocols

Detailed methodologies for the evaluation of I-A09 are provided below.

mPTPB Enzyme Inhibition Assay

This assay determines the in vitro potency of I-A09 against mPTPB.

  • Reagents and Materials:

    • Recombinant mPTPB enzyme

    • Assay buffer: 20 mM Imidazole, pH 7.0

    • Substrate: p-nitrophenyl phosphate (pNPP)

    • I-A09 stock solution in DMSO

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of I-A09 in DMSO.

    • In a 96-well plate, add 8 µL of the diluted I-A09 or DMSO (vehicle control) to the respective wells.

    • Add 170 µL of assay buffer to each well.

    • Add 2 µL of recombinant mPTPB solution (e.g., 70 ng/µL) to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 20 mM pNPP to each well.

    • Immediately measure the absorbance at 410 nm every 30 seconds for 10 minutes at 37°C using a spectrophotometer.

    • Calculate the initial reaction velocity (V₀) for each concentration of I-A09.

    • Plot the percentage of inhibition against the logarithm of the I-A09 concentration and fit the data to a dose-response curve to determine the IC50 value.

Macrophage Infection and Intracellular Growth Assay

This assay assesses the ability of I-A09 to control the growth of Mtb within macrophages.

  • Reagents and Materials:

    • Macrophage cell line (e.g., RAW264.7 or THP-1)

    • Mycobacterium tuberculosis (e.g., H37Rv strain)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • I-A09 stock solution in DMSO

    • 7H11 agar plates

    • Sterile water with 0.05% Tween 80

    • 24-well tissue culture plates

  • Procedure:

    • Seed macrophages into 24-well plates and allow them to adhere overnight.

    • Prepare a single-cell suspension of Mtb and infect the macrophages at a multiplicity of infection (MOI) of 10:1.

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with fresh medium to remove extracellular bacteria.

    • Add fresh medium containing various concentrations of I-A09 or DMSO (vehicle control) to the infected macrophages.

    • At different time points (e.g., 0, 24, 48, and 72 hours) post-treatment, lyse the macrophages with sterile water containing 0.05% Tween 80.

    • Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the intracellular bacterial load.

    • Compare the CFU counts in I-A09-treated wells to the control wells to determine the effect on intracellular bacterial growth.

Western Blot Analysis of Host Cell Signaling Pathways

This protocol is used to analyze the effect of I-A09 on the phosphorylation status of key signaling proteins in macrophages.

  • Reagents and Materials:

    • RAW264.7 macrophages engineered to express mPTPB

    • I-A09

    • Interferon-gamma (IFN-γ)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and Western blotting apparatus

  • Procedure:

    • Plate RAW264.7 macrophages expressing mPTPB in 6-well plates.

    • Pre-treat the cells with I-A09 or DMSO for 1 hour.

    • Stimulate the cells with IFN-γ for the desired time (e.g., 15 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK1/2, p38, and Akt overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of I-A09.

Experimental_Workflow cluster_Discovery Discovery and In Vitro Characterization cluster_Cellular Cell-Based Evaluation cluster_InVivo In Vivo Assessment (Proposed) A Combinatorial Library Synthesis B mPTPB Enzyme Inhibition Assay (IC50 Determination) A->B C Selectivity Profiling (vs. other PTPs) B->C D Macrophage Infection Model (Intracellular Mtb Growth) C->D E Signaling Pathway Analysis (Western Blot) D->E F Cytotoxicity Assays D->F G Animal Model of TB (e.g., mouse, guinea pig) E->G Promising Results F->G H Efficacy Studies (CFU reduction in lungs/spleen) G->H I Pharmacokinetics (ADME) H->I J Toxicology Studies H->J

Caption: Preclinical Evaluation Workflow for I-A09.

Conclusion and Future Directions

I-A09 is a promising lead compound for the development of a novel host-directed therapy for tuberculosis. Its unique mechanism of action, which involves the inhibition of the Mtb virulence factor mPTPB within the host macrophage, offers several potential advantages over conventional antibiotics, including a lower likelihood of resistance development and potential synergy with existing anti-TB drugs.

The in vitro and cellular data presented in this whitepaper provide a strong rationale for the continued investigation of I-A09 and its analogs. Future studies should focus on:

  • Lead Optimization: Improving the potency and selectivity of I-A09 through medicinal chemistry efforts.

  • In Vivo Efficacy: Evaluating the efficacy of optimized I-A09 analogs in animal models of tuberculosis, such as the mouse or guinea pig model.[4]

  • Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead candidates.

The development of potent and safe mPTPB inhibitors like I-A09 holds the potential to significantly impact the treatment of tuberculosis, offering a new therapeutic avenue to combat this persistent global health threat.

References

Unraveling the Structure of a Key Signaling Complex: A Technical Guide to PDB Entry 1A09

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the crystallographic data for PDB entry 1A09. This entry details the structure of the C-src SH2 domain in complex with a synthetic peptide, offering critical insights into molecular recognition and providing a foundation for the development of targeted therapeutics.

Core Crystallographic and Structural Data

The crystal structure of the C-src (SH2 domain) complexed with ace-formyl phosphotyr-glu-(n,n-dipentyl amine) was determined by X-ray diffraction to a resolution of 2.00 Å.[1] The data reveals a heterodimer as the preferred biological assembly.[2] Key quantitative data from the crystallographic analysis are summarized below, providing a snapshot of the experimental parameters and the quality of the resulting structure.

Crystallographic Data Summary
ParameterValue
PDB ID1A09
Deposition Date1997-12-10[1]
Release Date1998-04-08[1]
Experimental MethodX-ray Diffraction[1]
Resolution2.00 Å[1]
R-Value Work0.198[1]
R-Value FreeNot available
Space GroupP 21 21 21[1][3]
a51.9 Å[1][3]
b66.0 Å[1][3]
c74.1 Å[1][3]
α90°[1][3]
β90°[1][3]
γ90°[1][3]
Macromolecule and Ligand Details

The asymmetric unit of the crystal contains two chains of the Proto-oncogene tyrosine-protein kinase Src (SRC) from Homo sapiens, expressed in Escherichia coli BL21.[1][2] The structure also includes a peptide ligand, ace-formyl phosphotyr-glu-(n,n-dipentyl amine).

MoleculeChainsLengthOrganism
Proto-oncogene tyrosine-protein kinase SrcA, B107 amino acidsHomo sapiens[2]
ace-formyl phosphotyr-glu-(n,n-dipentyl amine)C, D4 amino acidsSynthetic

Experimental Protocols

The successful determination of the 1A09 structure relied on a series of well-defined experimental procedures, from protein expression and purification to crystallization, data collection, and structure refinement.

Protein Expression and Purification

The C-src SH2 domain was expressed in the Escherichia coli strain BL21.[2] While the primary publication, "Peptide ligands of pp60(c-src) SH2 domains: a thermodynamic and structural study," provides comprehensive details, a general workflow for expression and purification of SH2 domains typically involves affinity chromatography, followed by ion exchange and size-exclusion chromatography to ensure a high-purity protein sample for crystallization.

Crystallization

The crystals of the C-src SH2 domain in complex with the peptide ligand were obtained via vapor diffusion. The protein was crystallized from a solution containing 0.1 M acetate buffer at pH 4.6 and 2 M sodium formate at a temperature of 4°C (277 K).[3] Prior to data collection, the crystal was soaked in a cryoprotectant solution containing 10% PEG400 and 10% glycerol.[3]

Data Collection and Processing

X-ray diffraction data were collected from a single crystal. The reflection intensities were measured and processed to yield the final dataset used for structure determination and refinement.

Structure Solution and Refinement

The structure was solved by molecular replacement and refined to a resolution of 2.00 Å with a final R-work of 0.198.[1]

Visualizing Molecular Interactions and Pathways

To better understand the functional context and the experimental process, the following diagrams illustrate the C-src SH2 domain's role in signal transduction and the workflow for its structural determination.

SH2_Domain_Signaling RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylation Src_SH2 c-Src SH2 Domain pY->Src_SH2 Binding Src_Kinase c-Src Kinase Domain Src_SH2->Src_Kinase Activation Downstream Downstream Signaling Proteins Src_Kinase->Downstream Phosphorylation

Caption: A simplified signaling pathway illustrating the recruitment and activation of c-Src via its SH2 domain.

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Expression Expression of c-Src SH2 in E. coli Purification Protein Purification Expression->Purification Crystallization Vapor Diffusion (0.1 M Acetate pH 4.6, 2 M NaFormate) Purification->Crystallization XRay X-ray Diffraction Crystallization->XRay Processing Data Processing XRay->Processing MR Molecular Replacement Processing->MR Refinement Refinement to 2.00 Å MR->Refinement PDB_Deposition PDB_Deposition Refinement->PDB_Deposition Final Structure (1A09)

Caption: The experimental workflow for determining the crystal structure of 1A09.

References

Preliminary Efficacy of I-A09: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies on the efficacy of I-A09, a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). The data presented herein is collated from foundational research that establishes I-A09 as a promising candidate for host-directed therapy against tuberculosis.

Core Findings

I-A09 is a potent and selective inhibitor of mPTPB, a key virulence factor secreted by Mycobacterium tuberculosis (Mtb) into host macrophages. By inhibiting mPTPB, I-A09 has been shown to reverse the pathogen's manipulation of host cell signaling pathways, thereby impeding intracellular bacterial growth.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on I-A09.

Table 1: In Vitro Efficacy of I-A09 against mPTPB

CompoundTargetIC50 (µM)Inhibition Type
I-A09mPTPBNot explicitly stated in snippets, but described as potent.Noncompetitive

Table 2: Cellular Efficacy of I-A09 in M. tuberculosis-Infected Macrophages

Cell LineM. tuberculosis StrainTreatmentEffect on Intracellular Bacterial Load
Mouse MacrophagesMtbI-A09Prevents TB growth
THP-1 MacrophagesM. tuberculosisC13 (related MptpB inhibitor)44% reduction in intracellular burden at 3 days post-infection
RAW264.7 MacrophagesM. aviumC13 (related MptpB inhibitor)38% reduction in intracellular burden at 3 days post-infection

Table 3: Effect of MptpB Inhibition on Host Cell Signaling

Signaling PathwayEffect of mPTPB ExpressionEffect of I-A09 Treatment
ERK1/2 PhosphorylationImpaired activationRestored activation
p38 MAPK PhosphorylationImpaired activationRestored activation
Akt ActivationPromotedNot explicitly stated for I-A09, but mPTPB promotes host cell survival via Akt
IL-6 ProductionBlockedRestored production

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate reproducibility and further investigation.

Macrophage Infection Assay

This protocol describes the infection of macrophages with Mycobacterium tuberculosis to assess the efficacy of intracellular growth inhibitors.

  • Cell Culture:

    • Human monocytic THP-1 cells or mouse macrophage cell lines (e.g., RAW264.7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA) for THP-1 cells.[2][3][4]

  • Bacterial Culture:

    • Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[5]

  • Infection Procedure:

    • Differentiated macrophages are seeded in tissue culture plates.

    • Mtb culture is washed and resuspended in antibiotic-free macrophage culture medium.

    • Macrophages are infected with Mtb at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage).[3][4]

    • The infection is allowed to proceed for a defined period (e.g., 4 hours).

    • Extracellular bacteria are removed by washing with fresh medium.

  • Compound Treatment:

    • Infected macrophages are treated with various concentrations of I-A09 or a vehicle control.

  • Determination of Intracellular Bacterial Load:

    • At specified time points post-infection (e.g., 0, 1, 3, and 5 days), macrophages are lysed with a gentle detergent (e.g., saponin or Triton X-100) to release intracellular bacteria.

    • The lysate is serially diluted and plated on Middlebrook 7H10 agar plates.

    • Colony-forming units (CFU) are counted after incubation at 37°C for 3-4 weeks to determine the number of viable intracellular bacteria.[4][6]

Western Blot Analysis of Signaling Proteins

This protocol is used to assess the phosphorylation status of key signaling proteins within macrophages.

  • Cell Lysis:

    • Infected and treated macrophages are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, phospho-Akt, total Akt).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by I-A09 and the experimental workflow.

Mtb_Macrophage_Interaction cluster_mtb Mycobacterium tuberculosis cluster_macrophage Macrophage cluster_signaling Host Signaling cluster_inhibitor Therapeutic Intervention Mtb Mtb mPTPB mPTPB Mtb->mPTPB secretes Phagosome Phagosome Mtb->Phagosome engulfed into mPTPB_in mPTPB mPTPB->mPTPB_in translocates to cytosol ERK ERK1/2 mPTPB_in->ERK inhibits p38 p38 MAPK mPTPB_in->p38 inhibits Akt Akt mPTPB_in->Akt activates IL6 IL-6 Production ERK->IL6 promotes p38->IL6 promotes Survival Cell Survival Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits IA09 I-A09 IA09->mPTPB_in inhibits

Caption: Mtb secretes mPTPB to modulate host signaling for survival.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Macrophage Culture & Differentiate Macrophages Infection Infect Macrophages with Mtb (MOI) Culture_Macrophage->Infection Culture_Mtb Culture M. tuberculosis Culture_Mtb->Infection Treatment Treat with I-A09 or Vehicle Infection->Treatment Incubation Incubate for Defined Time Points Treatment->Incubation Lysis Lyse Macrophages Incubation->Lysis CFU Plate for CFU Counting Lysis->CFU Western Prepare Lysates for Western Blot Lysis->Western

Caption: Workflow for assessing I-A09 efficacy in Mtb-infected macrophages.

IA09_Mechanism_of_Action cluster_pathogen Pathogen cluster_inhibitor Inhibitor cluster_host Host Cell Response mPTPB mPTPB ERK_p38 ERK1/2 & p38 Activation mPTPB->ERK_p38 Inhibits Akt_path Akt Pathway (Survival) mPTPB->Akt_path Activates IA09 I-A09 IA09->mPTPB Inhibits IL6 IL-6 Production ERK_p38->IL6 Bacterial_Clearance Intracellular Bacterial Clearance IL6->Bacterial_Clearance Akt_path->Bacterial_Clearance Inhibits

Caption: I-A09 inhibits mPTPB, restoring host immune responses.

References

An In-Depth Technical Guide on the Biological Significance of the 1A09 Complex: A Model for c-Src SH2 Domain-Ligand Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystal structure of the c-Src SH2 domain in complex with a synthetic peptide, cataloged in the Protein Data Bank as 1A09, provides a pivotal atomic-level snapshot into the molecular recognition mechanisms that govern cellular signaling pathways. The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a central node in signaling cascades that regulate cell growth, differentiation, migration, and survival. Its activity is intricately modulated by intramolecular and intermolecular interactions, with the Src Homology 2 (SH2) domain playing a critical role in recognizing and binding to phosphotyrosine-containing motifs on partner proteins. Dysregulation of c-Src activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide delves into the biological significance of the 1A09 complex, presenting it as a case study for understanding the broader implications of c-Src SH2 domain-ligand interactions in health and disease. We will explore the thermodynamic drivers of these interactions, detail the experimental methodologies used to characterize them, and contextualize their role within the intricate c-Src signaling network, thereby providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Central Role of c-Src and its SH2 Domain

The proto-oncogene c-Src is a foundational member of the Src family of non-receptor tyrosine kinases. These enzymes are integral to the transduction of signals emanating from a variety of cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors, and integrins.[1] The activation of c-Src initiates a cascade of downstream signaling events that influence a wide array of cellular processes.[2]

The structure of c-Src comprises several functional domains, including an SH2 domain, an SH3 domain, and a kinase domain. The SH2 domain is a highly conserved module of approximately 100 amino acids that functions as a molecular "socket" for phosphorylated tyrosine (pY) residues within specific peptide sequences on other proteins. This recognition is a critical event in the assembly of signaling complexes and the propagation of cellular signals. The binding of the SH2 domain to its cognate phosphopeptides can lead to the activation of c-Src's kinase activity and the subsequent phosphorylation of downstream substrates.[2]

The 1A09 complex, which features the c-Src SH2 domain bound to the synthetic peptide ace-formyl phosphotyrosine-glu-(n,n-dipentyl amine), serves as an excellent model for dissecting the biophysical principles that underpin these vital protein-protein interactions.

Quantitative Analysis of c-Src SH2 Domain-Ligand Interactions

The binding of various peptide ligands to the c-Src SH2 domain has been quantitatively characterized using isothermal titration calorimetry (ITC), providing a detailed thermodynamic profile of these interactions. The data from the primary study of the 1A09 complex and related ligands are summarized below.

Ligand (Peptide Sequence)Dissociation Constant (Kᵈ) (µM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (-TΔS) (kcal/mol)Reference
Ac-pY-Glu-Glu-Ile-NH₂0.23-11.92.8Charifson et al., 1997
Ac-pY-Glu-Glu-Ile-Gln0.33-11.52.8Charifson et al., 1997
Ac-pY-Glu-Glu-Ile-Glu0.15-11.92.5Charifson et al., 1997
Ac-pY-Glu-(n,n-dipentyl amine)1.8-10.52.9Charifson et al., 1997
ace-formyl-pY-glu-(n,n-dipentyl amine) (1A09 ligand) 1.2 -11.2 3.3 Charifson et al., 1997

Experimental Protocols

The characterization of the 1A09 complex and related c-Src SH2 domain-ligand interactions involved two key experimental techniques: X-ray crystallography for structural determination and isothermal titration calorimetry for thermodynamic analysis.

X-ray Crystallography of the 1A09 Complex

Objective: To determine the three-dimensional structure of the c-Src SH2 domain in complex with its peptide ligand at atomic resolution.

Methodology:

  • Protein Expression and Purification: The human c-Src SH2 domain (residues 144-249) was expressed in Escherichia coli BL21 cells. The protein was purified to homogeneity using standard chromatographic techniques.

  • Crystallization: The purified c-Src SH2 domain was concentrated and mixed with a stoichiometric excess of the synthetic peptide ligand. Crystals were grown using the hanging drop vapor diffusion method. The crystallization solution contained 0.1 M acetate buffer (pH 4.6) and 2 M sodium formate at 4°C.

  • Data Collection: Crystals were soaked in a cryoprotectant solution (10% PEG 400, 10% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

  • Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined structure of the c-Src SH2 domain as a search model. The model was then refined against the experimental diffraction data to yield the final atomic coordinates of the 1A09 complex.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters (binding affinity, enthalpy, and entropy) of the interaction between the c-Src SH2 domain and various peptide ligands.

Methodology:

  • Sample Preparation: Purified c-Src SH2 domain was dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES, pH 8.0). The peptide ligands were dissolved in the same dialysis buffer to ensure no heat changes from buffer mismatch.

  • ITC Experiment: A typical experiment was performed by titrating the peptide ligand (in the syringe) into the c-Src SH2 domain solution (in the sample cell) at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat released or absorbed upon each injection of the ligand was measured. The resulting binding isotherm was then fitted to a suitable binding model (e.g., one set of sites) to determine the dissociation constant (Kᵈ), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy change (ΔG) and the entropy change (ΔS) were then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ is the association constant (1/Kᵈ).

Signaling Pathways and Logical Relationships

The c-Src SH2 domain is a critical component of numerous signaling pathways. Its ability to bind to phosphotyrosine motifs allows it to act as a molecular switch, recruiting c-Src to activated receptor complexes and initiating downstream signaling cascades.

c_Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) c_Src_inactive c-Src (inactive) pY527-SH2 interaction RTK->c_Src_inactive Ligand binding & autophosphorylation Integrin Integrin Integrin->c_Src_inactive ECM binding c_Src_active c-Src (active) c_Src_inactive->c_Src_active Conformational change c_Src_active->RTK SH2 domain binding to pY sites FAK Focal Adhesion Kinase (FAK) c_Src_active->FAK Phosphorylation Grb2 Grb2 c_Src_active->Grb2 PI3K PI3K c_Src_active->PI3K STAT3 STAT3 c_Src_active->STAT3 Phosphorylation PTP Phosphatase (e.g., PTP1B) PTP->c_Src_inactive Dephosphorylates pY527 p130Cas p130Cas FAK->p130Cas Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Converts to PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription STAT3->Transcription

Caption: A simplified diagram of the c-Src signaling pathway.

The diagram above illustrates how extracellular signals, through receptor tyrosine kinases or integrins, can lead to the activation of c-Src. The SH2 domain of activated c-Src then binds to phosphotyrosine residues on these receptors or other adaptor proteins, propagating the signal through various downstream pathways, including the Ras-MAPK, PI3K-Akt, and STAT pathways, which ultimately regulate gene transcription related to cell proliferation, survival, and motility.

experimental_workflow cluster_protein_production Protein & Peptide Production cluster_analysis Biophysical & Structural Analysis cluster_itc Thermodynamic Analysis cluster_xtal Structural Analysis expr Expression of c-Src SH2 in E. coli purify Purification of c-Src SH2 Domain expr->purify itc_exp Isothermal Titration Calorimetry (ITC) purify->itc_exp complex Formation of SH2-Peptide Complex purify->complex peptide Synthesis of Peptide Ligand peptide->itc_exp peptide->complex thermo_data Thermodynamic Parameters (Kᵈ, ΔH, -TΔS) itc_exp->thermo_data crystal Crystallization complex->crystal xray X-ray Diffraction crystal->xray structure 3D Structure of 1A09 Complex xray->structure

Caption: Experimental workflow for characterizing the 1A09 complex.

This workflow outlines the key steps involved in the study of the 1A09 complex, from the production of the protein and peptide components to their characterization using isothermal titration calorimetry and X-ray crystallography to elucidate their thermodynamic and structural properties.

Conclusion and Implications for Drug Development

The detailed structural and thermodynamic understanding of the 1A09 complex and related c-Src SH2 domain-ligand interactions provides a solid foundation for the rational design of therapeutic agents. The aberrant activation of c-Src is a known driver of cancer progression, and inhibiting its activity is a validated strategy for cancer therapy.

The SH2 domain, being essential for c-Src's function and localization, represents an attractive target for the development of inhibitors. By understanding the key molecular determinants of high-affinity binding to the SH2 domain, medicinal chemists can design small molecules or peptidomimetics that can competitively block the interaction of c-Src with its upstream activators and downstream substrates. The quantitative data presented in this guide can be used to build and refine computational models for virtual screening and lead optimization.

Furthermore, the detailed experimental protocols serve as a valuable resource for researchers aiming to study other protein-protein interactions within the c-Src signaling network or to screen for novel inhibitors. The continued exploration of the intricacies of c-Src SH2 domain recognition will undoubtedly pave the way for the development of more selective and potent anti-cancer therapies.

References

Probing the Active Site of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) with the Inhibitor I-A09: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between the inhibitor I-A09 and the active site of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a critical virulence factor for the pathogen. This document summarizes key quantitative data, outlines the experimental methodologies used in its study, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and selectivity of I-A09 against mPTPB have been quantitatively characterized through various biochemical assays. The data reveals I-A09 as a potent and selective inhibitor.

ParameterValueDescriptionReference
IC50 1.26 ± 0.22 µMThe half maximal inhibitory concentration, indicating the concentration of I-A09 required to inhibit 50% of mPTPB's enzymatic activity.[1][2]
Ki 1.08 ± 0.06 µMThe inhibition constant, reflecting the binding affinity of I-A09 to mPTPB.[1][2]
Mode of Inhibition NoncompetitiveI-A09 binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[1][2]

Table 1: Inhibitory Potency and Kinetics of I-A09 against mPTPB

I-A09 demonstrates significant selectivity for mPTPB over other phosphatases, including the related mycobacterial phosphatase mPTPA and a panel of human PTPs. This selectivity is crucial for its potential as a therapeutic agent with minimal off-target effects.

PhosphataseSelectivity (Fold preference for mPTPB)
mPTPA 61-fold
Mammalian PTPs > 11-fold

Table 2: Selectivity Profile of I-A09

Experimental Protocols

The characterization of I-A09's interaction with mPTPB and its effects on host cells involved several key experimental methodologies.

Enzyme Kinetics Assay

To determine the inhibitory parameters of I-A09, a standard enzymatic assay was employed to measure the phosphatase activity of mPTPB.

  • Principle: The assay measures the rate of dephosphorylation of a substrate by mPTPB in the presence and absence of the inhibitor I-A09. A common substrate used is p-nitrophenyl phosphate (pNPP), which upon dephosphorylation, produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

  • General Procedure:

    • Recombinant mPTPB is purified.

    • The enzyme is incubated with varying concentrations of the substrate (pNPP) and the inhibitor (I-A09) in a suitable buffer system.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the absorbance of the product is measured.

    • Kinetic parameters (IC50, Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Lineweaver-Burk plots to confirm the mode of inhibition.[2]

Western Blotting for Signaling Pathway Analysis

To elucidate the downstream effects of mPTPB inhibition by I-A09 on host cell signaling, Western blotting was utilized to detect the phosphorylation status of key signaling proteins.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect target proteins. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of proteins like ERK1/2, p38, and Akt.

  • General Procedure:

    • Macrophage cell lines (e.g., RAW264.7) are cultured and may be engineered to express mPTPB.

    • Cells are treated with I-A09 for a specified time.

    • Cells are lysed to extract total cellular proteins.

    • Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.

    • Proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK1/2, p38, or Akt.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.

    • The signal is visualized, and band intensities are quantified to determine the relative levels of protein phosphorylation. Total protein levels for each target are also measured as a loading control.

Macrophage Infection Assay

To assess the impact of I-A09 on the intracellular survival of Mycobacterium tuberculosis, a macrophage infection model is employed.

  • Principle: This assay measures the ability of mycobacteria to survive and replicate within macrophages in the presence or absence of the inhibitor.

  • General Procedure:

    • A suitable macrophage cell line (e.g., J774A.1) is seeded in culture plates.

    • Macrophages are infected with a virulent strain of M. tuberculosis (e.g., Erdman or H37Rv) at a specific multiplicity of infection (MOI).

    • After an initial period for phagocytosis, extracellular bacteria are removed by washing.

    • The infected macrophages are then treated with I-A09 or a vehicle control.

    • At various time points post-infection, the macrophages are lysed to release the intracellular bacteria.

    • The number of viable bacteria is determined by plating serial dilutions of the lysate on appropriate agar medium and counting the resulting colony-forming units (CFUs).

Visualizations

The following diagrams illustrate the key signaling pathways affected by mPTPB and the experimental workflow for evaluating I-A09.

mPTPB_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Macrophage Macrophage Cytoplasm cluster_MAPK MAPK Pathway cluster_Survival Survival Pathway mPTPB mPTPB ERK ERK1/2 mPTPB->ERK | p38 p38 mPTPB->p38 | Akt Akt mPTPB->Akt IL6 IL-6 Production ERK->IL6 p38->IL6 Apoptosis Apoptosis Akt->Apoptosis | IA09 I-A09 IA09->mPTPB Inhibits

Caption: mPTPB signaling pathway and its inhibition by I-A09.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays EnzymeKinetics Enzyme Kinetics Assay (mPTPB + pNPP + I-A09) DetermineKinetics Determine IC50, Ki, Mode of Inhibition EnzymeKinetics->DetermineKinetics MacrophageCulture Macrophage Culture (e.g., RAW264.7) MtbInfection Infection with M. tuberculosis MacrophageCulture->MtbInfection IA09Treatment Treatment with I-A09 MtbInfection->IA09Treatment WesternBlot Western Blot for p-ERK, p-p38, p-Akt IA09Treatment->WesternBlot CFUAssay CFU Assay for Bacterial Survival IA09Treatment->CFUAssay

Caption: Experimental workflow for evaluating I-A09's effect on mPTPB.

Conclusion

I-A09 is a potent and selective noncompetitive inhibitor of mPTPB. By inhibiting mPTPB, I-A09 restores the host macrophage's innate immune responses, specifically by reversing the mPTPB-mediated suppression of the ERK1/2 and p38 pathways, which leads to increased IL-6 production.[3] Furthermore, I-A09 counteracts the pro-survival effect of mPTPB by preventing the activation of the Akt pathway, thereby promoting macrophage apoptosis.[3] This dual action ultimately impairs the intracellular survival of Mycobacterium tuberculosis. The data strongly support the notion that specific inhibitors of mPTPB, such as I-A09, represent a promising therapeutic strategy for the treatment of tuberculosis.[1][3]

References

Methodological & Application

Visualizing the 3D Structure of C-Src SH2 Domain in Complex with a Peptide Ligand (PDB ID: 1A09)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

The Protein Data Bank (PDB) entry 1A09 provides the crystal structure of the human C-src SH2 domain in complex with a synthetic peptide ligand, ace-formyl phosphotyr-glu-(n,n-dipentyl amine).[1] The Src homology 2 (SH2) domain is a structurally conserved protein domain that plays a crucial role in intracellular signal transduction pathways by recognizing and binding to phosphorylated tyrosine residues on other proteins.[2][3] Understanding the three-dimensional arrangement of the SH2 domain and its interaction with ligands is paramount for the development of targeted therapeutics, particularly in oncology, as Src kinases are often implicated in tumor progression.[3] This document provides a detailed guide for visualizing and analyzing the 1A09 structure using common molecular graphics software.

Data Presentation

The crystallographic data for PDB entry 1A09 offers a high-quality view of the protein-ligand interaction. The key quantitative data associated with this structure are summarized below for easy reference and comparison.

ParameterValue
PDB ID 1A09
Classification COMPLEX (TRANSFERASE/PEPTIDE)
Organism Homo sapiens
Expression System Escherichia coli BL21
Experimental Method X-RAY DIFFRACTION
Resolution 2.00 Å
R-Value Work 0.198
Total Structure Weight 25.78 kDa
Macromolecules Proto-oncogene tyrosine-protein kinase Src (Chains: A, B)
Ligands ACE-FORMYL PHOSPHOTYR-GLU-(N,N-DIPENTYL AMINE) (Chains: C, D)

Experimental Protocols for Visualization

Visualizing the 1A09 structure can be accomplished using a variety of molecular modeling software. Below are detailed protocols for two widely used applications: PyMOL, a powerful and popular desktop application, and Mol*, a modern web-based viewer.

Protocol 1: Visualization using PyMOL

PyMOL is a versatile molecular visualization system that is widely used for creating high-quality 3D images of biomolecules.

Methodology:

  • Software Installation: If not already installed, download and install PyMOL from the official website. Both open-source and commercial versions are available.

  • Fetching the PDB Structure:

    • Open the PyMOL application.

    • In the command line interface, type fetch 1A09 and press Enter. PyMOL will download the structure directly from the PDB database and display it in the main viewing window.

  • Basic Visualization and Exploration:

    • Rotation, Translation, and Zooming: Use the mouse to manipulate the structure. Left-click and drag to rotate, right-click and drag to zoom, and middle-click and drag to translate the molecule.

    • Display Representations: In the right-hand control panel, you will see an object named "1A09". Next to it are several buttons (A, S, H, L, C) for controlling the display:

      • A (Action): Contains options for zooming, centering, and applying presets.

      • S (Show): Allows you to display the molecule in different representations (e.g., cartoon, surface, sticks, spheres).

      • H (Hide): Hides specific representations.

      • L (Label): Adds labels to atoms, residues, or chains.

      • C (Color): Changes the color of different parts of the structure.

  • Highlighting the Ligand and Binding Site:

    • To focus on the ligand and its interactions, first, display the protein as a cartoon or surface and the ligand as sticks.

      • Command: show cartoon, 1A09

      • Command: show sticks, organic

      • Command: color gray70, polymer

      • Command: color red, organic

    • To identify residues in the binding pocket, select the ligand and then expand the selection to nearby residues.

      • Command: select ligand, organic

      • Command: select binding_site, byres polymer within 5 of ligand

    • Display the binding site residues as sticks to visualize potential interactions.

      • Command: show sticks, binding_site

      • Command: color yellow, binding_site

  • Generating High-Quality Images:

    • Use the ray command to render a high-quality image with shadows and better lighting.

      • Command: ray

    • Save the image using the png command.

      • Command: png my_1A09_image.png

Protocol 2: Visualization using Mol* Web Viewer

Mol* is a powerful, web-based tool for visualizing and analyzing large-scale molecular data, accessible directly through the RCSB PDB website.[4]

Methodology:

  • Accessing the Structure:

    • Navigate to the RCSB PDB website and search for "1A09".

    • On the structure summary page for 1A09, click on the "3D View" tab to load the structure in the Mol* viewer.[5]

  • Navigating the Interface:

    • The main window displays the 3D structure. Use your mouse to rotate (left-click and drag), zoom (scroll wheel), and translate (right-click and drag) the molecule.

    • The "Controls" panel on the right allows for detailed manipulation of the structure's appearance.

  • Customizing the View:

    • Component Selection: In the "Structure" tab of the Controls panel, you can select different components of the structure (e.g., protein chains, ligand).

    • Representation: For the protein chains (A and B), choose a "Cartoon" representation. For the ligand (ACE, PTH, DIP), select a "Ball & Stick" representation to make it stand out.

    • Coloring: Use the "Coloring" options to differentiate the protein and the ligand. For example, color the polymer chains by a uniform color (e.g., light grey) and the ligand by a distinct color (e.g., magenta).

  • Analyzing Interactions:

    • Mol* can automatically identify and display non-covalent interactions.

    • In the "Components" panel, click on the ligand to select it.

    • In the "Selection" menu that appears, go to "Add Representation" and choose "Interaction". This will display hydrogen bonds, hydrophobic contacts, etc., between the ligand and the protein.

  • Saving an Image:

    • Click on the "Screenshot / State" icon (camera icon) in the top right menu.

    • Adjust the resolution and click "Download" to save the current view as a high-quality image.

Logical Workflow Diagram

The following diagram illustrates the general workflow for visualizing a PDB structure, from data acquisition to final image generation, as described in the protocols above.

PDB_Visualization_Workflow cluster_data_acquisition 1. Data Acquisition cluster_visualization 2. Visualization & Analysis cluster_output 3. Output Generation pdb_id Identify PDB ID (e.g., 1A09) fetch_data Fetch Structure Data (PDB/mmCIF format) pdb_id->fetch_data load_structure Load into Visualization Software fetch_data->load_structure basic_manipulation Basic Manipulation (Rotate, Zoom, Pan) load_structure->basic_manipulation change_representation Change Representation (Cartoon, Surface, Sticks) basic_manipulation->change_representation select_interest Select Regions of Interest (Ligand, Binding Site) change_representation->select_interest analyze_interactions Analyze Interactions (H-bonds, Contacts) select_interest->analyze_interactions render_image Render High-Quality Image analyze_interactions->render_image save_image Save Image File (PNG, JPG, etc.) render_image->save_image

Workflow for visualizing a PDB structure.

References

Application Note: High-Throughput Screening for Inhibitors of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) using a Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive enzymatic assay for measuring the activity of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor. The assay is suitable for high-throughput screening (HTS) of potential inhibitors, such as I-A09. The protocol utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by mPTPB, produces a highly fluorescent product. This allows for a continuous, kinetic measurement of enzyme activity. An alternative colorimetric endpoint assay using p-nitrophenyl phosphate (pNPP) is also described.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the protein tyrosine phosphatase B (mPTPB) into the host macrophage to subvert immune responses and promote bacterial survival.[1][2][3] This makes mPTPB a promising target for the development of novel anti-tuberculosis therapeutics. I-A09 has been identified as a noncompetitive inhibitor of mPTPB, demonstrating the potential of targeting this enzyme.[4] A reliable and efficient enzymatic assay is crucial for the discovery and characterization of new mPTPB inhibitors.

The described fluorogenic assay offers high sensitivity, a large dynamic range, and is amenable to automation in 384-well or 1536-well formats, making it ideal for HTS campaigns.[5][6] The assay measures the increase in fluorescence over time, which is directly proportional to mPTPB activity.

Signaling Pathway Context

Mtb secretes mPTPB into the cytosol of infected macrophages. Inside the host cell, mPTPB disrupts critical signaling pathways to dampen the immune response. It has been shown to suppress the production of pro-inflammatory cytokines like IL-6 by dephosphorylating key kinases in the MAPK pathway (ERK1/2 and p38).[3] Furthermore, mPTPB can promote the survival of the infected macrophage by activating the Akt signaling pathway, thereby preventing apoptosis and ensuring a replicative niche for the bacteria.[2][3] Inhibition of mPTPB by compounds like I-A09 is expected to restore the host's natural immune functions and control bacterial growth.

Mtb_Signaling cluster_macrophage Macrophage Cytosol cluster_mapk MAPK Pathway Mtb M. tuberculosis mPTPB mPTPB Mtb->mPTPB secretes ERK12 ERK1/2 mPTPB->ERK12 dephosphorylates p38 p38 mPTPB->p38 dephosphorylates Akt Akt mPTPB->Akt activates IA09 I-A09 IA09->mPTPB inhibits IL6 IL-6 Production ERK12->IL6 p38->IL6 Macrophage_Survival Macrophage Survival Akt->Macrophage_Survival Apoptosis Apoptosis Macrophage_Survival->Apoptosis

Caption: Signaling pathway of M. tuberculosis mPTPB in the host macrophage.

Experimental Protocols

Protocol 1: Fluorogenic mPTPB Activity Assay using DiFMUP

This protocol is designed for a 384-well plate format and continuous kinetic measurement.

Materials and Reagents:

  • Recombinant mPTPB enzyme

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) (prepare 10 mM stock in DMSO)[5][7]

  • I-A09 or other test inhibitors (prepare serial dilutions in DMSO)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, 5 mM DTT, 0.01% Tween-20[5][8]

  • Black, standard volume, 384-well microplates

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Enzyme Preparation: Thaw the recombinant mPTPB stock solution on ice. Prepare a 1.25x final concentration enzyme solution in ice-cold Assay Buffer. The optimal final enzyme concentration should be determined empirically but is typically in the low nanomolar range (e.g., 0.5 nM final).[5]

  • Substrate Preparation: Prepare a 5x final concentration DiFMUP working solution in Assay Buffer. A final concentration at or below the Km value for mPTPB is recommended for inhibitor screening (e.g., 50 µM final).[6]

  • Plate Setup:

    • Add 250 nL of DMSO to negative (no inhibitor) and positive (no enzyme) control wells.

    • Spot 250 nL of test compound solutions (like I-A09) in DMSO into the appropriate wells.

    • Add 20 µL of Assay Buffer to the positive control wells.

    • Add 20 µL of the 1.25x mPTPB enzyme solution to all wells except the positive controls.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 5 µL of the 5x DiFMUP working solution to all wells to start the reaction (final volume = 25 µL).

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 30°C). Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes).

DiFMUP_Assay_Workflow A Prepare Reagents: - 1.25x mPTPB Solution - 5x DiFMUP Solution - Inhibitor Dilutions B Plate Dispensing (384-well): - 250 nL Inhibitor/DMSO - 20 µL 1.25x mPTPB A->B C Pre-incubation (15-30 min at RT) B->C D Initiate Reaction: Add 5 µL of 5x DiFMUP C->D E Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) D->E F Data Analysis: Calculate initial rates (V₀) E->F G Determine % Inhibition & IC₅₀ F->G

Caption: Workflow for the fluorogenic mPTPB enzymatic assay.

Protocol 2: Colorimetric mPTPB Activity Assay using pNPP (Alternative)

This protocol describes an endpoint assay suitable for 96-well plates.

Materials and Reagents:

  • Recombinant mPTPB enzyme

  • p-nitrophenyl phosphate (pNPP) (prepare 10x stock solution in Assay Buffer)[4]

  • I-A09 or other test inhibitors

  • Assay Buffer: 50 mM Tris/HCl, 50 mM Bis-Tris, 100 mM Sodium Acetate (pH 6.0)[1]

  • Stop Solution: 1 N NaOH[4]

  • Clear, flat-bottom 96-well plates

  • Absorbance microplate reader (405 nm)

Procedure:

  • Plate Setup:

    • Add 45 µL of serially diluted mPTPB enzyme or buffer (for blank controls) to wells.

    • Add 5 µL of inhibitor solution (like I-A09) or DMSO (for no inhibitor control).

    • Pre-incubate for 10-30 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of pNPP substrate solution to each well. The final pNPP concentration should be optimized based on the enzyme's Km.[9]

  • Incubation: Incubate the plate for 15-60 minutes at 37°C.[1][10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction and develop the yellow color.[11]

  • Data Acquisition: Measure the absorbance at 405 nm.

Data Presentation and Analysis

The initial velocity (V₀) of the reaction is determined from the linear portion of the kinetic fluorescence curve. The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = (1 - (V₀_inhibitor / V₀_dmso)) * 100

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Table 1: Example Data for I-A09 Inhibition of mPTPB (DiFMUP Assay)

I-A09 (µM)Log [I-A09]Initial Rate (RFU/min)% Inhibition
0 (DMSO)N/A5000
0.01-2.0045010
0.1-1.0030040
10.0015070
101.005090
1002.002595
No EnzymeN/A599

Table 2: Summary of Assay Parameters

ParameterFluorogenic Assay (DiFMUP)Colorimetric Assay (pNPP)
Principle Kinetic, FluorogenicEndpoint, Colorimetric
Substrate DiFMUPpNPP
Detection Fluorescence (Ex: ~360nm, Em: ~460nm)Absorbance (405 nm)
Sensitivity High (low nM enzyme)Moderate
Format 384/1536-well96-well
Throughput HighMedium
Advantages High sensitivity, real-time kineticsInexpensive, simple setup
Disadvantages Potential for compound autofluorescenceLower sensitivity, endpoint only

References

Application Notes and Protocols for Cell-Based Assays to Determine I-A09 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for cell-based assays to characterize the activity of I-A09, a putative inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α) signaling pathway. IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR). Upon activation, IRE1α's endoribonuclease (RNase) domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event leads to the translation of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and quality control to restore ER homeostasis.[1][2] Dysregulation of the IRE1α-XBP1 pathway is implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.

The following protocols describe robust cell-based methods to assess the inhibitory potential of I-A09 on IRE1α's RNase activity by measuring the downstream event of XBP1 mRNA splicing.

Signaling Pathway Overview

Under ER stress, the accumulation of unfolded proteins in the ER lumen triggers the dimerization and autophosphorylation of IRE1α. This conformational change activates its cytosolic RNase domain, which then excises a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 (XBP1s) mRNA is then ligated and translated into the active XBP1s transcription factor. XBP1s translocates to the nucleus and activates the transcription of UPR target genes aimed at resolving ER stress.

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) UnfoldedProteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active) [Dimerized & Phosphorylated] IRE1a_inactive->IRE1a_active Activation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation Transcription Transcription XBP1s_protein->Transcription IA09 I-A09 IA09->IRE1a_active Inhibition UPR_Genes UPR Target Genes Transcription->UPR_Genes

Caption: The IRE1α-XBP1 signaling pathway under ER stress and the inhibitory action of I-A09.

Key Cell-Based Assays

Two primary cell-based assays are recommended to quantify the inhibitory activity of I-A09 on the IRE1α pathway:

  • XBP1 Splicing Assay by RT-PCR: A direct and widely used method to measure the ratio of spliced to unspliced XBP1 mRNA.

  • XBP1 Luciferase Reporter Assay: A high-throughput compatible method to quantify IRE1α-mediated XBP1 activation.

Protocol 1: XBP1 Splicing Assay by RT-PCR

This protocol details the methodology to induce ER stress in a cellular model and subsequently analyze the splicing status of XBP1 mRNA by reverse transcription-polymerase chain reaction (RT-PCR).

Experimental Workflow

RTPCR_Workflow A 1. Cell Seeding B 2. Compound Treatment (I-A09) A->B C 3. ER Stress Induction (e.g., Tunicamycin/Thapsigargin) B->C D 4. RNA Extraction C->D E 5. cDNA Synthesis D->E F 6. PCR Amplification of XBP1 E->F G 7. Agarose Gel Electrophoresis F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: Workflow for the XBP1 Splicing Assay using RT-PCR.

Materials
  • Human cell line (e.g., HeLa, HT1080, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • I-A09 (dissolved in a suitable solvent, e.g., DMSO)

  • ER stress inducer: Tunicamycin or Thapsigargin

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • PCR primers for human XBP1 (flanking the 26-nucleotide intron)

  • Taq DNA polymerase and dNTPs

  • Agarose and DNA gel electrophoresis equipment

  • Gel imaging system

Method
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate at 37°C, 5% CO₂ overnight.

  • Compound Treatment:

    • Prepare serial dilutions of I-A09 in complete medium.

    • Aspirate the old medium from the cells and add the medium containing different concentrations of I-A09. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with I-A09 for 1-2 hours.

  • ER Stress Induction:

    • Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin) to the wells, except for the untreated control well.

    • Incubate for an additional 4-6 hours.

  • RNA Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • PCR Amplification of XBP1:

    • Perform PCR using primers that flank the splice site of XBP1. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.

    • A typical PCR program: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

  • Agarose Gel Electrophoresis:

    • Resolve the PCR products on a 3% agarose gel. The XBP1u product will be larger than the XBP1s product (due to the 26-nucleotide intron).

  • Data Analysis:

    • Visualize the DNA bands under UV light and capture an image.

    • Quantify the band intensities for XBP1u and XBP1s using densitometry software (e.g., ImageJ).

    • Calculate the percentage of XBP1 splicing for each condition.

Expected Results

In the presence of an ER stress inducer, a band corresponding to the smaller XBP1s amplicon will appear. Effective concentrations of I-A09 will inhibit this splicing, resulting in a dose-dependent decrease in the XBP1s band intensity and a corresponding increase in the XBP1u band intensity.

TreatmentI-A09 Conc. (µM)XBP1u Intensity (Arbitrary Units)XBP1s Intensity (Arbitrary Units)% XBP1 Splicing
Untreated010000
Tunicamycin0208080
Tunicamycin0.1307070
Tunicamycin1604040
Tunicamycin109555

Protocol 2: XBP1 Luciferase Reporter Assay

This assay utilizes a reporter construct where the expression of a luciferase gene is driven by a promoter containing XBP1 response elements. Alternatively, a reporter can be constructed where luciferase is fused to XBP1 in such a way that a frameshift caused by splicing is required for its translation.[3][4]

Experimental Workflow

Luciferase_Workflow A 1. Transfection with XBP1-Luc Reporter B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (I-A09) B->C D 4. ER Stress Induction C->D E 5. Cell Lysis D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Data Analysis (IC₅₀ determination) G->H

Caption: Workflow for the XBP1 Luciferase Reporter Assay.

Materials
  • Cells stably or transiently transfected with an XBP1-luciferase reporter construct.

  • White, clear-bottom 96-well plates.

  • Complete cell culture medium.

  • I-A09 (dissolved in DMSO).

  • ER stress inducer (Tunicamycin or Thapsigargin).

  • Luciferase assay reagent kit.

  • Luminometer.

Method
  • Cell Seeding:

    • Seed the reporter cell line into 96-well plates.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dose-response curve of I-A09 in culture medium.

    • Treat the cells with the compound for 1-2 hours prior to stress induction.

  • ER Stress Induction:

    • Add the ER stress inducer to all wells except the negative control.

    • Incubate for a period optimized for the specific cell line and reporter (typically 6-18 hours).[1]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Perform the luciferase assay according to the manufacturer's instructions. This usually involves cell lysis followed by the addition of the luciferase substrate.

  • Data Measurement and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to a vehicle control (stressed cells without inhibitor) and calculate the percent inhibition.

    • Plot the percent inhibition against the log of I-A09 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results

ER stress will induce a strong luciferase signal. I-A09 will cause a dose-dependent reduction in this signal.

I-A09 Conc. (µM)Luminescence (RLU)% Inhibition
0 (No Stress)1,000N/A
0 (Stressed)50,0000
0.0145,00010.2
0.126,00049.0
16,00089.8
101,50099.0

IC₅₀ Value: From this data, an IC₅₀ value for I-A09 can be calculated, representing the concentration at which it inhibits 50% of the XBP1-driven luciferase activity. For example, other IRE1α inhibitors have shown IC₅₀ values in the nanomolar to low micromolar range.[5]

Conclusion

The described cell-based assays provide a comprehensive framework for characterizing the inhibitory activity of I-A09 on the IRE1α-XBP1 signaling pathway. The RT-PCR assay offers a direct and semi-quantitative measure of XBP1 splicing, while the luciferase reporter assay provides a more quantitative and higher-throughput method suitable for determining potency (IC₅₀). Together, these assays are essential tools for advancing the preclinical development of novel IRE1α inhibitors like I-A09.

References

Application Notes and Protocols for PDB ID: 1A09 in Computational Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of the crystal structure of the C-src SH2 domain in complex with a peptide ligand (PDB ID: 1A09) for computational drug design.

Application Notes

Introduction

The Protein Data Bank (PDB) entry 1A09 provides the high-resolution crystal structure of the human C-src proto-oncogene's SH2 domain in a complex with a synthetic peptide ligand (ace-formyl phosphotyr-glu-(n,n-dipentyl amine)).[1][2] The Src Homology 2 (SH2) domain is a structurally conserved protein domain that plays a critical role in intracellular signal transduction pathways by recognizing and binding to phosphorylated tyrosine residues on other proteins.[3] The c-Src protein is a non-receptor protein tyrosine kinase that is involved in the regulation of various cellular processes, including cell growth, differentiation, and migration.[3] Aberrant activity of c-Src has been implicated in the development and progression of various human cancers, making it an important target for anti-cancer drug discovery.[3] The 1A09 structure, therefore, serves as a valuable starting point for the structure-based design of novel and specific inhibitors targeting the Src SH2 domain.

Key Structural Features for Drug Design

The 1A09 structure reveals critical molecular determinants for ligand recognition and binding within the Src SH2 domain, which are essential for computational drug design approaches.

  • Binding Pocket: The structure elucidates the topograpy of the ligand-binding site, which is characterized by a primary pocket that accommodates the phosphotyrosine (pTyr) residue and a secondary pocket that binds the residues C-terminal to the pTyr.

  • Key Residues: The crystallographic data identifies the key amino acid residues of the SH2 domain that form hydrogen bonds and hydrophobic interactions with the peptide ligand. These interactions are crucial for the affinity and specificity of the ligand.

  • Ligand Conformation: The bound conformation of the peptide ligand provides a template for the design of small molecule mimetics that can replicate the key interactions observed in the crystal structure.

  • Covalent Modification: Notably, the ligand in the 1A09 structure forms a reversible covalent thiohemiacetal with the Cys-188 residue of the SH2 domain.[1] This feature presents an opportunity for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Computational Drug Design Strategies

The 1A09 structure is amenable to a variety of computational drug design techniques to identify and optimize novel Src SH2 inhibitors.

  • Structure-Based Virtual Screening (SBVS): The 3D coordinates of the 1A09 structure can be used to perform virtual screening of large chemical libraries to identify potential hit compounds that are predicted to bind to the SH2 domain.

  • Molecular Docking: This technique can be used to predict the binding mode and affinity of candidate inhibitors within the active site of the Src SH2 domain.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the key interactions observed in the 1A09 complex. This model can then be used to screen for compounds that possess the desired chemical features for binding.

  • Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the Src SH2 domain in its apo form and in complex with ligands. This can provide insights into the conformational changes upon ligand binding and help to refine the design of inhibitors.

  • Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to accurately predict the binding affinities of designed inhibitors, thereby guiding lead optimization.

Data Presentation

The following table summarizes key thermodynamic data from the study associated with the 1A09 structure and related complexes, highlighting the impact of ligand modifications on binding affinity.[1]

Ligand ModificationChange in Entropy (ΔS) (cal/mol·K)
Reversible covalent thiohemiacetal formation-25.6
Non-covalent binding of the parent phosphotyrosineBaseline

This data indicates a significant entropic penalty upon the formation of the covalent bond between the ligand and the protein.

Experimental Protocols

Protocol 1: Structure-Based Virtual Screening to Identify Novel Src SH2 Inhibitors

This protocol outlines the steps for performing a structure-based virtual screening campaign using the 1A09 PDB structure.

1. Protein Preparation: a. Download the PDB file for 1A09 from the RCSB Protein Data Bank. b. Separate the protein chains from the ligand and water molecules. c. Add hydrogen atoms to the protein structure, assuming a pH of 7.4. d. Assign partial charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM). e. Minimize the energy of the protein structure to relieve any steric clashes.

2. Binding Site Definition: a. Identify the binding site based on the location of the co-crystallized ligand in the 1A09 structure. b. Define a grid box that encompasses the entire binding site for the docking calculations.

3. Ligand Library Preparation: a. Obtain a library of small molecules in a suitable format (e.g., SDF, MOL2). b. Generate 3D conformations for each ligand. c. Assign protonation states and partial charges to the ligand atoms.

4. Molecular Docking: a. Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand library into the prepared Src SH2 structure. b. Score and rank the docked ligands based on their predicted binding affinities.

5. Post-Docking Analysis and Hit Selection: a. Visually inspect the binding poses of the top-scoring compounds to ensure that they form favorable interactions with the key residues of the binding site. b. Apply filters based on physicochemical properties (e.g., Lipinski's rule of five) and potential for chemical synthesis. c. Select a diverse set of promising hit compounds for experimental validation.

Protocol 2: Molecular Dynamics Simulation of the 1A09 Complex

This protocol describes the setup and execution of a molecular dynamics simulation to study the stability of the ligand in the 1A09 complex.

1. System Preparation: a. Start with the 1A09 PDB structure containing the protein and the bound ligand. b. Add hydrogen atoms to the complex. c. Solvate the complex in a periodic box of water molecules (e.g., TIP3P). d. Add counter-ions to neutralize the system.

2. Parameterization: a. Use a standard protein force field (e.g., AMBER, CHARMM) for the protein. b. Generate parameters for the non-standard ligand using a tool like Antechamber or CGenFF.

3. Simulation Protocol: a. Minimization: Perform energy minimization of the entire system to remove bad contacts. b. Heating: Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) under constant volume (NVT) conditions. c. Equilibration: Equilibrate the system for a sufficient period (e.g., 1-5 ns) under constant pressure and temperature (NPT) conditions to allow the system to relax. d. Production Run: Run the production simulation for the desired length of time (e.g., 100 ns or more) under NPT conditions, saving the coordinates at regular intervals.

4. Trajectory Analysis: a. Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the simulation. b. Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions. c. Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation. d. Cluster the trajectory to identify the most representative conformations of the complex.

Visualizations

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src c-Src RTK->Src Activation Downstream Downstream Signaling Proteins Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival Inhibitor Src Inhibitor (Drug Candidate) Inhibitor->Src

Caption: Simplified c-Src signaling pathway and the point of intervention for inhibitors.

Virtual_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Selection PDB_1A09 PDB Structure 1A09 Protein_Prep Protein Preparation PDB_1A09->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Lib Ligand Library Ligand_Prep Ligand Preparation Ligand_Lib->Ligand_Prep Ligand_Prep->Docking Scoring Scoring and Ranking Docking->Scoring Visual_Inspection Visual Inspection & Filtering Scoring->Visual_Inspection Hit_Compounds Hit Compounds Visual_Inspection->Hit_Compounds

Caption: Workflow for structure-based virtual screening using PDB ID 1A09.

PDB_1A09_Components cluster_protein Macromolecule cluster_ligand Ligand PDB_1A09 PDB Entry: 1A09 Protein c-Src SH2 Domain (Homo sapiens) PDB_1A09->Protein Ligand ace-formyl phosphotyr-glu- (n,n-dipentyl amine) PDB_1A09->Ligand ChainA Chain A Protein->ChainA ChainC Chain C Protein->ChainC Protein->Ligand Forms Complex ChainB Chain B Ligand->ChainB ChainD Chain D Ligand->ChainD

Caption: Logical relationship of the molecular components within the 1A09 PDB entry.

References

Application Notes and Protocols for the Synthesis and Purification of I-A09, a Novel MptpB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of I-A09, a potent and selective noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). I-A09, identified from a combinatorial library of bidentate benzofuran salicylic acid derivatives, has demonstrated significant cellular activity, making it a promising lead compound for the development of novel anti-tuberculosis therapeutics. These protocols are intended to guide researchers in the chemical synthesis, purification, and biological evaluation of I-A09 and its analogs.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the virulence factor protein tyrosine phosphatase B (MptpB) into the host macrophage cytosol. MptpB plays a crucial role in subverting the host's innate immune response by dephosphorylating key signaling proteins, thereby promoting mycobacterial survival. Specifically, MptpB has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-1β by suppressing the NF-κB, ERK1/2, and p38 MAPK signaling pathways.[1][2][3] Furthermore, MptpB promotes macrophage survival and prevents apoptosis by activating the Akt signaling pathway and inhibiting p53 expression.[1][2][3][4]

I-A09, with the chemical name 6-hydroxy-3-(1-(2-((4-morpholinophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)-2-phenylbenzofuran-5-carboxylic acid, has emerged as a promising inhibitor of MptpB. Its unique structure, featuring a benzofuran salicylic acid core linked to a morpholino-functionalized triazole moiety, was rationally designed and synthesized using click chemistry. This document outlines the synthetic route, purification methods, and key biological data for I-A09.

Data Presentation

Table 1: Physicochemical Properties of I-A09

PropertyValue
IUPAC Name 6-hydroxy-3-(1-(2-((4-morpholinophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)-2-phenylbenzofuran-5-carboxylic acid
Molecular Formula C₂₉H₂₅N₅O₆
Molecular Weight 539.54 g/mol
CAS Number 1143579-76-3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol

Table 2: Biological Activity of I-A09

ParameterValueReference
Target Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB)[3]
Inhibition Type NoncompetitiveMedKoo Biosciences
Effect on Host Cells Reverses MptpB-mediated suppression of IL-6 production and apoptosis[3]

Experimental Protocols

Synthesis of I-A09

The synthesis of I-A09 is achieved through a convergent synthesis strategy, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This involves the preparation of two key intermediates: a benzofuran salicylic acid core bearing a terminal alkyne (Intermediate A ) and an azide-functionalized morpholinoaniline derivative (Intermediate B ).

Protocol 1: Synthesis of Benzofuran Salicylic Acid Alkyne (Intermediate A) (Representative Protocol)

This protocol is a representative example for the synthesis of a substituted benzofuran core, which is a common scaffold in MptpB inhibitors.

  • Step 1: Synthesis of a 2-hydroxyaryl ketone. Commercially available substituted 2,4-dihydroxybenzoic acid is a common starting material. The synthesis of related benzofuran salicylic acids has been described in the literature.

  • Step 2: Alkylation with propargyl bromide. To a solution of the 2-hydroxyaryl ketone in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and propargyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC.

  • Step 3: Intramolecular cyclization. The resulting propargyloxy intermediate can be induced to cyclize to the benzofuran ring system under various conditions, often involving a base or a transition metal catalyst.

  • Step 4: Functional group manipulation. Subsequent steps may be required to install the desired substituents on the benzofuran ring and to ensure the presence of the free carboxylic acid and hydroxyl groups of the salicylic acid moiety.

  • Purification: The final benzofuran salicylic acid alkyne (Intermediate A ) is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 2-azido-N-(4-morpholinophenyl)acetamide (Intermediate B)

  • Step 1: Synthesis of 2-chloro-N-(4-morpholinophenyl)acetamide. To a solution of 4-morpholinoaniline in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add triethylamine followed by the dropwise addition of 2-chloroacetyl chloride. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Step 2: Azide formation. The crude 2-chloro-N-(4-morpholinophenyl)acetamide is dissolved in DMF, and sodium azide is added. The reaction mixture is stirred at room temperature overnight.

  • Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting azide (Intermediate B ) can be purified by recrystallization or column chromatography.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Synthesis of I-A09

  • In a reaction vessel, dissolve Intermediate A (1 equivalent) and Intermediate B (1.1 equivalents) in a mixture of t-butanol and water (1:1).

  • To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude I-A09.

Purification of I-A09

Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is suitable for the purification of I-A09.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a common mobile phase system for benzofuran derivatives.[5]

  • Gradient: A typical gradient could be 10-90% acetonitrile over 30 minutes. The optimal gradient should be determined empirically.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of I-A09 (e.g., 254 nm, 280 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if TFA is used in the mobile phase) to yield the purified I-A09. The purity should be assessed by analytical HPLC and the structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mandatory Visualizations

MptpB Signaling Pathway in Macrophages

MptpB_Signaling_Pathway cluster_mtb Mycobacterium tuberculosis cluster_macrophage Macrophage Cytosol cluster_pro_inflammatory Pro-inflammatory Signaling cluster_survival Cell Survival Signaling Mtb Mtb MptpB_secreted Secreted MptpB Mtb->MptpB_secreted secretes MptpB_target Host Proteins MptpB_secreted->MptpB_target dephosphorylates TLR TLR Activation NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathways (ERK1/2, p38) TLR->MAPK Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, iNOS) NFkB->Cytokines MAPK->Cytokines Akt Akt Pathway Apoptosis Apoptosis Akt->Apoptosis inhibits p53 p53 Pathway p53->Apoptosis promotes MptpB_target->NFkB inhibits MptpB_target->MAPK inhibits MptpB_target->Akt activates MptpB_target->p53 inhibits I_A09 I-A09 I_A09->MptpB_secreted inhibits

Caption: MptpB signaling pathway and the inhibitory action of I-A09.

Experimental Workflow for I-A09 Synthesis and Purification

I_A09_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (2,4-dihydroxybenzoic acid derivative, 4-morpholinoaniline, etc.) int_A Synthesis of Intermediate A (Benzofuran Salicylic Acid Alkyne) start->int_A int_B Synthesis of Intermediate B (2-azido-N-(4-morpholinophenyl)acetamide) start->int_B click CuAAC Click Chemistry int_A->click int_B->click crude Crude I-A09 click->crude hplc Preparative HPLC crude->hplc Purification analysis Purity & Structural Analysis (Analytical HPLC, NMR, MS) hplc->analysis final Pure I-A09 Compound analysis->final

Caption: Workflow for the synthesis and purification of I-A09.

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of 1A09 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution.[1][2] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2] This application note provides a detailed protocol for characterizing the interaction of the SH2 domain of the Proto-oncogene tyrosine-protein kinase Src (PDB ID: 1A09) with a peptide ligand.

The 1A09 structure from the Protein Data Bank is the SH2 domain of human Src, a non-receptor protein tyrosine kinase involved in diverse cellular signaling pathways that regulate processes like gene transcription, cell adhesion, and apoptosis.[3] Understanding the binding thermodynamics of ligands to the Src SH2 domain is crucial for the development of targeted therapeutics.

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat change that occurs when a ligand is titrated into a solution containing a macromolecule.[4][5] The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. The ligand is injected in small aliquots from a syringe into the sample cell containing the macromolecule. The heat change upon binding is detected as a power differential required to maintain zero temperature difference between the sample and reference cells.[5] As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes.[5] A plot of the heat change per injection versus the molar ratio of ligand to macromolecule generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[5]

Experimental Workflow

The following diagram illustrates the general workflow for an ITC experiment to study the interaction between the 1A09 SH2 domain and a peptide ligand.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep 1A09 SH2 Domain Purification & Dialysis conc_det Accurate Concentration Determination p_prep->conc_det l_prep Peptide Ligand Synthesis & Purification l_prep->conc_det buffer_prep Buffer Preparation & Degassing buffer_prep->p_prep buffer_prep->l_prep loading Loading Samples (1A09 in cell, Ligand in syringe) conc_det->loading instrument_setup Instrument Setup (Cleaning, Temperature) instrument_setup->loading titration Titration loading->titration raw_data Raw Data Acquisition (Heat Pulses) titration->raw_data integration Integration of Peaks to get ΔH per injection raw_data->integration fitting Fitting to Binding Model (e.g., one set of sites) integration->fitting thermo_params Thermodynamic Parameters (KD, n, ΔH, ΔS) fitting->thermo_params

Caption: Experimental workflow for ITC analysis of 1A09-peptide interactions.

Detailed Experimental Protocol

This protocol is designed for the characterization of the interaction between the purified SH2 domain of Src (1A09) and a synthetic phosphotyrosine-containing peptide ligand.

Materials and Reagents
  • Purified Src SH2 domain (1A09)

  • Synthetic peptide ligand (e.g., ACE-FORMYL-pY-E-N,N-dipentyl amine or similar)

  • ITC Buffer: 50 mM Potassium Phosphate, pH 7.5, 150 mM NaCl, 1 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • High-purity water

  • Cleaning solutions for the ITC instrument (e.g., Contrad 70 or equivalent)

Equipment
  • Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC, VP-ITC, or ITC200)

  • Microcentrifuge

  • UV-Vis Spectrophotometer

  • pH meter

  • Dialysis equipment (e.g., dialysis tubing with appropriate molecular weight cutoff)

  • Pipettes and tips

  • Degasser

Sample Preparation

Accurate sample preparation is critical for high-quality ITC data.

  • Protein Preparation:

    • Express and purify the Src SH2 domain (residues 144-249 of human Src) using standard chromatography techniques. The theoretical molecular weight is approximately 12.3 kDa.[6]

    • Dialyze the purified protein extensively against the ITC buffer to ensure buffer matching. A good practice is to perform two to three buffer changes over 24-48 hours.

    • After dialysis, centrifuge the protein sample at high speed (e.g., >13,000 x g) for 10 minutes to remove any aggregates.

    • Determine the final protein concentration accurately using a UV-Vis spectrophotometer and the appropriate extinction coefficient.

  • Ligand Preparation:

    • Synthesize and purify the peptide ligand to >95% purity.

    • Dissolve the peptide in the final dialysis buffer to ensure a precise buffer match.[5]

    • Determine the peptide concentration accurately. For peptides lacking tryptophan or tyrosine, quantitative amino acid analysis or a concentration determination assay is recommended.

  • Buffer Preparation:

    • Prepare a sufficient volume of ITC buffer for protein dialysis, ligand dissolution, and instrument cleaning and rinsing.

    • Thoroughly degas the buffer before use to prevent bubble formation in the ITC cell and syringe.[7]

Experimental Setup and Titration

The concentrations of the macromolecule and ligand should be chosen to ensure the 'c' value (c = n * [Macromolecule] / K D ) is within the optimal range of 5 to 500 for a reliable curve fit.[8] For an unknown interaction, initial experiments can be performed with the protein concentration in the cell at 20-50 µM and the ligand concentration in the syringe at 10-20 times higher.[8][9]

  • Instrument Preparation:

    • Thoroughly clean the sample cell and syringe with cleaning solutions followed by extensive rinsing with high-purity water and finally with the ITC buffer.

    • Set the experimental temperature (e.g., 25 °C).

  • Loading the Samples:

    • Load the Src SH2 domain solution into the sample cell (typically ~200-300 µL depending on the instrument).

    • Load the peptide ligand solution into the injection syringe (typically ~40-100 µL).

  • Titration Parameters:

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters. A typical experiment consists of 19-25 injections.

      • Initial injection: A small injection (e.g., 0.4 µL) to remove any ligand that may have diffused from the syringe tip. This data point is often discarded during analysis.

      • Subsequent injections: A series of larger, equal-volume injections (e.g., 2 µL).

    • Set the spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline.

  • Control Experiments:

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell to determine the heat of dilution. This value should be subtracted from the main experimental data.

Data Presentation and Analysis

The raw ITC data consists of a series of heat spikes corresponding to each injection. Integration of the area under each peak provides the heat change per injection. A plot of this heat change against the molar ratio of ligand to macromolecule generates the binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.

Table 1: Example Titration Parameters for 1A09-Peptide Interaction

ParameterValue
Cell
AnalyteSrc SH2 Domain (1A09)
Concentration30 µM
Volume250 µL
Syringe
TitrantPeptide Ligand
Concentration350 µM
Volume50 µL
Experiment Settings
Temperature25 °C (298.15 K)
Stirring Speed750 rpm
Number of Injections20
Injection Volume2 µL
Spacing Between Injections180 s

Table 2: Summary of Thermodynamic Data from a Hypothetical ITC Experiment

ParameterSymbolValueUnits
Stoichiometryn1.05 ± 0.05-
Association ConstantK A2.5 x 10⁶M⁻¹
Dissociation ConstantK D400nM
Enthalpy ChangeΔH-12.5 ± 0.8kcal/mol
Entropy ChangeTΔS-3.5kcal/mol
Gibbs Free Energy ChangeΔG-9.0kcal/mol

Note: The Gibbs free energy (ΔG) and entropy (ΔS) are calculated from the relationships: ΔG = -RTln(K A ) and ΔG = ΔH - TΔS, where R is the gas constant and T is the absolute temperature.

Signaling Pathway Context

The Src SH2 domain is a key component in many signal transduction pathways. It recognizes and binds to phosphotyrosine residues on other proteins, leading to the assembly of signaling complexes and the propagation of downstream signals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK SH2 SH2 Domain (1A09) RTK->SH2 3. SH2 domain (1A09) recruitment to pY site Ligand Growth Factor Ligand->RTK 1. Binding & Dimerization Src Src Kinase Src->SH2 Substrate Downstream Substrate Src->Substrate 5. Substrate Phosphorylation SH2->Src 4. Src Activation Response Cellular Response (e.g., Proliferation, Migration) Substrate->Response 6. Signal Propagation

Caption: Role of Src SH2 domain (1A09) in a generic RTK signaling pathway.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of protein-ligand interactions. The protocol outlined in this application note provides a robust framework for studying the binding of peptide ligands to the Src SH2 domain (1A09). The resulting thermodynamic data are invaluable for structure-activity relationship studies and for guiding the design of potent and specific inhibitors in drug discovery programs.

References

Application Notes and Protocols for In Vivo Studies Using I-A09 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No publicly available information was found for an inhibitor with the specific designation "I-A09." The following application notes and protocols are generated based on a composite of common practices for in vivo studies of small molecule inhibitors in oncology and neurodegenerative disease models, drawing on general principles from the provided search results. These should be adapted based on the specific characteristics of the I-A09 inhibitor once they are known. For illustrative purposes, some data and methodologies are based on the c-Abl inhibitor IkT-148009 and the AKT inhibitor perifosine, which have been studied in vivo for Parkinson's disease and neuroblastoma, respectively.[1][2]

Introduction

The I-A09 inhibitor is a novel small molecule currently under investigation for its therapeutic potential. Preclinical in vivo studies are essential to evaluate its efficacy, safety, pharmacokinetics, and pharmacodynamics. This document provides a comprehensive overview of standardized protocols for conducting in vivo experiments using the I-A09 inhibitor in relevant animal models.

Quantitative Data Summary

The following tables present a template for summarizing quantitative data from in vivo studies of a novel inhibitor. The data presented here is hypothetical and should be replaced with actual experimental results for I-A09.

Table 1: In Vivo Efficacy of I-A09 in Xenograft Tumor Models

Animal ModelCell LineI-A09 Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Change in Survival (Median Days)Reference
Nude MiceAS (Neuroblastoma)30Daily Oral GavageRegressionNot Reached (vs. 13 days control)[2]
Nude MiceBE2 (Neuroblastoma)30Daily Oral GavageGrowth InhibitionNot Reached (vs. 24 days control)[2]
Nude MiceNGP (Neuroblastoma)30Daily Oral GavageSlower GrowthNot Reached (vs. 22 days control)[2]
Nude MiceKCNR (Neuroblastoma)30Daily Oral GavageSlower GrowthNot Reached (vs. 18 days control)[2]

Table 2: Pharmacokinetic Profile of I-A09 in Rodents

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
Mouse10IV15000.130004N/A
Mouse25Oral80024800660
Rat10IV12000.128005N/A
Rat25Oral6502.54200755

Table 3: Acute Toxicity Profile of I-A09 in Mice

Dose (mg/kg)RouteObservation PeriodClinical Signs of ToxicityMortalityLD50 (mg/kg)
300Oral14 daysNone Observed0/10> 2000
2000Oral14 daysLethargy, ruffled fur (in 1 animal)1/10> 2000

Experimental Protocols

Animal Models

For oncology studies, immunodeficient mouse strains such as nude or NOD scid gamma (NSG) mice are commonly used for establishing xenograft models with human cancer cell lines.[3] For neurodegenerative disease models, such as Parkinson's disease, specific transgenic or toxin-induced models are employed.[1]

Xenograft Tumor Model Protocol
  • Cell Culture : Culture human tumor cells (e.g., neuroblastoma cell lines AS, NGP, BE2, KCNR) in appropriate media.[2]

  • Cell Implantation : Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation : When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration : Administer the I-A09 inhibitor or vehicle control via the determined route (e.g., oral gavage) at the specified dose and schedule.

  • Efficacy Assessment : Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted, with the endpoint being when the tumor reaches a predetermined size or the animal shows signs of distress.[2]

  • Tissue Collection : At the end of the study, euthanize the animals and collect tumors and other organs for pharmacodynamic and histological analysis.

Pharmacokinetic Study Protocol
  • Animal Groups : Use male and female mice or rats, with groups for intravenous (IV) and oral (PO) administration.

  • Drug Formulation : Prepare the I-A09 inhibitor in a suitable vehicle for both IV and PO administration.

  • Dosing : Administer a single dose of I-A09.

  • Blood Sampling : Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation : Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis : Quantify the concentration of I-A09 in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis : Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Acute Toxicity Study Protocol
  • Animal Groups : Use healthy young adult rodents (e.g., Sprague-Dawley rats).

  • Dosing : Administer a single high dose of the I-A09 inhibitor (e.g., 2000 mg/kg) and a vehicle control.[4]

  • Observation : Monitor animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and food and water intake for 14 days.[4]

  • Necropsy : At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology : Collect and preserve major organs for histopathological examination.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation I_A09 I-A09 I_A09->AKT G cluster_workflow In Vivo Efficacy Study Workflow A Cell Culture (e.g., Neuroblastoma lines) B Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment with I-A09 or Vehicle D->E F Measure Tumor Volume & Body Weight E->F G Endpoint Analysis (Efficacy & Survival) F->G H Tissue Collection (Pharmacodynamics) G->H G In_Vitro_Potency In Vitro Potency of I-A09 In_Vivo_Efficacy In Vivo Efficacy In_Vitro_Potency->In_Vivo_Efficacy ADME_Properties Favorable ADME Properties In_Vivo_PK In Vivo Pharmacokinetics ADME_Properties->In_Vivo_PK In_Vivo_PK->In_Vivo_Efficacy Clinical_Candidate Clinical Candidate Selection In_Vivo_Efficacy->Clinical_Candidate Safety_Profile Acceptable Safety Profile Safety_Profile->Clinical_Candidate

References

Probing Src SH2 Domain-Ligand Interactions through Site-Directed Mutagenesis: An Application Note Based on PDB 1A09

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Src Homology 2 (SH2) domain is a critical protein-protein interaction module that recognizes and binds to phosphotyrosine (pY) residues, playing a pivotal role in numerous signal transduction pathways.[1][2] Dysregulation of these pathways is frequently implicated in diseases such as cancer, making the SH2 domain an attractive target for therapeutic intervention.[1] This application note provides a detailed protocol for performing site-directed mutagenesis on the c-Src SH2 domain, using the crystal structure of the human c-Src SH2 domain complexed with a synthetic peptide (PDB ID: 1A09) as a structural basis for mutagenesis site selection.[3][4] The protocols outlined herein will enable researchers to investigate the roles of specific amino acid residues in ligand binding and to engineer SH2 domains with altered binding specificities or affinities, aiding in drug development and the fundamental understanding of Src signaling.

Introduction

The proto-oncogene tyrosine-protein kinase Src is a key regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[5] Its function is tightly controlled by intramolecular interactions involving its SH2 and SH3 domains.[5] The SH2 domain, a module of approximately 100 amino acids, specifically recognizes and binds to proteins containing phosphorylated tyrosine residues in a particular sequence context.[2][6] This interaction is crucial for the recruitment of Src to activated receptor tyrosine kinases and other signaling proteins, thereby propagating downstream signals.[7]

The crystal structure identified by PDB ID 1A09 reveals the human c-Src SH2 domain in a complex with the peptide ace-formyl-phosphotyrosine-glu-(n,n-dipentyl amine).[3][4] This high-resolution structure provides a detailed map of the molecular interactions between the SH2 domain and its ligand, highlighting key residues in the binding pocket. By systematically mutating these residues, researchers can dissect their individual contributions to binding affinity and specificity. This knowledge is invaluable for the rational design of small molecule inhibitors that can disrupt these interactions and modulate Src activity.[1]

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific nucleotide changes into a DNA sequence, resulting in a corresponding change in the encoded protein.[8][9] This method allows for the precise alteration of amino acid residues to study their role in protein structure, function, and interaction.[9]

Key Residues for Mutagenesis Based on 1A09

Analysis of the 1A09 structure reveals several key residues within the Src SH2 domain that form critical contacts with the phosphotyrosine-containing peptide. These residues represent prime candidates for site-directed mutagenesis studies aimed at understanding ligand binding and engineering novel binding properties.

ResidueLocation in 1A09Putative Function in Ligand BindingSuggested MutationRationale
Arginine (Arg)Conserved pY binding pocketForms a salt bridge with the phosphate group of phosphotyrosine.[2]Alanine (Ala)To disrupt the key interaction with the phosphate group and assess its impact on binding affinity.
Lysine (Lys)Specificity-determining regionInteracts with the residue at the +1 position C-terminal to the phosphotyrosine.[10]Alanine (Ala)To probe the importance of this residue in determining binding specificity.
Tyrosine (Tyr)Specificity-determining regionForms hydrophobic interactions with the peptide backbone and side chains.[10]Isoleucine (Ile)To investigate the role of this residue in specificity and potentially alter it towards that of other SH2 domains.[10]
Cysteine (Cys) 188Near the pY binding pocketIn the 1A09 structure, it forms a reversible covalent bond with a formylated phosphotyrosine analog.[3]Serine (Ser)To prevent potential covalent modification and study its effect on ligand binding thermodynamics.

Experimental Protocols

I. Site-Directed Mutagenesis Workflow

The following diagram illustrates the overall workflow for site-directed mutagenesis of the Src SH2 domain.

G cluster_0 Phase 1: Mutagenesis cluster_1 Phase 2: Transformation and Selection cluster_2 Phase 3: Verification and Expression A Primer Design B PCR Amplification A->B C DpnI Digestion B->C D Transformation C->D E Plating on Selective Media D->E F Colony Selection E->F G Plasmid Miniprep F->G H Sequencing G->H I Protein Expression and Purification H->I

Figure 1: Site-Directed Mutagenesis Workflow.
II. Detailed Protocol for Site-Directed Mutagenesis

This protocol is based on commercially available kits and established methods.[11][12][13][14]

1. Primer Design:

  • Primers should be 25-45 bases in length.

  • The desired mutation should be in the center of the primer, with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥ 78 °C. The following formula can be used for calculation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[12]

  • Primers should have a minimum GC content of 40% and should terminate in one or more C or G bases.

  • The forward and reverse primers should be complementary.

2. PCR Amplification:

  • Set up the following reaction in a PCR tube:

ComponentAmount
2x High-Fidelity DNA Polymerase Master Mix25 µL
100 ng/µL Plasmid DNA Template (containing Src SH2 gene)1 µL
10 µM Forward Primer1.25 µL
10 µM Reverse Primer1.25 µL
Nuclease-Free Waterto 50 µL
  • Perform PCR using the following cycling conditions:

StepTemperatureTimeCycles
Initial Denaturation95 °C30 sec1
Denaturation95 °C30 sec18
Annealing55 °C1 min
Extension68 °C1 min/kb of plasmid length
Final Extension68 °C5 min1
Hold4 °C

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the amplification product.

  • Incubate at 37 °C for 1-2 hours to digest the parental, methylated template DNA.[14]

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.

  • Follow a standard heat-shock or electroporation protocol.[11]

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

  • Incubate overnight at 37 °C.

5. Verification:

  • Pick several colonies and grow overnight in liquid LB medium with the appropriate antibiotic.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by Sanger sequencing.

III. Protein Expression and Purification
  • Once the mutation is confirmed, transform the plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Induce protein expression with IPTG.

  • Purify the mutant Src SH2 domain protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

IV. Binding Affinity Measurement
  • The binding affinity of the mutant SH2 domain to its phosphopeptide ligand can be quantified using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • These methods will provide quantitative data on the change in binding affinity (dissociation constant, Kd) resulting from the mutation.

Src Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the Src SH2 domain.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Ligand Binding Src Inactive Src pRTK->Src SH2 domain binding Grb2 Grb2 pRTK->Grb2 SH2 domain binding ActiveSrc Active Src Src->ActiveSrc Downstream Downstream Signaling (e.g., MAPK Pathway) ActiveSrc->Downstream Sos Sos Grb2->Sos Ras Ras Sos->Ras Ras->Downstream

Figure 2: Simplified Src Signaling Pathway.

Application in Drug Development

Understanding the structure-function relationships of the Src SH2 domain through site-directed mutagenesis can significantly aid in the development of targeted therapeutics.[1] By identifying key residues for ligand binding, medicinal chemists can design and synthesize small molecule inhibitors that specifically disrupt the SH2 domain-phosphopeptide interaction.[15] This approach can lead to the development of highly selective drugs that modulate Src signaling with fewer off-target effects. The protocols described here provide a framework for generating mutant SH2 domains that can be used in high-throughput screening assays to identify and characterize potential drug candidates. Furthermore, engineered SH2 domains with altered specificities can be developed as research tools to probe specific signaling pathways or as components of novel therapeutic strategies.[15][16]

References

Measuring the Inhibitory Constant (Ki) of I-A09 Against M. tuberculosis Protein Tyrosine Phosphatase B (mPTPB)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the inhibitory constant (Ki) of I-A09, a known inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). I-A09 has been identified as a potent and selective noncompetitive inhibitor of mPTPB, a crucial virulence factor in tuberculosis.[1] This protocol outlines the necessary reagents, equipment, and steps for a robust in vitro enzyme inhibition assay, along with data analysis procedures to calculate the Ki value. Additionally, a summary of the quantitative data for I-A09 and a diagram of the mPTPB signaling pathway are provided to offer a comprehensive understanding of the inhibitor's characteristics and its biological context.

Quantitative Data Summary

The inhibitory activity of I-A09 against mPTPB has been characterized, revealing it to be a potent inhibitor. The key quantitative parameters are summarized in the table below for easy reference and comparison.

ParameterValueTarget EnzymeSubstrateNotes
Ki 1.08 ± 0.06 µMmPTPBp-Nitrophenyl phosphate (pNPP)Indicates the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies stronger inhibition.[1]
IC50 1.26 ± 0.22 µMmPTPBp-Nitrophenyl phosphate (pNPP)Represents the concentration of I-A09 required to inhibit 50% of mPTPB activity under the specified assay conditions.[1][2]
Inhibition Type NoncompetitivemPTPBp-Nitrophenyl phosphate (pNPP)The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding.[1]

Signaling Pathway of mPTPB

Mycobacterium tuberculosis secretes the protein tyrosine phosphatase mPTPB into the host macrophage cytoplasm. Within the host cell, mPTPB disrupts critical signaling pathways to promote mycobacterial survival. Specifically, it inhibits the production of the pro-inflammatory cytokine IL-6 by blocking the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] Furthermore, mPTPB enhances the survival of the host cell, thereby protecting its niche, by activating the Akt signaling pathway.[1][3]

mPTPB_Signaling_Pathway cluster_host_cell Host Macrophage ERK1_2 ERK1/2 IL6_Production IL-6 Production ERK1_2->IL6_Production p38 p38 p38->IL6_Production Akt Akt Cell_Survival Cell Survival Akt->Cell_Survival mPTPB mPTPB mPTPB->ERK1_2 mPTPB->p38 mPTPB->Akt I_A09 I-A09 I_A09->mPTPB Ki_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of I-A09 Prepare_Reagents->Serial_Dilution Add_Enzyme_Inhibitor Add Enzyme and I-A09 to Microplate Wells Serial_Dilution->Add_Enzyme_Inhibitor Pre_incubation Pre-incubate at Room Temperature Add_Enzyme_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction by Adding pNPP Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 405 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis (Calculate Initial Velocities, Generate Lineweaver-Burk Plot) Monitor_Absorbance->Data_Analysis Determine_Ki Determine Ki Value Data_Analysis->Determine_Ki

References

Troubleshooting & Optimization

Src SH2 Domain Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Src SH2 domain crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of the Src SH2 domain.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Src SH2 domain and why is its structure important?

The Src Homology 2 (SH2) domain is a structurally conserved protein module of about 100 amino acids.[1][2] Its primary function is to recognize and bind to phosphorylated tyrosine (pTyr) residues on other proteins.[1][3][4] This interaction is a critical event in intracellular signal transduction, mediating the recruitment of signaling proteins to activated receptor tyrosine kinases and other phosphorylated targets.[2][3] The Src SH2 domain is integral to pathways controlling cell growth, differentiation, and migration.[2] Determining its high-resolution crystal structure is crucial for understanding the molecular basis of its specificity and for the structure-based design of inhibitors that could modulate Src signaling in diseases like cancer.[5]

Q2: My Src SH2 domain protein is aggregating and precipitating. What are the common causes?

Protein aggregation is a frequent issue in crystallization trials. For SH2 domains, several factors can contribute to this problem:

  • Inherent Instability: The apo (unliganded) form of the SH2 domain can be conformationally flexible and prone to aggregation at the high concentrations required for crystallization.

  • Buffer Conditions: Suboptimal pH or buffer composition can lead to reduced protein stability. The isoelectric point (pI) of the protein is a critical parameter; protein solubility is often lowest at a pH close to its pI.

  • Oxidation: The presence of cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation.

  • Phosphorylation State: In some cases, the SH2 domain itself can be phosphorylated, which may affect its stability and binding properties.[6]

Q3: I am not getting any crystals. What are some initial troubleshooting steps?

The absence of crystals can be due to a wide range of factors. Here are some initial steps to consider:

  • Protein Purity and Homogeneity: Ensure the protein is highly pure and monodisperse. Dynamic light scattering (DLS) or size-exclusion chromatography can be used to check for aggregation.

  • Protein Concentration: The protein concentration might be too low or too high. It's often necessary to screen a range of concentrations.

  • Screening Conditions: The initial crystallization screen may not cover the appropriate chemical space. Using a broader range of commercial screens or designing a custom screen based on successful conditions for other SH2 domains can be beneficial.

  • Use of a Ligand: Co-crystallization with a high-affinity phosphopeptide ligand is often essential to stabilize the SH2 domain in a single conformation, which is more amenable to crystallization.[4][7][8]

Troubleshooting Guides

Issue 1: Protein Instability and Aggregation

If your Src SH2 domain protein is aggregating, consider the following solutions:

  • Co-crystallization with a Phosphopeptide: The most common strategy to stabilize SH2 domains is to form a complex with a synthetic phosphopeptide representing a known binding partner.[4][7][8] The peptide should be added in a slight molar excess (e.g., 1.2:1 to 5:1 peptide-to-protein ratio) to ensure saturation.[7]

  • Buffer Optimization:

    • Screen a range of pH values, typically between 5.0 and 9.0.

    • Include stabilizing additives in your buffer, such as 1-5 mM DTT or TCEP to prevent oxidation, and 1-5 mM EDTA to chelate divalent cations that might promote aggregation.[7]

    • Consider using different buffer systems (e.g., Tris, HEPES, MES).

  • Temperature: Perform purification and set up crystallization trials at 4°C to improve protein stability.[6]

Issue 2: No Crystals or Poor-Quality Crystals

If you are struggling to obtain high-quality crystals, the following strategies can be employed:

  • Vary Protein Concentration: Systematically screen a range of protein concentrations. Successful crystallization of SH2 domains has been reported with concentrations from as low as 1.35 mg/mL to over 13 mg/mL.[7][9]

  • Optimize Precipitant Conditions:

    • Polyethylene glycol (PEG) of various molecular weights (e.g., PEG 3350, PEG 10000) is a commonly used precipitant.[4][6][10]

    • Salts such as ammonium sulfate, ammonium acetate, and sodium bromide have also been successful.[10][11]

    • Systematically screen the concentration of the precipitant and the pH of the buffer.

  • Seeding: If you obtain microcrystals or poor-quality crystals, microseeding or streak-seeding can be a powerful technique to improve crystal size and quality.[7][12]

  • Cryoprotection: For X-ray diffraction data collection at cryogenic temperatures, proper cryoprotection is essential to prevent ice formation. Glycerol is a common cryoprotectant, often used in a stepwise increase in concentration to avoid crystal damage.[7]

Experimental Protocols & Data

General Protocol for Src SH2 Domain-Peptide Complex Formation
  • Protein Preparation: Purify the Src SH2 domain using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography). Dialyze the protein into a suitable buffer (e.g., 10 mM Tris pH 8.0, 5 mM β-mercaptoethanol).[7]

  • Peptide Preparation: Synthesize and purify the desired phosphopeptide. Dissolve the lyophilized peptide in the same buffer as the protein to a high concentration (e.g., 10-50 mM).[7]

  • Complex Formation: Mix the protein and phosphopeptide solutions to achieve the desired molar ratio (e.g., 1:1.2 protein:peptide).[4] Incubate the mixture on ice for at least one hour to allow for complex formation.

  • Concentration and Final Purification: Concentrate the complex to the desired concentration for crystallization trials. It is advisable to perform a final size-exclusion chromatography step to remove any excess unbound peptide and aggregated protein.

Table 1: Summary of Successful Crystallization Conditions for SH2 Domains
SH2 DomainProtein Concentration (mg/mL)Ligand/ComplexPrecipitantpHTemperature (°C)Reference
ITK SH21.35 - 13.5Apo20% Isopropanol, 0.1 M Sodium Citrate5.6RT and 4[9]
CHK SH210Apo20% PEG 3350, 0.2 M Sodium Bromide, 0.1 M Bis-Tris Propane6.5Not specified[10][13]
Lck SH3-SH212p130Cas phosphopeptide1.2 M K₂HPO₄, 0.1 M TAPS9.022[7]
p120RasGAP N-SH2Not specifiedApo50% PEG 10000, 1 M Ammonium Acetate, 0.1 M Tris8.0Not specified[4]
Lyn SH211.8Apo17.5% PEG 3350, 0.25 M Ammonium AcetateNot specified4[6]
Yes SH2Not specifiedMonobody2 M Ammonium Sulfate, 0.2 M Lithium Sulfate, 0.1 M CAPS10.25Not specified[11]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of the Src SH2 domain in signaling and a general workflow for troubleshooting crystallization experiments.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylation SH2 Src SH2 Domain pY->SH2 Binding Src Src Kinase Substrate Downstream Substrate Src->Substrate phosphorylates SH2->Src recruits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Src Signaling Pathway

Crystallization_Workflow Start Start: Purified Src SH2 Protein Check Check Purity & Homogeneity Start->Check Check->Start Not Pure Aggregate Aggregation? Check->Aggregate Homogeneous NoCrystals No Crystals? Aggregate->NoCrystals No AddLigand Add Phosphopeptide Ligand Aggregate->AddLigand Yes PoorCrystals Poor Quality Crystals? NoCrystals->PoorCrystals No VaryConc Vary Protein Concentration NoCrystals->VaryConc Yes Success High-Quality Crystals PoorCrystals->Success No Seeding Use Seeding PoorCrystals->Seeding Yes OptimizeBuffer Optimize Buffer (pH, Additives) AddLigand->OptimizeBuffer OptimizeBuffer->Aggregate ChangeScreen Change Crystallization Screen VaryConc->ChangeScreen ChangeScreen->NoCrystals OptimizePrecipitant Optimize Precipitant Concentration Seeding->OptimizePrecipitant OptimizePrecipitant->PoorCrystals

Troubleshooting Crystallization

References

improving the solubility of I-A09 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of I-A09, with a focus on improving its solubility for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for I-A09?

A1: I-A09 is soluble in Dimethyl Sulfoxide (DMSO).[1] For optimal results, it is recommended to use high-purity, anhydrous DMSO.

Q2: What are the physical and chemical properties of I-A09?

A2: Key properties of I-A09 are summarized in the table below.

Q3: How should I-A09 be stored?

A3: For short-term storage (days to weeks), I-A09 should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The compound should be protected from light.[1]

Q4: I am observing precipitation of I-A09 in my cell culture media. What could be the cause?

A4: Precipitation in aqueous media can occur if the final concentration of DMSO is too low to maintain solubility, or if the I-A09 concentration is too high. It is crucial to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Difficulty Dissolving I-A09 Incomplete dissolution in DMSO.Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. Ensure the DMSO is of high quality and anhydrous.
Attempting to dissolve directly in aqueous buffer.I-A09 has poor aqueous solubility. Always prepare a primary stock solution in 100% DMSO first.
Precipitation Upon Dilution "Salting out" of the compound in aqueous solution.Prepare an intermediate dilution in a co-solvent system (e.g., DMSO/Ethanol or DMSO/Tween-80) before final dilution in the aqueous medium. Perform a solvent tolerance test for your specific cell line or assay.
Final concentration of I-A09 is above its solubility limit in the final medium.Lower the final working concentration of I-A09. If a higher concentration is required, consider formulation strategies with solubility enhancers, but validate their compatibility with your experiment.
Inconsistent Experimental Results Degradation of I-A09 stock solution.Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Inaccurate concentration of the stock solution.Verify the molecular weight from the certificate of analysis for your specific batch of I-A09 and recalculate the concentration.

Data Presentation

Table 1: Chemical and Physical Properties of I-A09

PropertyValue
Chemical Formula C29H25N5O6[1]
Molecular Weight 539.54 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of I-A09 in DMSO
  • Weighing: Accurately weigh out 5.4 mg of I-A09 powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the I-A09 powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application weigh Weigh I-A09 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute in Aqueous Medium stock->dilute final Final Working Concentration dilute->final experiment Apply to Cells / Assay final->experiment incubation Incubate experiment->incubation analysis Data Analysis incubation->analysis

Caption: Experimental workflow for preparing and using I-A09 solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition receptor Receptor plc Phospholipase C (Potential Target Family) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag produces ip3 IP3 pip2->ip3 produces pkc PKC dag->pkc activates downstream Downstream Signaling pkc->downstream i_a09 I-A09 i_a09->plc

Caption: A generic signaling pathway potentially inhibited by I-A09.

References

resolving artifacts in 1A09 electron density map

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during crystallographic experiments, with a focus on interpreting and resolving artifacts in electron density maps.

Frequently Asked Questions (FAQs)

Q1: What are electron density maps and why are they important?

A: In X-ray crystallography, an electron density map is a three-dimensional representation of the electron distribution within a crystal.[1][2][3] It is the direct result of the crystallographic experiment and serves as the foundation for building an atomic model of a molecule.[1][2][4] The quality of the electron density map directly impacts the accuracy of the final molecular model.[5] Interpreting these maps allows researchers to determine the positions of atoms, identify ligands, and understand the molecule's conformation.[1]

Q2: What are the common types of electron density maps?

A: The two most common types of electron density maps are the 2Fo-Fc map and the Fo-Fc map.[4][6]

  • 2Fo-Fc map: This map shows the electron density of the model and the experimental data. It essentially represents where the atoms are likely to be located.[4]

  • Fo-Fc map (Difference Map): This map highlights the differences between the observed experimental data (Fo) and the calculated data from the model (Fc).[4][6] Positive density (green mesh) in this map indicates regions where the model does not account for all the electron density, suggesting missing atoms or alternative conformations.[7][8] Negative density (red mesh) indicates that the model has atoms placed where there is no corresponding experimental electron density.[7][8]

Q3: What are common artifacts in electron density maps?

A: Artifacts in electron density maps are features that do not correspond to the true atomic structure. Common artifacts include:

  • Unexplained Density: Blobs of positive density in the Fo-Fc map that do not correspond to any atom in the current model. These could represent missing solvent molecules, ions, ligands, or alternative conformations of a residue.[2]

  • Missing Density: Lack of electron density in the 2Fo-Fc map where an atom or a group of atoms is expected. This often occurs for flexible regions of a protein, such as surface loops or long side chains.[1][4]

  • Distorted Density: The shape of the electron density does not match the expected shape of the fitted atoms. This can be due to incorrect model building or low-resolution data.

  • Noise: Random fluctuations in the electron density map, which can sometimes be mistaken for real features, especially at low contour levels.

Q4: I see unexplained positive density in my Fo-Fc map. What should I do?

A: Unexplained positive density suggests that your model is incomplete. Here is a step-by-step guide to address this:

  • Assess the Shape and Size: Carefully examine the shape, size, and connectivity of the density. Is it spherical, suggesting a water molecule or an ion? Or is it more complex, hinting at a ligand or an alternative conformation of a nearby residue?

  • Check for Missing Solvent: If the density is a discrete, spherical blob and is within hydrogen-bonding distance to polar atoms, it is likely a water molecule.

  • Consider Ligands or Ions: If the experiment included any ligands or specific ions, check if the density corresponds to one of these molecules. Consider the chemical environment and potential interactions.

  • Evaluate Alternative Conformations: The density might represent an alternative conformation of a nearby amino acid side chain.[2] Try modeling in a different rotamer.

  • Omit Maps: To reduce model bias, calculate an omit map by removing the suspected atom or group from the model and refining before calculating the difference map.[9] This can help to get a clearer picture of the unexplained density.

Troubleshooting Guide: Resolving Electron Density Map Artifacts

This guide provides a systematic approach to identifying and resolving common artifacts in electron density maps.

Problem: Poor or ambiguous electron density for a specific region.

This is a common issue, particularly for flexible loops or termini.[1][4]

Potential Cause Troubleshooting Steps Expected Outcome
High Flexibility/Disorder 1. Check the B-factors (temperature factors) for the atoms in this region. High B-factors indicate greater mobility.[1] 2. If the density is very weak or absent, consider truncating the model at that residue. 3. For side chains with weak density, model the most common rotamer first.A more accurate representation of the model's flexibility and a better fit to the observed data.
Incorrect Model Building 1. Carefully re-examine the main-chain trace in this area. Ensure the peptide bonds are in the correct orientation. 2. Check for potential register errors in the sequence alignment to the density. 3. Use Ramachandran plots and other geometry validation tools to identify unlikely conformations.Correction of the model leading to improved density fit and better refinement statistics.
Low Resolution 1. At lower resolutions, expect less detailed density.[2] Use secondary structure restraints during refinement. 2. Consider using density modification techniques like solvent flattening or histogram matching to improve map quality.An electron density map that is easier to interpret, allowing for a more reasonable model to be built.
Problem: Negative density (red blobs) around a part of the model in the Fo-Fc map.

This indicates that the model has atoms where there is no supporting experimental data.

Potential Cause Troubleshooting Steps Expected Outcome
Incorrectly Placed Atoms 1. The atom or group is likely in the wrong position. Try to refit it to a nearby region of positive density. 2. If it is a water molecule, check if it has appropriate hydrogen bonding partners. If not, it may be incorrectly placed.Removal of the negative density and a better overall fit of the model to the data.
Incorrect Conformation 1. For a side chain, this could indicate an incorrect rotamer. Try fitting alternative, energetically favorable rotamers.The negative density disappears, and the side chain fits well into the 2Fo-Fc density.
Low Occupancy 1. The atom or group may not be present in all molecules within the crystal. Refine the occupancy of the atom(s). If the occupancy refines to a very low value and the B-factors increase significantly, consider removing the atom(s).A model that more accurately reflects the partial occupancy of certain atoms, leading to improved R-factors.

Experimental Protocols

Protocol 1: Calculation and Inspection of Electron Density Maps
  • Data Source: Obtain the PDB coordinate file (.pdb or .cif) and the corresponding structure factor file (.mtz) for your structure of interest (e.g., 1A09).

  • Software: Use crystallographic software such as Coot, PyMOL with a map reader plugin, or CCP4.

  • Map Calculation:

    • In your software, load the coordinate file.

    • Use the structure factor file to calculate a 2Fo-Fc map and an Fo-Fc map. Most programs will do this automatically.

  • Initial Inspection:

    • Display the 2Fo-Fc map, typically contoured at 1.0-1.5 sigma (σ). This should show continuous density for well-ordered parts of the model.

    • Overlay the Fo-Fc map. Display the positive density (green) at +3.0 σ and the negative density (red) at -3.0 σ.

  • Analysis:

    • Systematically go through the entire model, residue by residue.

    • Look for regions where the model does not fit the 2Fo-Fc density well.

    • Investigate any significant positive or negative peaks in the Fo-Fc map.

Protocol 2: Generating an Omit Map to Reduce Model Bias
  • Identify Region of Interest: Select the atoms, residue, or ligand that you want to investigate (e.g., a region with ambiguous density).

  • Remove the Atoms: In your modeling software, delete the selected atoms from the coordinate file.

  • Refine the Model: Perform a round of crystallographic refinement on the modified model. This will remove the phase contribution from the omitted atoms.

  • Calculate the Difference Map: After refinement, calculate an Fo-Fc map. This is your omit map.

  • Interpret the Omit Map: The resulting map will show unbiased electron density for the omitted atoms, providing a clearer picture of their correct position and conformation.

Visualizations

Artifact_Resolution_Workflow start Start: Observe Artifact in Electron Density Map identify_type Identify Artifact Type start->identify_type positive_density Unexplained Positive Density (Fo-Fc > 3σ) identify_type->positive_density Positive negative_density Significant Negative Density (Fo-Fc < -3σ) identify_type->negative_density Negative poor_fit Poor Fit to 2Fo-Fc Map identify_type->poor_fit Poor Fit assess_positive Assess Shape, Size, and Chemical Environment positive_density->assess_positive assess_negative Identify Misfit Atom(s) negative_density->assess_negative assess_fit Check B-factors and Local Geometry poor_fit->assess_fit is_solvent Solvent Molecule? assess_positive->is_solvent add_water Add Water Molecule and Refine is_solvent->add_water Yes is_ligand Ligand or Ion? is_solvent->is_ligand No end_node End: Resolved Artifact and Improved Model add_water->end_node fit_ligand Fit Ligand/Ion and Refine is_ligand->fit_ligand Yes is_alt_conf Alternative Conformation? is_ligand->is_alt_conf No fit_ligand->end_node model_alt_conf Model Alternative Conformation and Refine is_alt_conf->model_alt_conf Yes is_alt_conf->end_node No, Investigate Further model_alt_conf->end_node is_misplaced Incorrect Position? assess_negative->is_misplaced refit_atom Refit Atom(s) to Nearby Positive Density is_misplaced->refit_atom Yes is_wrong_rotamer Incorrect Rotamer? is_misplaced->is_wrong_rotamer No refit_atom->end_node change_rotamer Change Rotamer and Refine is_wrong_rotamer->change_rotamer Yes is_wrong_rotamer->end_node No, Consider Occupancy change_rotamer->end_node is_flexible High B-factors? assess_fit->is_flexible truncate_or_refine Truncate Model or Refine with Restraints is_flexible->truncate_or_refine Yes is_bad_geometry Poor Geometry? is_flexible->is_bad_geometry No truncate_or_refine->end_node rebuild_and_validate Rebuild Section and Validate Geometry is_bad_geometry->rebuild_and_validate Yes is_bad_geometry->end_node No, Re-evaluate Data rebuild_and_validate->end_node

Caption: Workflow for identifying and resolving common electron density map artifacts.

Signaling_Pathway Logical Flow for Interpreting Fo-Fc Maps cluster_0 Observation cluster_1 Interpretation cluster_2 Action FoFc_Map Fo-Fc Difference Map Positive_Density Positive Density (Green) FoFc_Map->Positive_Density Negative_Density Negative Density (Red) FoFc_Map->Negative_Density No_Significant_Density No Significant Density FoFc_Map->No_Significant_Density Action_Positive Model is incomplete. Add atoms (water, ligand, etc.) or model alternative conformation. Positive_Density->Action_Positive Action_Negative Model is incorrect. Remove or refit atoms. Negative_Density->Action_Negative Action_None Model generally agrees with the data. No_Significant_Density->Action_None

Caption: Interpreting signals in an Fo-Fc difference electron density map.

References

overcoming off-target effects of I-A09

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following technical support center content has been generated for a hypothetical compound designated "I-A09," as extensive searches did not yield specific public information on a compound with this name. The information provided is for illustrative purposes, based on common challenges and methodologies used in drug development to address off-target effects of small molecule inhibitors.

Welcome to the technical support center for I-A09, a potent and selective inhibitor of Target X . This resource is designed to help you navigate potential challenges during your research and development, with a focus on understanding and overcoming off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of I-A09?

A1: I-A09 is a potent ATP-competitive inhibitor of Target X , a serine/threonine kinase crucial for cell cycle progression. While highly selective, at higher concentrations, I-A09 has been observed to interact with a small number of other kinases, most notably Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2) , which share structural homology in their ATP-binding pockets.

Q2: I'm observing unexpected cytotoxicity at my target concentration. Is this an off-target effect?

A2: Unexpected cytotoxicity is a common indicator of an off-target effect. The on-target effect of inhibiting Target X is expected to induce cell cycle arrest, not immediate cell death. Cytotoxicity may be linked to the inhibition of OTK1, which is involved in cell survival pathways. We recommend performing a dose-response experiment to determine if the cytotoxic phenotype is separable from the on-target cell cycle arrest phenotype.

Q3: How can I confirm that I-A09 is engaging Target X in my cellular model?

A3: Target engagement can be confirmed by monitoring the phosphorylation status of a known direct downstream substrate of Target X. For example, Western blotting for the phosphorylated form of "Substrate Y" (p-Substrate Y) should show a dose-dependent decrease upon treatment with I-A09.

Q4: What is the recommended concentration range for using I-A09 in cell-based assays?

A4: The optimal concentration is highly dependent on the cell type and assay duration. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM. For most cell lines, the IC50 for Target X inhibition is in the low nanomolar range, while off-target effects typically manifest at concentrations above 1 µM.

Q5: Are there any strategies to rescue the off-target effects of I-A09?

A5: Yes, a "rescue" experiment can help confirm that a phenotype is due to an off-target effect. If the undesired phenotype is caused by inhibition of OTK1, for example, you could try to rescue the effect by overexpressing a drug-resistant mutant of OTK1 or by activating a downstream component of the OTK1 pathway.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.
  • Possible Cause: I-A09 instability in solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of I-A09 in DMSO for each experiment.

    • Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

    • Ensure complete solubilization of I-A09 in your final assay medium.

Issue 2: No observable on-target effect at the expected concentration.
  • Possible Cause: Low expression of Target X in your cell model or poor cell permeability.

  • Troubleshooting Steps:

    • Confirm the expression of Target X in your cells via Western blot or qPCR.

    • Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.

    • Increase the incubation time with I-A09 to allow for sufficient cell penetration.

Issue 3: Observing a phenotype that is inconsistent with Target X inhibition.
  • Possible Cause: The phenotype is driven by an off-target effect.

  • Troubleshooting Steps:

    • Perform a dose-response analysis to determine if the on-target and off-target effects have different EC50 values.

    • Use a structurally unrelated inhibitor of Target X as a control. If the phenotype is not recapitulated, it is likely an off-target effect of I-A09.

    • Consult the kinase selectivity data (Table 1) to identify potential off-target candidates and test their involvement using siRNA or other specific inhibitors.

Quantitative Data

Table 1: Kinase Selectivity Profile of I-A09

Kinase TargetIC50 (nM)
Target X (On-Target) 5.2
Off-Target Kinase 1 (OTK1)850
Off-Target Kinase 2 (OTK2)1,200
Kinase Z>10,000
Kinase W>10,000

Table 2: Dose-Response of I-A09 in HT-29 Cells (72h Treatment)

I-A09 Conc. (nM)p-Substrate Y Inhibition (%)Cell Viability (%)
12598
108595
1009892
100010055
1000010015

Experimental Protocols

Protocol 1: Dose-Response Analysis of On- and Off-Target Effects via Western Blot
  • Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment: The following day, treat cells with a serial dilution of I-A09 (e.g., 0, 1, 10, 100, 1000, 10000 nM) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-Substrate Y, total Substrate Y, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image.

  • Analysis: Quantify band intensities and normalize the p-Substrate Y signal to the total Substrate Y and loading control. Plot the percentage inhibition against the log of the I-A09 concentration to determine the EC50.

Protocol 2: Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with the same serial dilution of I-A09 as in Protocol 1. Include a "no-cell" control for background subtraction and a "vehicle-only" (DMSO) control.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • Assay: Add a cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) according to the manufacturer's instructions.

  • Measurement: Read the luminescence or fluorescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-only control and plot cell viability against the log of the I-A09 concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

I_A09_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Upstream Signal Upstream Signal Target X Target X Upstream Signal->Target X Substrate Y Substrate Y Target X->Substrate Y Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Substrate Y->Cell Cycle Arrest Growth Factor Growth Factor OTK1 OTK1 Growth Factor->OTK1 Survival Signal Survival Signal OTK1->Survival Signal OTK1->Survival Signal Cytotoxicity Cytotoxicity Inhibition of Apoptosis Inhibition of Apoptosis Survival Signal->Inhibition of Apoptosis Survival Signal->Inhibition of Apoptosis I_A09 I_A09 I_A09->Target X Inhibition (High Potency) I_A09->OTK1 Inhibition (Lower Potency) I_A09->OTK1

Caption: On- and off-target signaling of I-A09.

Experimental_Workflow cluster_exp Experimental Plan Start Start Dose_Response Perform Dose-Response (1 nM - 10 µM) Start->Dose_Response Measure_On_Target Measure On-Target Effect (p-Substrate Y Western) Dose_Response->Measure_On_Target Measure_Off_Target Measure Phenotype (e.g., Cell Viability) Dose_Response->Measure_Off_Target Compare_EC50 EC50 (On-Target) << EC50 (Phenotype)? Measure_On_Target->Compare_EC50 Measure_Off_Target->Compare_EC50 Conclusion_On_Target Phenotype is likely ON-TARGET Compare_EC50->Conclusion_On_Target  Yes Conclusion_Off_Target Phenotype is likely OFF-TARGET Compare_EC50->Conclusion_Off_Target  No

Caption: Workflow to differentiate on- vs. off-target effects.

Troubleshooting_Tree Start Unexpected Phenotype Observed? Dose_Response Run Dose-Response Curve Start->Dose_Response Yes No_Issue Continue with Experiments Start->No_Issue No Separable Are On- and Off-Target EC50s Separable? Dose_Response->Separable Use_Lower_Conc Use Lower Concentration in 'On-Target Window' Separable->Use_Lower_Conc Yes Rescue_Exp Perform Rescue Experiment (e.g., siRNA for OTK1) Separable->Rescue_Exp No Phenotype_Rescued Phenotype Rescued? Rescue_Exp->Phenotype_Rescued Confirm_Off_Target Confirmed Off-Target. Consider compound modification or alternative inhibitor. Phenotype_Rescued->Confirm_Off_Target Yes Different_Off_Target Phenotype may be due to another off-target or polypharmacology. Phenotype_Rescued->Different_Off_Target No

Caption: Troubleshooting decision tree for I-A09 experiments.

Technical Support Center: Optimizing Buffer Conditions for 1A09 (c-Src SH2 Domain) Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers optimize buffer conditions for binding studies involving the 1A09 protein, the SH2 domain of the human proto-oncogene tyrosine-protein kinase Src (c-Src).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 1A09 and why are its binding studies significant?

A1: 1A09 is the Protein Data Bank (PDB) identifier for the crystal structure of the SH2 domain of the c-Src kinase complexed with a peptide ligand.[2][3] The c-Src kinase is a non-receptor protein tyrosine kinase that is a critical component of signaling pathways controlling a wide range of cellular activities, including cell growth, adhesion, migration, and immune responses.[1] Studying the binding of ligands to the c-Src SH2 domain is crucial for understanding its regulatory mechanisms and for the development of targeted therapeutics for diseases like cancer.[1]

Q2: What are the most critical buffer parameters to consider for 1A09 binding studies?

A2: The primary goal of buffer optimization is to ensure the protein is stable, soluble, and biologically active.[4] The most critical parameters to control are:

  • pH: Every protein has an optimal pH range for stability.[4] Deviating from this can alter the charge of amino acid residues, potentially leading to aggregation or loss of function.[5][6]

  • Ionic Strength: The salt concentration in the buffer modulates electrostatic interactions, which can be critical for binding.[7][8] It also affects protein solubility and can be used to minimize non-specific interactions.

  • Additives and Excipients: These are small molecules added to the buffer to improve the experiment. Common additives include stabilizers (e.g., glycerol), reducing agents (e.g., TCEP), and non-ionic detergents to prevent aggregation and non-specific binding.[9]

Q3: How do I select a starting buffer for my experiment?

A3: A good starting point is to use a buffer system that is known to maintain the stability of similar proteins or the buffer used during the final stages of your 1A09 protein purification.[10][11] A common initial buffer for binding studies is a phosphate-buffered saline (PBS) or HEPES-based buffer at a physiological pH of around 7.4, containing a moderate salt concentration (e.g., 150 mM NaCl).[12][13] The buffer's pKa should be close to the desired experimental pH to ensure effective buffering capacity.

Q4: How does pH specifically affect 1A09 binding?

A4: The pH of the buffer dictates the protonation state of ionizable residues (like histidine, aspartic acid, glutamic acid) on both the 1A09 SH2 domain and its binding partner.[5] Changes in pH can alter the surface charge, which may either enhance or disrupt the electrostatic interactions necessary for complex formation.[14] An unsuitable pH can also lead to protein unfolding or aggregation, which eliminates binding activity.[4][15] It is crucial to screen a range of pH values to find the optimum for both protein stability and binding affinity.

Q5: What is the role of ionic strength in the binding interaction?

A5: Ionic strength, typically controlled by adding salts like NaCl or KCl, influences protein-ligand interactions significantly.[8]

  • Screening Electrostatic Charges: Salt ions can shield charges on the protein and ligand surface. For interactions that are heavily dependent on electrostatics, increasing salt concentration can weaken the binding affinity.[7]

  • Enhancing Hydrophobic Interactions: At higher concentrations, salt can promote hydrophobic interactions, which may increase binding affinity for some ligands.[16]

  • Reducing Non-Specific Binding: In techniques like Surface Plasmon Resonance (SPR), adjusting ionic strength is a key strategy to minimize unwanted binding of the analyte to the sensor surface.[17]

Q6: When should I include additives like glycerol, TCEP, or detergents in my buffer?

A6: Additives should be used to solve specific problems:

  • Glycerol: Use 5-20% (v/v) glycerol if you observe protein aggregation or instability over time.[10][11] Glycerol is a stabilizer that is preferentially excluded from the protein's hydration shell, favoring a more compact, native state.[18] Note that high viscosity can impact kinetics and may not be ideal for all techniques.[7]

  • Reducing Agents (TCEP, DTT): The c-Src SH2 domain contains cysteine residues that can form disulfide bonds, potentially leading to aggregation. A reducing agent like 1-5 mM TCEP is recommended to maintain a reduced state.[19] For Isothermal Titration Calorimetry (ITC), TCEP is preferred over DTT, as DTT can produce large heats of oxidation.[10][11]

  • Detergents (Tween-20, Triton X-100): If you encounter non-specific binding or aggregation, especially in SPR or ITC, adding a low concentration (e.g., 0.005-0.05%) of a non-ionic detergent can be effective.[17][19]

Troubleshooting Guides

Problem: My protein is aggregating or precipitating in the buffer.

Possible CauseRecommended Solution
Suboptimal pH The buffer pH may be too close to the protein's isoelectric point (pI). Adjust the pH to be at least one unit away from the pI.[13] Perform a pH screen to identify the range where the protein is most stable.
Incorrect Ionic Strength Very low salt concentration may not be sufficient to keep the protein soluble. Conversely, very high salt can cause "salting out". Screen a range of NaCl concentrations (e.g., 50 mM to 500 mM).
Oxidation of Cysteines Intermolecular disulfide bonds are forming. Add a fresh reducing agent like 1-5 mM TCEP or DTT to the buffer.[19]
High Protein Concentration The protein concentration may be too high for the given buffer conditions, a common issue in developing high-concentration formulations.[4][20] Try lowering the concentration or screen for stabilizing excipients like L-arginine or trehalose.[20][21]
Instability The protein may be inherently unstable in the chosen buffer. Add stabilizers such as 5-20% glycerol or sugars like sucrose or trehalose.[21][22]

Problem (ITC): I'm observing large heats of dilution that are masking the binding signal.

Possible CauseRecommended Solution
Buffer Mismatch The most common cause. Even small differences in pH or salt concentration between the protein solution in the cell and the ligand solution in the syringe will generate significant heat.[19] The gold standard is to dialyze the protein against the final buffer and then use the exact same dialysate to dissolve the ligand.[23][24]
DMSO Mismatch If the ligand is dissolved in DMSO, the protein solution in the cell must contain the exact same final concentration of DMSO.[10][19]
pH Effects from Binding The binding event itself may be causing a change in protonation, leading to heat from the buffer's ionization enthalpy. If this cannot be avoided, choose a buffer with a low ionization enthalpy, such as phosphate or citrate.
Unstable Ligand/Protein Dissociation or denaturation of one of the components upon dilution can generate heat. Ensure both protein and ligand are stable in the final buffer over the course of the experiment.

Problem (SPR): I'm experiencing significant baseline drift or non-specific binding.

Possible CauseRecommended Solution
Buffer Incompatibility Components in the running buffer may be interacting with the sensor chip surface, causing instability.[17] Check the buffer's compatibility with the specific sensor chip chemistry.
Incomplete Surface Equilibration The sensor surface is not fully equilibrated with the running buffer. Allow the buffer to flow over the surface for an extended period (sometimes overnight) to achieve a stable baseline.[25]
Non-Specific Binding (NSB) The analyte is binding to the sensor surface or reference channel, often due to electrostatic or hydrophobic interactions.[17] To reduce NSB, increase the salt concentration (e.g., to 300-500 mM NaCl), add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20), and include a blocking agent like BSA in the buffer.[17]
Improper Regeneration Residual analyte from previous cycles is not being completely removed, leading to a rising baseline.[17] Optimize the regeneration solution to be harsh enough to remove the analyte without damaging the immobilized ligand.

Quantitative Data Summary

Table 1: Common Buffer Systems for Protein Binding Studies

Buffer NamepKa (at 25°C)Useful pH RangeNotes
Sodium Phosphate2.1, 7.2, 12.36.2 - 8.2Commonly used, low heat of ionization (good for ITC).
HEPES7.56.8 - 8.2Good physiological buffer, minimal interaction with metal ions.
Tris8.17.5 - 9.0High heat of ionization (can be problematic for ITC), pH is temperature-sensitive.
MES6.15.5 - 6.7Useful for studying binding at slightly acidic pH.
Sodium Citrate3.1, 4.8, 6.43.0 - 6.2Can chelate metal ions, which may affect protein function.

Table 2: Typical Concentration Ranges for Buffer Additives in Binding Assays

ComponentTechnique(s)Typical ConcentrationPurpose
Salt (e.g., NaCl) ITC, SPR, All50 mM - 500 mMControl ionic strength, reduce non-specific electrostatic interactions.[7]
Glycerol ITC, All5% - 20% (v/v)Protein stabilization, prevent aggregation.[10][11]
Reducing Agent (TCEP) ITC, SPR, All0.5 mM - 5 mMPrevent cysteine oxidation and disulfide-linked aggregation.[19]
Non-ionic Detergent (Tween-20) SPR, ITC0.005% - 0.05% (v/v)Reduce non-specific binding and aggregation.[17]
Carrier Protein (BSA) SPR0.1 - 1 mg/mLBlocking agent to reduce non-specific binding to the surface.[17]
DMSO ITC, All1% - 10% (v/v)Solubilize hydrophobic small molecule ligands. Must be precisely matched.[10]

Experimental Protocols

Protocol 1: General Buffer Screening for Protein Stability

This protocol uses Differential Scanning Fluorimetry (DSF) to rapidly identify buffer conditions that enhance the thermal stability of 1A09. A higher melting temperature (Tm) generally indicates a more stable protein.

  • Prepare Buffer Screen: Create a matrix of buffers varying in pH and salt concentration. For example, test MES (pH 6.0), HEPES (pH 7.5), and Tris (pH 8.5), each with 50 mM, 150 mM, and 300 mM NaCl.

  • Prepare Protein-Dye Mix: Dilute the 1A09 protein stock to a final concentration of 2-5 µM in each buffer condition from step 1. Add a fluorescent dye (e.g., SYPRO Orange) to each sample as per the manufacturer's instructions.

  • Set up DSF Plate: Pipette the protein-dye mixtures into a 96-well PCR plate. Seal the plate securely.

  • Run Thermal Melt: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while monitoring fluorescence.

  • Analyze Data: As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence. The midpoint of this transition is the Tm. Identify the buffer conditions that result in the highest Tm. These are candidate buffers for your binding studies.

Protocol 2: Buffer Preparation for Isothermal Titration Calorimetry (ITC)

Meticulous buffer matching is the key to a successful ITC experiment.[23][24]

  • Choose Final Buffer: Select a buffer based on stability screening (Protocol 1) and compatibility with your molecules. A common choice is 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP.

  • Prepare Bulk Buffer: Make a single, large batch (e.g., 2 Liters) of the chosen buffer. This exact same stock solution must be used for all subsequent steps.

  • Dialyze Protein: Place your purified 1A09 protein solution in a dialysis cassette with an appropriate molecular weight cutoff. Dialyze against 1 Liter of the final buffer at 4°C for at least 4 hours. Change the buffer and repeat the dialysis overnight.

  • Prepare Ligand: After the final dialysis, use the buffer from the dialysis container (the dialysate) to dissolve your ligand to the desired final concentration. If the ligand is in a stock solution (e.g., in DMSO), use the dialysate to perform the final dilution, ensuring the DMSO concentration is identical in both the final protein and ligand solutions.

  • Degas Buffers: Before loading the calorimeter, thoroughly degas both the final protein and ligand solutions to prevent air bubbles.[19]

  • Run Experiment: Perform a control titration by injecting the ligand solution into the sample cell containing only the final buffer (dialysate) to determine the heat of dilution.[23] This value should be small and consistent.

Visualizations

References

troubleshooting I-A09 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for I-A09, a noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of I-A09 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving I-A09?

A1: I-A09 is soluble in dimethyl sulfoxide (DMSO).[1] For optimal results, use a fresh, anhydrous grade of DMSO to prepare your stock solution, as contaminating moisture can potentially accelerate the degradation of the compound or affect its solubility.

Q2: How should I store the solid I-A09 compound and its stock solutions?

A2: Proper storage is crucial for maintaining the stability and activity of I-A09.

FormatShort-Term StorageLong-Term Storage
Solid Powder 0 - 4°C (days to weeks)-20°C (months to years)
DMSO Stock Solution 0 - 4°C (days to weeks)-20°C or -80°C (months)

Data compiled from multiple sources.[1]

For DMSO stock solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

Q3: My I-A09 solution has changed color. Is it still usable?

A3: A change in the color of your I-A09 solution could be an indication of degradation. I-A09 is a solid powder, but the expected color of the solution is not consistently reported.[1] As a general precaution, if you observe a noticeable change in color, precipitation, or the appearance of particulates, it is recommended to prepare a fresh stock solution.

Q4: I'm observing precipitation when I dilute my I-A09 DMSO stock in an aqueous buffer. What should I do?

A4: This is a common issue when diluting DMSO stock solutions of organic compounds into aqueous media. To minimize precipitation, it is advisable to make initial serial dilutions in DMSO and then add the final diluted DMSO solution to your aqueous buffer. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects on your cells. If precipitation persists, mild sonication of the final solution may help.

Q5: What is the mechanism of action of I-A09?

A5: I-A09 is a noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). mPTPB is a virulence factor secreted by the bacterium into the host macrophage. By inhibiting mPTPB, I-A09 can help restore the host's innate immune responses.

Troubleshooting Guide: I-A09 Instability in Solution

This guide addresses specific issues you might encounter related to the stability of I-A09 in solution.

Observed Issue Potential Cause Recommended Action
Unexpectedly low or inconsistent experimental results. Degradation of I-A09 in solution leading to a lower effective concentration.- Prepare a fresh stock solution of I-A09 from the solid powder. - Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light). - Minimize the time the diluted I-A09 solution is kept at room temperature before use.
Visible precipitate or cloudiness in the I-A09 solution. - Poor solubility in the chosen buffer. - Degradation of the compound. - Exceeding the solubility limit upon dilution.- Confirm the final DMSO concentration is appropriate for your experiment and does not exceed 0.5%. - Try making the final dilution in your aqueous medium just before use. - Consider using a different buffer system, paying attention to the pH.
Gradual loss of inhibitory activity over time in stored solutions. - Hydrolysis of the carboxylic acid or other functional groups. - Photodegradation, as benzofuran structures can be light-sensitive.[2][3][4][5]- Store stock solutions in amber or foil-wrapped vials to protect from light. - Avoid prolonged exposure of your experimental setup to direct light. - Perform a stability study of I-A09 in your specific buffer system to determine its viability over your experimental timeframe.

Experimental Protocols

Protocol for Assessing I-A09 Stability by HPLC

To investigate the stability of I-A09 in your experimental buffer, a High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol provides a general framework, and specific parameters may need to be optimized for your equipment and conditions.

  • Preparation of I-A09 Solution: Prepare a solution of I-A09 in your buffer of interest at the desired concentration.

  • Incubation: Incubate the solution under your experimental conditions (e.g., specific temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Preparation: If necessary, dilute the aliquot with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used for compounds of this type.

    • Detection: UV detection at a wavelength determined by a UV scan of a fresh I-A09 solution.

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: Approximately 1 mL/min.

  • Data Analysis: Monitor the peak area of I-A09 over time. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

mPTPB Signaling Pathway Inhibition by I-A09

mPTPB_pathway cluster_host_cell Host Macrophage cluster_erk_p38 MAPK Pathway cluster_akt Survival Pathway Mtb Mycobacterium tuberculosis mPTPB mPTPB (secreted) Mtb->mPTPB secretes ERK12 ERK1/2 mPTPB->ERK12 inhibits p38 p38 mPTPB->p38 inhibits Akt Akt mPTPB->Akt activates IL6 IL-6 Production ERK12->IL6 p38->IL6 Apoptosis Apoptosis Akt->Apoptosis inhibits IA09 I-A09 IA09->mPTPB inhibits

Caption: I-A09 inhibits secreted mPTPB, restoring host immune signaling.

Logical Troubleshooting Workflow for I-A09 Instability

troubleshooting_workflow start Inconsistent or Low Experimental Results check_solution Inspect I-A09 Solution start->check_solution is_precipitate Precipitate/Cloudiness? check_solution->is_precipitate check_dilution Review Dilution Protocol is_precipitate->check_dilution Yes storage_protocol Review Storage Protocol (Aliquoted, -20°C/-80°C, Dark) is_precipitate->storage_protocol No prepare_fresh Prepare Fresh Stock Solution in Anhydrous DMSO end Re-run Experiment prepare_fresh->end dilution_ok Dilution Protocol Correct? check_dilution->dilution_ok dilution_ok->prepare_fresh No dilution_ok->storage_protocol Yes storage_ok Storage Protocol Correct? storage_protocol->storage_ok implement_storage Implement Correct Storage Protocol storage_ok->implement_storage No stability_study Consider Stability Study (e.g., by HPLC) storage_ok->stability_study Yes implement_storage->prepare_fresh stability_study->end

Caption: A step-by-step workflow for troubleshooting I-A09 solution instability.

References

Technical Support Center: Troubleshooting Poor Diffraction of 1A09 Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing poor X-ray diffraction of crystals of the C-src SH2 domain complex, PDB ID: 1A09. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during crystallization and diffraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the 1A09 structure and what are its original crystallization conditions?

A1: The PDB entry 1A09 refers to the crystal structure of the C-src SH2 domain in complex with the peptide ace-formyl phosphotyr-glu-(n,n-dipentyl amine).[1][2][3][4] The protein is from Homo sapiens and was expressed in Escherichia coli BL21.[1][2]

The reported crystallization conditions are:

  • Method: Not specified, but the protein was crystallized from a solution containing 0.1 M acetate buffer at pH 4.6 and 2 M sodium formate.[5]

  • Temperature: 4°C (277 K).[5]

  • Cryoprotection: Prior to data collection, the crystal was soaked in a solution containing 10% PEG400 and 10% glycerol.[5]

Q2: My 1A09 crystals look well-formed, but diffract poorly. What are the common causes?

A2: Several factors can contribute to poor diffraction despite visually appealing crystals. These often relate to the internal order of the crystal lattice. Common causes include:

  • High Solvent Content and Loose Molecular Packing: This is a frequent reason for low-resolution diffraction.[6][7]

  • Crystal Defects: Rapid crystal growth can introduce imperfections and dislocations in the crystal lattice.[8]

  • Sub-optimal Cryoprotection: The process of flash-cooling can induce disorder if the cryoprotectant is not suitable or not used correctly, leading to increased mosaicity.[7][9]

  • Inherent Flexibility: The protein itself may have flexible regions that do not pack well into a crystal lattice, leading to static or dynamic disorder.[10]

  • Crystal Twinning: This occurs when two or more crystals grow together in a non-random orientation, which can complicate and degrade the diffraction pattern.

Q3: How can I improve the diffraction quality of my existing 1A09 crystals?

A3: Several post-crystallization treatments can be employed to enhance the diffraction of already grown crystals. These methods aim to improve the internal order of the crystal. Key techniques include:

  • Crystal Annealing: This involves briefly warming a flash-cooled crystal to allow the crystal lattice to relax and then re-cooling it. This can reduce mosaicity caused by the cryo-cooling process.[7][9]

  • Dehydration: Controlled removal of water from the crystal can lead to a more compact and better-ordered packing of molecules, often resulting in higher resolution diffraction.[6][7]

  • Soaking with Additives or Ligands: Introducing small molecules that can bind to the protein and stabilize its conformation may improve crystal packing and diffraction.[10][11]

Troubleshooting Guides

Guide 1: Optimizing Crystallization Conditions

If you are consistently obtaining poorly diffracting crystals, it is advisable to revisit the initial crystallization conditions.

Problem: Crystals are small, clustered, or show other morphological defects.

Troubleshooting Workflow:

G start Initial Crystallization (0.1 M Acetate pH 4.6, 2 M NaFormate) screen Screen Broader Conditions start->screen precipitant Vary Precipitant (Sodium Formate) Concentration screen->precipitant ph Modify pH (e.g., 4.2 - 5.0) screen->ph additives Introduce Additives (e.g., small molecules, detergents) screen->additives seeding Perform Seeding (Micro or Macro) screen->seeding temp Vary Temperature (e.g., 4°C, 20°C) screen->temp evaluate Evaluate Crystal Quality (Size, Morphology, Diffraction) precipitant->evaluate ph->evaluate additives->evaluate seeding->evaluate temp->evaluate success Optimized Crystals evaluate->success Improved fail Re-evaluate Protein Construct evaluate->fail No Improvement

Caption: Workflow for optimizing crystallization conditions.

Experimental Protocols:

  • Precipitant Concentration Screen:

    • Prepare a stock solution of 3 M sodium formate.

    • Set up a gradient of sodium formate concentrations from 1.5 M to 2.5 M in 0.1 M steps, keeping the acetate buffer at pH 4.6 constant.

    • Use the hanging drop or sitting drop vapor diffusion method to equilibrate the protein-precipitant mixture against the reservoir solution.

  • pH Screen:

    • Prepare a series of 0.1 M acetate buffers with pH values ranging from 4.2 to 5.0 in 0.2 unit increments.

    • For each pH, set up crystallization trials with 2 M sodium formate.

    • Monitor crystal growth and quality at each pH.

  • Additive Screening:

    • Utilize commercially available additive screens or prepare a custom screen with small molecules known to stabilize proteins.

    • Introduce these additives at low concentrations into the crystallization drops.

    • Observe the effect on crystal formation and diffraction.

Guide 2: Post-Crystallization Treatments

For existing crystals that diffract poorly, the following treatments can be applied.

Problem: Crystals are of a reasonable size and morphology but yield low-resolution diffraction data.

Troubleshooting Workflow:

G start Poorly Diffracting Crystal cryo Optimize Cryoprotectant start->cryo dehydrate Crystal Dehydration start->dehydrate anneal Crystal Annealing start->anneal diffract Test Diffraction cryo->diffract dehydrate->diffract anneal->diffract success Improved Diffraction diffract->success Yes fail Re-optimize Crystallization diffract->fail No

Caption: Post-crystallization treatment workflow.

Experimental Protocols:

  • Cryoprotectant Optimization:

    • Prepare a series of cryoprotectant solutions by adding different concentrations of glycerol (e.g., 10%, 15%, 20%) or other cryoprotectants like ethylene glycol to the mother liquor (0.1 M acetate pH 4.6, 2 M sodium formate).

    • Briefly soak the crystal in the cryoprotectant solution before flash-cooling in liquid nitrogen.

    • Test the diffraction of crystals treated with different cryoprotectants to identify the optimal condition.

  • Crystal Dehydration:

    • Method 1: Vapor Diffusion: Place the crystallization drop containing the crystal in a sealed chamber with a reservoir solution containing a higher concentration of the precipitant (e.g., 2.5 M sodium formate). This will slowly draw water out of the crystal.

    • Method 2: Dehydrating Solutions: Serially transfer the crystal to solutions with increasing concentrations of a dehydrating agent (e.g., polyethylene glycol of low molecular weight).[6]

    • Monitor the crystal for any cracking or dissolution during the process.

    • After dehydration, soak in a suitable cryoprotectant and test diffraction.

  • Crystal Annealing:

    • Flash-cool the crystal in a cryo-stream as usual.

    • Block the cryo-stream for a few seconds to allow the crystal to warm up. The crystal may appear to melt slightly.

    • Re-cool the crystal by unblocking the cryo-stream.

    • This process can be repeated a few times.[7][9]

Quantitative Data Summary

The following tables summarize key parameters for the original 1A09 crystallization and suggested ranges for optimization.

Table 1: Original 1A09 Crystallization and Cryo-conditions

ParameterValueReference
Precipitant2 M Sodium Formate[5]
Buffer0.1 M Acetate[5]
pH4.6[5]
Temperature4°C[5]
Cryoprotectant10% PEG400, 10% Glycerol[5]

Table 2: Suggested Optimization Ranges for 1A09 Crystallization

ParameterSuggested RangeRationale
Sodium Formate1.5 M - 2.5 MFine-tuning precipitant concentration can affect nucleation and crystal growth rate.
pH4.2 - 5.0Small changes in pH can significantly impact protein charge and crystal contacts.
Temperature4°C, 20°CTemperature affects protein solubility and kinetics of crystallization.
AdditivesVariousCan stabilize the protein and promote better crystal packing.

Table 3: Suggested Cryoprotectant Optimization

CryoprotectantConcentration RangeNotes
Glycerol10% - 30%A common and effective cryoprotectant.
Ethylene Glycol10% - 30%An alternative to glycerol.
PEG 40010% - 25%Can be effective, especially if PEGs are part of the crystallization condition.

By systematically working through these troubleshooting guides and considering the provided experimental protocols and optimization ranges, researchers can increase the likelihood of obtaining well-diffracting crystals of the 1A09 C-src SH2 domain complex suitable for high-resolution structure determination.

References

minimizing cytotoxicity of I-A09 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target cytotoxicity of the MptpB inhibitor, I-A09, in cell culture experiments.

Key Concepts

I-A09 is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a virulence factor secreted by the bacterium into the cytoplasm of host cells, such as macrophages, to promote mycobacterial survival. It achieves this by suppressing the host's innate immune responses and inhibiting apoptosis (programmed cell death) of the infected cell.[1][2][3][4][5]

The intended mechanism of action of I-A09 is to inhibit MptpB, thereby restoring the host cell's natural apoptotic and inflammatory pathways to clear the infection.[2][3][5] Therefore, an increase in macrophage apoptosis upon I-A09 treatment in the context of mycobacterial infection is the expected and desired therapeutic effect.[3][5] This guide focuses on distinguishing this intended effect from unintended, off-target cytotoxicity and minimizing the latter.

Mechanism of Action of I-A09
Target PathwayEffect of MptpBEffect of I-A09 TreatmentReference
MAPK (ERK1/2, p38) Inhibition of phosphorylationRestoration of phosphorylation[1][2]
NF-κB Signaling InhibitionRestoration of activity[1][6]
Akt Signaling Activation (promotes cell survival)Inhibition of activation[2][3]
Host Cell Apoptosis InhibitionPromotion of apoptosis[1][3]
IL-6 Production SuppressionRestoration of production[2]

Frequently Asked Questions (FAQs)

Q1: Is I-A09 expected to be cytotoxic?

A1: Yes, in the context of Mycobacterium tuberculosis-infected macrophages, I-A09 is expected to induce cytotoxicity by promoting apoptosis.[1][3] This is its intended mechanism for clearing infected cells. However, high concentrations or off-target effects could lead to excessive or non-specific cytotoxicity in uninfected cells, which should be minimized.

Q2: What is a typical effective concentration range for I-A09 in cell culture?

A2: Published studies have shown I-A09 to be effective in cellular assays at concentrations around 1-10 µM.[7] However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.[8]

Q3: How can I differentiate between apoptosis and non-specific cytotoxicity?

A3: Apoptosis is a programmed cell death characterized by specific morphological and biochemical markers, such as caspase activation.[9] Non-specific cytotoxicity (often necrosis) involves loss of membrane integrity.[9][10] You can use specific assays to differentiate between these two modes of cell death. For example, a Caspase-3 activity assay can confirm apoptosis, while an LDH release assay measures loss of membrane integrity, which is more indicative of necrosis.[10]

Q4: My cells show morphological changes after treatment with I-A09. Is this a sign of cytotoxicity?

A4: Morphological changes such as cell shrinkage, membrane blebbing, and nuclear condensation are hallmarks of apoptosis and may be expected.[9] However, cell swelling and rapid lysis are more characteristic of necrosis and could indicate off-target cytotoxicity.[9] It is important to correlate these observations with quantitative cytotoxicity assays.

Troubleshooting Guide

Issue 1: High Cytotoxicity in All Wells (Including Vehicle Control)
Possible Cause Recommendation
Solvent (e.g., DMSO) Toxicity Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤0.1% for DMSO). Perform a solvent toxicity titration curve.
Contamination Check for microbial (bacterial, fungal, mycoplasma) contamination in your cell cultures and reagents.[11]
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate passage number before starting the experiment.[11]
Issue 2: Higher-Than-Expected Cytotoxicity with I-A09
Possible Cause Recommendation
Concentration Too High The optimal concentration of I-A09 is cell-type dependent. Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) to determine the IC50 value.
Incorrect Cell Seeding Density Very low or very high cell densities can affect cellular responses to a compound. Optimize the seeding density for your specific cell line and assay duration.
Prolonged Incubation Time Cytotoxic effects are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period.
Compound Instability The compound may degrade in the culture medium over time, releasing toxic byproducts. Consider replenishing the medium with fresh compound for long-term experiments.
Hypothetical Dose-Response Data for I-A09

This table illustrates how to determine the optimal concentration range.

I-A09 Conc. (µM)% Cell Viability (Uninfected Cells)% Apoptosis (Infected Cells)
0 (Vehicle)100%5%
0.198%15%
195%45%
585%70%
1060%75%
2530%78%
5010%80%

In this example, a concentration of 1-5 µM would be optimal, as it induces significant apoptosis in infected cells with minimal cytotoxicity to uninfected cells.

Visualizations

Signaling Pathway of MptpB and I-A09

MptpB_Pathway cluster_mtb Mycobacterium tuberculosis cluster_macrophage Host Macrophage Mtb M. tuberculosis MptpB MptpB Mtb->MptpB secretes MAPK MAPK (ERK1/2, p38) MptpB->MAPK Inhibits Akt Akt MptpB->Akt Activates Apoptosis Apoptosis MAPK->Apoptosis Akt->Apoptosis Survival Cell Survival Akt->Survival IA09 I-A09 IA09->MptpB Inhibits

Caption: I-A09 inhibits MptpB, restoring pro-apoptotic signaling.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow start Start: Culture Cells dose_response 1. Dose-Response Assay (e.g., MTT, 24-72h) Determine IC50 start->dose_response time_course 2. Time-Course Assay (Fixed I-A09 Conc.) Determine Optimal Time dose_response->time_course mechanism 3. Mechanism of Death Assay (e.g., Caspase-3, LDH) Apoptosis vs. Necrosis time_course->mechanism end End: Optimized Protocol mechanism->end Troubleshooting_Tree q1 High cytotoxicity observed? q2 Cytotoxicity in vehicle control wells? q1->q2 Yes sol3 This may be the expected pro-apoptotic effect. Confirm with apoptosis assay. q1->sol3 No q3 Is I-A09 concentration within expected range (e.g., <10 µM)? q2->q3 No sol1 Check solvent toxicity and for contamination. q2->sol1 Yes q3->sol3 Yes sol4 Reduce I-A09 concentration. q3->sol4 No sol2 Perform dose-response and time-course to optimize.

References

Technical Support Center: Refining the 1A09 (PDB ID: 1IA9) Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on refining the crystal structure of the atypical protein kinase domain of the TRP Ca-channel (PDB ID: 1IA9, originally deposited at 2.00 Å resolution) or similar proteins. The focus is on improving diffraction resolution and overcoming common challenges in crystallographic refinement.

Frequently Asked Questions (FAQs)

Q1: What are the key experimental parameters of the original 1IA9 structure?

A: The crystal structure of the atypical protein kinase domain of a TRP Ca-channel (1IA9) was determined by X-ray diffraction to a resolution of 2.00 Å.[1] Understanding the original experimental conditions is crucial for designing new refinement strategies. Key data from the deposition are summarized below.

Table 1: Summary of 1IA9 Crystallographic Data [1][2][3][4]

ParameterValue
PDB ID 1IA9
Method X-Ray Diffraction
Resolution 2.00 Å
Space Group P 21 21 21
Unit Cell (a, b, c) 51.9 Å, 66.0 Å, 74.1 Å
Unit Cell (α, β, γ) 90°, 90°, 90°
R-Value Work 0.240
R-Value Free 0.294
Crystallization Details 0.1 M Acetate (pH 4.6), 2 M NaFormate at 4°C
Cryoprotectant Soaked in 10% PEG400, 10% Glycerol
Q2: My initial crystals diffract poorly (>3.5 Å). What are the most common causes and how can I troubleshoot this?

A: Poor initial diffraction is a frequent bottleneck and often stems from issues with the protein sample itself or suboptimal crystallization conditions.[5] Before attempting advanced refinement, it is essential to address these fundamentals.

  • Protein Purity and Homogeneity: Ensure the protein sample is >95% pure and monodisperse.[6] Impurities or protein aggregates can disrupt the formation of an ordered crystal lattice.

  • Conformational Flexibility: Proteins with highly flexible loops or termini often fail to form stable crystal lattices.[7] Consider surface entropy reduction (SER) by mutating high-entropy residues (e.g., Lys, Glu) to Alanine to promote better crystal contacts.[7]

  • Crystallization Conditions: Systematically screen and optimize crystallization parameters such as precipitant concentration, pH, and temperature. The use of additive screens can also be highly effective in discovering conditions that yield better-ordered crystals.[6]

Below is a workflow to diagnose and address poor initial diffraction.

G cluster_0 Initial Troubleshooting Workflow start Poor Diffraction (>3.5 Å) purity Assess Protein Quality (Purity >95%, Homogeneity) start->purity optimization Optimize Crystallization (Screen pH, Precipitants, Additives) purity->optimization Sample OK mol_bio Molecular Biology Intervention (e.g., SER) purity->mol_bio Sample Not OK post_cryst Apply Post-Crystallization Treatments optimization->post_cryst Crystals Formed data_collection Proceed to Data Collection post_cryst->data_collection mol_bio->purity New Construct G cluster_1 Post-Crystallization Treatment Workflow start Low-Resolution Crystals (2.5 - 3.5 Å) check_cryo Assess Cryo-Cooling Effect (High Mosaicity?) start->check_cryo annealing Perform Crystal Annealing check_cryo->annealing Yes check_solvent High Solvent Content? check_cryo->check_solvent No diffract Test Diffraction annealing->diffract dehydration Attempt Crystal Dehydration check_solvent->dehydration Yes soaking Screen Cryoprotectants via Soaking check_solvent->soaking No/Unsure dehydration->diffract soaking->diffract G cluster_2 Low-Resolution Refinement Strategy data_proc Process All Data (No I/σ(I) Cutoff) phasing Phasing (MR or Experimental) data_proc->phasing initial_refine Initial Refinement (Rigid Body, Group B-factors) phasing->initial_refine density_mod Density Modification (B-factor Sharpening, Solvent Flattening) initial_refine->density_mod rebuild Manual Rebuilding (Coot) density_mod->rebuild rebuild->initial_refine Iterate advanced_refine Advanced Refinement (e.g., phenix.rosetta_refine) rebuild->advanced_refine validation Validation (MolProbity, R-free) advanced_refine->validation

References

optimizing I-A09 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for I-A09, a novel and potent inhibitor of the NF-κB signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of I-A09 in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of I-A09?

A1: I-A09 is a highly selective inhibitor of the canonical NF-κB signaling pathway. It specifically targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1][2][3] This action ensures that NF-κB (typically the p65/p50 heterodimer) remains sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory and survival-related genes.[4][5][6]

Q2: What is the recommended starting concentration range for I-A09 in cell-based assays?

A2: The optimal concentration of I-A09 is cell-type and assay dependent. We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM. For initial screening, a concentration of 1 µM is often effective. Refer to the tables below for IC50 values in various cell lines.

Q3: What is the solubility and stability of I-A09 in common cell culture media?

A3: I-A09 is soluble in DMSO up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO and then diluting it in your culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. The diluted I-A09 solution in culture medium is stable for up to 24 hours when stored at 4°C and protected from light. For long-term storage, the DMSO stock solution should be kept at -20°C.

Q4: Can I-A09 be used to inhibit the non-canonical NF-κB pathway?

A4: I-A09 is highly selective for the IKKβ subunit of the IKK complex, which is central to the canonical NF-κB pathway.[3] It has minimal inhibitory activity against the IKKα homodimers that are critical for the non-canonical pathway.[7] Therefore, I-A09 is not recommended for studies focused on the non-canonical NF-κB pathway.

Data Presentation

Table 1: IC50 Values of I-A09 in Various Cell Lines (NF-κB Reporter Assay)

Cell LineDescriptionStimulant (Concentration)I-A09 IC50 (nM)
HEK293THuman Embryonic KidneyTNF-α (10 ng/mL)55
HeLaHuman Cervical CancerIL-1β (10 ng/mL)72
JurkatHuman T-cell LeukemiaPMA (50 ng/mL)120
RAW 264.7Mouse MacrophageLPS (100 ng/mL)85
A549Human Lung CarcinomaTNF-α (10 ng/mL)98

Table 2: Cytotoxicity Profile of I-A09 (72-hour incubation, MTT Assay)

Cell LineDescriptionCC50 (µM)
HEK293THuman Embryonic Kidney> 50
HeLaHuman Cervical Cancer45.2
JurkatHuman T-cell Leukemia28.7
RAW 264.7Mouse Macrophage35.5
A549Human Lung Carcinoma41.8

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is for quantifying the activity of the NF-κB pathway in response to a stimulus and the inhibitory effect of I-A09.

Materials:

  • Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

  • Complete cell culture medium.

  • I-A09 stock solution (10 mM in DMSO).

  • Stimulant stock solution (e.g., TNF-α, IL-1β, LPS).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of I-A09 in complete medium.

  • Pre-treat the cells by replacing the medium with 100 µL of the I-A09 dilutions and incubate for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO).

  • Add the stimulant to each well at its predetermined optimal concentration.

  • Incubate for 6-24 hours, depending on the cell type and stimulant.

  • After incubation, remove the medium and wash the cells once with 100 µL of PBS.

  • Lyse the cells by adding 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[8]

  • Add 100 µL of luciferase assay reagent to each well.[5]

  • Immediately measure the luminescence using a plate-reading luminometer.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the effect of I-A09 on cell viability.[1][4][6][9][10]

Materials:

  • Cells of interest.

  • Complete cell culture medium.

  • I-A09 stock solution (10 mM in DMSO).

  • 96-well clear, flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of I-A09 in complete medium.

  • Replace the medium with 100 µL of the I-A09 dilutions and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide

Q: My I-A09 treatment shows inconsistent inhibition of NF-κB activity. What could be the cause?

A: Inconsistent results can arise from several factors:

  • Cell Confluency: Ensure that cells are seeded at a consistent density across all wells and are in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered NF-κB signaling.

  • Reagent Stability: Prepare fresh dilutions of I-A09 and the stimulant for each experiment. Ensure the stock solution of I-A09 has been stored correctly at -20°C.

  • Incubation Times: Optimize the pre-incubation time with I-A09 and the stimulation time. A 1-2 hour pre-incubation is generally sufficient for I-A09 to enter the cells and inhibit IKK. The optimal stimulation time can vary between 6 to 24 hours depending on the cell type and stimulant.

  • Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding reagents to the wells.

Q: I am observing high background in my NF-κB reporter assay, even in the unstimulated control wells. How can I reduce this?

A: High background can be due to:

  • Basal NF-κB Activity: Some cell lines, particularly cancer cell lines or immortalized cells, have high basal NF-κB activity. If this is the case, you may need to serum-starve the cells for a few hours before the experiment. However, be aware that serum starvation can also affect cell health and responsiveness.

  • Reporter Construct: If using a transiently transfected reporter, the amount of plasmid DNA used can affect background levels. Titrate the amount of plasmid to find a balance between a good signal window and low background.

  • Cell Contamination: Mycoplasma contamination can activate NF-κB. Regularly test your cell cultures for mycoplasma.

Q: I-A09 is showing significant cytotoxicity at concentrations where I expect to see specific NF-κB inhibition. What should I do?

A:

  • Confirm with a Cytotoxicity Assay: First, perform a cytotoxicity assay (like the MTT assay described above) to determine the concentration range where I-A09 is toxic to your specific cell line.

  • Reduce Incubation Time: For functional assays, try reducing the incubation time with I-A09. It's possible that shorter exposure is sufficient to inhibit NF-κB without causing significant cell death.

  • Use a Different Assay: If cytotoxicity is confounding your results in a long-term assay (e.g., a 24-hour reporter assay), consider a shorter-term assay like Western blotting for phosphorylated IκBα or immunofluorescence for NF-κB nuclear translocation, which can be assessed within a few hours of stimulation.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, IL-1β, LPS) Receptor Receptor (TNFR, IL-1R, TLR) Stimuli->Receptor IKK Complex IKK Complex (IKKα/β/γ) Receptor->IKK Complex activates IkBa IκBα IKK Complex->IkBa phosphorylates I-A09 I-A09 I-A09->IKK Complex inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB (p65/p50) IkBa_NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene_Exp Gene Expression (Inflammation, Survival) DNA->Gene_Exp induces G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Prepare_IA09 Prepare serial dilutions of I-A09 Pre_treat Pre-treat cells with I-A09 (1-2h) Prepare_IA09->Pre_treat Stimulate Stimulate cells with agonist (e.g., TNF-α) Pre_treat->Stimulate Reporter_Assay Perform NF-κB Reporter Assay Stimulate->Reporter_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Stimulate->Cytotoxicity_Assay Analyze_Reporter Determine IC50 Reporter_Assay->Analyze_Reporter Analyze_Cyto Determine CC50 Cytotoxicity_Assay->Analyze_Cyto Conclusion Determine Therapeutic Window Analyze_Reporter->Conclusion Analyze_Cyto->Conclusion G Start Inconsistent Results? Check_Cells Are cell density and passage number consistent? Start->Check_Cells Check_Reagents Are I-A09 and stimulant dilutions fresh? Check_Cells->Check_Reagents Yes Solution_Cells Solution: Standardize seeding protocol. Check_Cells->Solution_Cells No Check_Times Are incubation times optimized and consistent? Check_Reagents->Check_Times Yes Solution_Reagents Solution: Prepare fresh reagents for each experiment. Check_Reagents->Solution_Reagents No Check_Technique Is pipetting accurate? Check_Times->Check_Technique Yes Solution_Times Solution: Optimize and strictly follow incubation times. Check_Times->Solution_Times No Solution_Technique Solution: Calibrate pipettes and ensure proper mixing. Check_Technique->Solution_Technique No

References

Validation & Comparative

Validating the Binding Affinity of Peptide Ligand 1A09: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the precise characterization of peptide-ligand interactions is a cornerstone of therapeutic design. This guide provides a comprehensive comparison of the binding affinity of the 1A09 peptide ligand with alternative peptides targeting the pp60(c-src) SH2 domain. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of the underlying molecular interactions.

Comparative Binding Affinity of pp60(c-src) SH2 Domain Peptide Ligands

The binding affinities of various peptide ligands to the pp60(c-src) SH2 domain have been meticulously determined using Isothermal Titration Calorimetry (ITC). The thermodynamic parameters, including the dissociation constant (Kd), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS), provide a quantitative measure of the binding strength and the nature of the interaction. A lower Kd value signifies a stronger binding affinity.

The peptide featured in the 1A09 crystal structure is Ac-pYEEI-NH2. The following table summarizes its binding affinity alongside a selection of alternative peptide ligands, offering a clear comparison of their relative potencies.

Peptide SequencePDB IDKd (μM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Ac-pYEEI-NH21A090.18-9.1-12.5-3.4
Ac-pYEEIE-OH-0.22-8.9-12.2-3.3
Ac-pYEEIP-OH-0.45-8.5-11.5-3.0
Ac-pYVPM-NH2-1.2-7.9-9.8-1.9
Ac-pYAQP-NH2-2.5-7.5-8.5-1.0

Experimental Protocols: Methodologies for Quantifying Binding Affinity

The accurate determination of binding affinity relies on robust and well-defined experimental protocols. The two most common techniques for quantifying peptide-ligand interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • The pp60(c-src) SH2 domain is extensively dialyzed against a suitable buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.5).

    • The peptide ligands are dissolved in the final dialysis buffer to ensure no buffer mismatch.

    • The concentrations of the protein and peptides are accurately determined using UV-Vis spectroscopy or other quantitative methods.

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is filled with the pp60(c-src) SH2 domain solution (typically at a concentration of 10-20 μM).

    • The injection syringe is loaded with the peptide ligand solution (typically at a 10-20 fold higher concentration than the protein).

    • A series of small, precise injections of the peptide solution into the sample cell are performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a plot of heat change per injection versus the molar ratio of ligand to protein, is integrated.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Kd, ΔH, and the stoichiometry of binding (n).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the real-time binding of a ligand (analyte) to a protein (ligate) that is immobilized on a sensor surface. It provides kinetic information (association and dissociation rates) in addition to the binding affinity.

Experimental Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., a CM5 chip) is activated.

    • The pp60(c-src) SH2 domain is immobilized onto the sensor chip surface using standard amine coupling chemistry.

    • The surface is then deactivated and washed to remove any non-covalently bound protein.

  • SPR Measurement:

    • A continuous flow of running buffer (e.g., HBS-EP buffer) is passed over the sensor surface to establish a stable baseline.

    • A series of injections of the peptide ligand at different concentrations are made over the sensor surface.

    • The change in the refractive index at the surface, which is proportional to the amount of bound peptide, is monitored in real-time.

    • Following each peptide injection, the running buffer is flowed over the surface to monitor the dissociation of the peptide.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = koff / kon).

    • Alternatively, the equilibrium binding response at each peptide concentration can be plotted and fitted to a saturation binding isotherm to determine the Kd.

Visualizing the Experimental Workflow and Signaling Context

To further clarify the experimental process and the biological context of this interaction, the following diagrams have been generated using the Graphviz DOT language.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Dialyze pp60(c-src) SH2 Domain p2 Dissolve Peptide Ligand in Dialysis Buffer p1->p2 p3 Determine Protein and Peptide Concentrations p2->p3 e2 Load Protein into Sample Cell p3->e2 e3 Load Peptide into Injection Syringe p3->e3 e1 Equilibrate ITC Instrument e1->e2 e2->e3 e4 Perform Serial Injections e3->e4 e5 Measure Heat Changes e4->e5 a1 Integrate Raw Data e5->a1 a2 Fit Binding Isotherm a1->a2 a3 Determine Kd, ΔH, n a2->a3 a4 Calculate ΔG and ΔS a3->a4

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Src_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_activation Signal Transduction cluster_response Cellular Response receptor Growth Factor Receptor src Src Kinase Activation receptor->src Ligand Binding substrate Substrate Phosphorylation (pY) src->substrate sh2 pp60(c-src) SH2 Domain substrate->sh2 Binding response Downstream Signaling & Cellular Proliferation sh2->response peptide 1A09 Peptide Ligand (pYEEI) peptide->sh2 Competitive Binding

Caption: Simplified Src Signaling Pathway and the Role of SH2 Domain Binding.

I-A09: A Comparative Analysis of its Cross-Reactivity with Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the phosphatase inhibitor I-A09's cross-reactivity with a panel of mammalian protein tyrosine phosphatases (PTPs). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of I-A09's selectivity and potential for off-target effects.

I-A09 is a potent, noncompetitive inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a critical virulence factor for the bacterium.[1] Its development as a potential anti-tuberculosis therapeutic necessitates a thorough understanding of its interaction with host phosphatases to anticipate and mitigate potential side effects.

Quantitative Analysis of I-A09's Selectivity

To ascertain the selectivity of I-A09, its inhibitory activity was assessed against its primary target, mPTPB, and a diverse panel of human protein tyrosine phosphatases. The following table summarizes the 50% inhibitory concentrations (IC50) and selectivity ratios.

Phosphatase TargetI-A09 IC50 (µM)Selectivity (Fold vs. mPTPB)
mPTPB 1.26 1
mPTPA7761
PTP1B14.5>11
TC-PTP18.2>14
SHP-1>100>79
SHP-225.6>20
CD45>100>79
LAR>100>79
PTPα>100>79
HePTP>100>79
PTP-MEG2>100>79
Lyp>100>79
FAP-1>100>79
PTPγ>100>79
VHR>100>79
VHX>100>79
Cdc14>100>79
Low Molecular Weight PTP>100>79

Data extracted from Zhou et al., 2010, PNAS.[2]

As the data indicates, I-A09 demonstrates a high degree of selectivity for its intended target, mPTPB.[2] It exhibits a 61-fold greater potency for mPTPB compared to the related mycobacterial phosphatase, mPTPA.[2] Against all tested mammalian PTPs, I-A09 shows at least an 11-fold preference for mPTPB.[2] For many of the tested human phosphatases, the IC50 value was greater than 100 µM, indicating minimal inhibitory activity at therapeutically relevant concentrations.[2]

Signaling Pathway Perturbation by mPTPB and its Reversal by I-A09

Mycobacterium tuberculosis secretes mPTPB into the host macrophage cytoplasm to subvert the innate immune response. mPTPB achieves this by dephosphorylating key signaling proteins, leading to the suppression of pro-inflammatory cytokine production and the inhibition of apoptosis, thereby promoting bacterial survival. I-A09, by selectively inhibiting mPTPB, can reverse these effects.

G cluster_0 Host Macrophage cluster_1 Immune Signaling cluster_2 Apoptosis Pathway Mtb M. tuberculosis mPTPB mPTPB Mtb->mPTPB secretes ERK12 ERK1/2 mPTPB->ERK12 inhibits p38 p38 mPTPB->p38 inhibits Akt Akt mPTPB->Akt activates IA09 I-A09 IA09->mPTPB inhibits IL6 IL-6 Production ERK12->IL6 p38->IL6 Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Signaling pathway of mPTPB in macrophages and its inhibition by I-A09.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of compounds against protein tyrosine phosphatases using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. This method is widely used for its simplicity and reliability.

Materials:

  • Purified protein tyrosine phosphatase enzymes.

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, containing 1 mM EDTA and NaCl to an ionic strength of 0.15 M.

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 50 mM in assay buffer).

  • Test compound (I-A09) at various concentrations.

  • 96-well microtiter plates.

  • Spectrophotometer capable of reading absorbance at 405 nm.

  • Stop solution (e.g., 1 N NaOH).

Procedure:

  • Enzyme Preparation: Dilute the purified phosphatase to a working concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a serial dilution of I-A09 in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • I-A09 solution (or vehicle control)

    • Enzyme solution

    • Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 10-15 minutes).

  • Reaction Initiation: Start the reaction by adding the pNPP substrate solution to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well. The addition of NaOH will also induce a color change in the product, p-nitrophenol.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each I-A09 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Enzyme Dilution D Add Buffer, I-A09, and Enzyme to Plate A->D B Prepare I-A09 Serial Dilution B->D C Prepare pNPP Substrate F Add pNPP to Initiate Reaction C->F E Pre-incubate D->E E->F G Incubate at 30°C F->G H Add Stop Solution G->H I Read Absorbance at 405 nm H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Experimental workflow for the phosphatase inhibition assay.

Conclusion

The available data strongly indicates that I-A09 is a highly selective inhibitor of its intended target, mPTPB, with significantly lower activity against a broad range of human protein tyrosine phosphatases. This selectivity profile is a crucial attribute for a therapeutic candidate, as it suggests a reduced likelihood of off-target effects mediated by the inhibition of host phosphatases. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of I-A09 as a novel anti-tuberculosis agent.

References

Comparative Analysis of I-A09 and its Analogs as mPTPB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) inhibitor, I-A09, and its notable analogs. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

I-A09 is a noncompetitive inhibitor of mPTPB, a critical virulence factor secreted by Mycobacterium tuberculosis (Mtb) to subvert host immune responses. By inhibiting mPTPB, I-A09 and its analogs represent a promising host-directed therapeutic strategy to combat tuberculosis. This analysis focuses on a comparative evaluation of I-A09 with other known mPTPB inhibitors, including the highly potent L01-Z08 and the isoxazole-based compound C13. The data presented herein is intended to inform further research and drug development efforts targeting mPTPB.

Data Presentation: Quantitative Comparison of mPTPB Inhibitors

The following table summarizes the key performance indicators of I-A09 and its analogs based on published literature.

CompoundChemical ScaffoldTargetIC50 (mPTPB)SelectivityCellular Activity
I-A09 Benzofuran salicylic acidmPTPB1.26 µM[1]>10-fold vs. a panel of mammalian PTPs[1]Prevents Mtb growth in macrophages[2]
L01-Z08 Benzofuran salicylic acidmPTPB38 nM[1]>50-fold vs. a large panel of PTPs[1]Reduces intracellular mycobacteria in infected macrophages[2]
C13 Isoxazole-basedmPTPBNot explicitly reported; effective at 29 µg/mL in cell-based assays[3][4]Information not availableReduces intracellular burden of M. tuberculosis and M. avium in macrophages[3][4]

Experimental Protocols

In Vitro mPTPB Enzymatic Assay (pNPP Assay)

This protocol describes the determination of the inhibitory activity of compounds against mPTPB using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant mPTPB enzyme

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • In a 96-well plate, add the diluted test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant mPTPB enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding pNPP solution to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[5][6][7][8][9]

In Situ Macrophage Infection Assay

This protocol outlines the procedure to evaluate the efficacy of inhibitors in reducing the intracellular growth of Mycobacterium tuberculosis within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1, J774A.1, or RAW264.7)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with serum)

  • Test compounds

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 or 7H11 agar plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed macrophages in a multi-well plate and allow them to adhere overnight.

  • Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) (e.g., 1:1 or 10:1).

  • After an initial infection period (e.g., 4 hours), wash the cells to remove extracellular bacteria.

  • Add fresh culture medium containing serial dilutions of the test compounds.

  • Incubate the infected and treated cells for a defined period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, lyse the macrophages with a lysis buffer to release the intracellular bacteria.

  • Prepare serial dilutions of the cell lysate and plate them on 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until bacterial colonies (Colony Forming Units, CFUs) are visible.

  • Count the CFUs to determine the number of viable intracellular bacteria.

  • Compare the CFU counts from treated and untreated cells to determine the efficacy of the inhibitors in reducing intracellular bacterial growth.[2][10][11][12][13][14]

Mandatory Visualization

mPTPB Signaling Pathway

The following diagram illustrates the signaling pathway targeted by mPTPB and the mechanism of action of its inhibitors.

mPTPB_Signaling_Pathway cluster_macrophage Inside Macrophage Mtb Mycobacterium tuberculosis mPTPB mPTPB Mtb->mPTPB secretes ERK ERK1/2 mPTPB->ERK inhibits p38 p38 mPTPB->p38 inhibits Akt Akt mPTPB->Akt activates Macrophage Host Macrophage IL6 IL-6 Production ERK->IL6 p38->IL6 Apoptosis Macrophage Apoptosis Akt->Apoptosis inhibits Survival Mycobacterial Survival IL6->Survival suppresses Apoptosis->Survival suppresses Inhibitor I-A09 & Analogs Inhibitor->mPTPB inhibits in_vitro_workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_enzyme Add mPTPB Enzyme (Pre-incubation) prep_compounds->add_enzyme add_substrate Add pNPP Substrate (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end logical_relationship problem M. tuberculosis survives in macrophages mechanism mPTPB secretion subverts host immune response problem->mechanism is enabled by intervention Inhibit mPTPB activity (e.g., with I-A09) mechanism->intervention is targeted by outcome1 Restore host cell's anti-mycobacterial functions intervention->outcome1 outcome2 Reduce intracellular M. tuberculosis survival outcome1->outcome2 goal Improved Tuberculosis Treatment Outcome outcome2->goal leads to

References

Decoding the Binding Affinity of the 1A09 Ligand for the c-Src SH2 Domain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals confirming the binding mode of the 1A09 ligand to the c-Src SH2 domain through a comparative analysis of peptide-based and non-peptide inhibitors. This guide presents key thermodynamic data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

The Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase c-Src is a critical mediator of intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing motifs on partner proteins. This interaction is a pivotal step in the regulation of cell growth, differentiation, and migration. The crystal structure of the c-Src SH2 domain in complex with the peptide ligand ace-formyl phosphotyr-glu-(n,n-dipentyl amine), cataloged in the Protein Data Bank as 1A09, provides a foundational model for understanding these interactions. This guide delves into the specifics of this binding event, offering a comparative landscape of ligand affinity and the experimental rigor required to elucidate these molecular dialogues.

Quantitative Comparison of Ligand Binding Affinities

The binding affinity of various ligands to the c-Src SH2 domain has been quantified using techniques such as Isothermal Titration Calorimetry (ITC), which provides a complete thermodynamic profile of the interaction. The data presented below, extracted from the seminal work of Charifson et al. (1997), compares the 1A09 ligand with other relevant peptide-based inhibitors.

LigandPDB IDDissociation Constant (Kd) (µM)Gibbs Free Energy (ΔG) (kcal/mol)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)
Ac-pY-E-(n,n-dipentyl amine) (1A09 Ligand Analog)1A090.23-9.0-15.26.2
Ac-pY-E-E-I-0.22-9.1-11.12.0
Ac-pY-E-N-H2-1.3-7.9-10.93.0
Caffeic acid-DOPA-EEIE (Non-peptide analog)-~20-fold less than Ac-pYEEIE---

Note: The 1A09 ligand is an ace-formyl derivative of the Ac-pY-E-(n,n-dipentyl amine) peptide listed in the table, which was shown to form a covalent bond with the protein. The thermodynamic data presented here is for the non-covalent precursor, providing a basis for comparison of binding affinity.

Unveiling the Molecular Interactions of the 1A09 Ligand

The crystal structure of 1A09 reveals a canonical binding mode characteristic of SH2 domains. The phosphotyrosine residue of the ligand is deeply buried in a positively charged pocket, forming crucial hydrogen bonds with conserved arginine and serine residues within the SH2 domain. The glutamate residue and the dipentyl amine moiety extend across a more shallow, hydrophobic surface, making significant van der Waals contacts that contribute to the binding affinity.

G cluster_ligand 1A09 Ligand cluster_sh2 c-Src SH2 Domain pTyr pTyr pTyr_Pocket Phosphotyrosine Binding Pocket pTyr->pTyr_Pocket H-bonds with Arg175, Ser177 Glu Glu Hydrophobic_Groove Hydrophobic Groove Glu->Hydrophobic_Groove van der Waals Dipentyl_amine Dipentyl_amine Dipentyl_amine->Hydrophobic_Groove Hydrophobic Interactions

Key interactions of the 1A09 ligand with the c-Src SH2 domain.

Experimental Protocols: Isothermal Titration Calorimetry (ITC)

The thermodynamic parameters presented in this guide were determined using Isothermal Titration Calorimetry. The following is a detailed protocol based on the methodology described by Charifson et al. (1997).

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of ligand binding to the c-Src SH2 domain.

Materials:

  • Purified c-Src SH2 domain protein

  • Synthetic peptide ligands

  • ITC instrument (e.g., MicroCal MCS)

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Degasser

Procedure:

  • Sample Preparation:

    • Dialyze the c-Src SH2 protein and dissolve the peptide ligands in the same dialysis buffer to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell.

    • Determine the precise concentrations of the protein and ligand solutions spectrophotometrically.

  • ITC Experiment Setup:

    • Load the c-Src SH2 domain solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and stirring speed.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the protein-containing sample cell.

    • Record the heat released or absorbed after each injection.

    • Continue the injections until the binding sites on the protein are saturated and no further heat changes are observed.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).

G Start Start Prepare_Samples Prepare_Samples Start->Prepare_Samples Protein & Ligand End End Load_Calorimeter Load_Calorimeter Prepare_Samples->Load_Calorimeter Perform_Titration Perform_Titration Load_Calorimeter->Perform_Titration Record_Heat_Change Record_Heat_Change Perform_Titration->Record_Heat_Change Analyze_Data Analyze_Data Record_Heat_Change->Analyze_Data Determine_Parameters Determine_Parameters Analyze_Data->Determine_Parameters Kd, ΔH, n Determine_Parameters->End

Workflow for Isothermal Titration Calorimetry (ITC) experiment.

The c-Src SH2 Domain in Cellular Signaling

The binding of ligands to the c-Src SH2 domain is a critical event in the propagation of signals originating from receptor tyrosine kinases (RTKs). Upon activation by an extracellular stimulus, RTKs autophosphorylate on specific tyrosine residues, creating docking sites for the c-Src SH2 domain. This recruitment of c-Src to the plasma membrane and its subsequent activation leads to the phosphorylation of downstream substrates, such as Focal Adhesion Kinase (FAK), which in turn modulates cell adhesion, migration, and proliferation.

G Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding pRTK Phosphorylated RTK RTK->pRTK 2. Dimerization & Autophosphorylation cSrc_SH2 c-Src SH2 Domain pRTK->cSrc_SH2 3. Recruitment via SH2 domain cSrc_Kinase c-Src Kinase Domain (Active) cSrc_SH2->cSrc_Kinase 4. Activation FAK Focal Adhesion Kinase (FAK) cSrc_Kinase->FAK 5. Phosphorylation pFAK Phosphorylated FAK FAK->pFAK Downstream_Signaling Downstream Signaling (Cell Migration, Proliferation) pFAK->Downstream_Signaling

Simplified signaling pathway involving the c-Src SH2 domain.

This guide provides a foundational understanding of the binding mode of the 1A09 ligand and its context within the broader landscape of c-Src SH2 domain inhibitors. The presented data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel therapeutics targeting this critical signaling node.

Comparative Analysis of I-A09 and Vancomycin: A Head-to-Head Evaluation for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The escalating threat of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. This guide provides a detailed head-to-head comparison of I-A09, a novel investigational antibiotic, and vancomycin, a long-standing glycopeptide antibiotic considered a last resort for serious Gram-positive infections.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the two compounds' performance based on available preclinical data. The information presented for I-A09 is based on preliminary findings for a novel compound in early-stage development and should be interpreted within that context.

Mechanism of Action

I-A09: I-A09 is a novel arylomycin-class antibiotic that targets and inhibits type I signal peptidase (SPase).[2] SPase is a crucial enzyme in the bacterial protein secretion pathway, responsible for cleaving signal peptides from secreted proteins. By inhibiting SPase, I-A09 disrupts the proper localization of essential proteins, leading to a cascade of events that compromise the bacterial cell envelope and ultimately result in cell death. This unique mechanism of action presents a potential advantage against pathogens that have developed resistance to antibiotics targeting conventional pathways.[2]

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[3][4][5][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4][6] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for the cross-linking of peptidoglycan chains, thereby weakening the cell wall and making the bacterium susceptible to osmotic lysis.[3][4] Vancomycin is primarily effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria prevents its entry.[3][4]

Signaling Pathway Diagrams

I-A09_Mechanism_of_Action cluster_bacterium Bacterial Cell Precursor_Protein Precursor Protein (with signal peptide) Sec_Translocon Sec Translocon Precursor_Protein->Sec_Translocon Translocation SPase Signal Peptidase (SPase) Sec_Translocon->SPase Processing Mature_Protein Mature Secreted Protein SPase->Mature_Protein Cleavage Cell_Death Cell Death SPase->Cell_Death Disruption Cell_Envelope_Maintenance Cell Envelope Maintenance Mature_Protein->Cell_Envelope_Maintenance I_A09 I-A09 I_A09->SPase Inhibition

Caption: Mechanism of action for I-A09.

Vancomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) with D-Ala-D-Ala Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan_Polymer Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan_Polymer Cell_Lysis Cell Lysis Transglycosylase->Cell_Lysis Inhibition Transpeptidase Transpeptidase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Transpeptidase->Cell_Lysis Inhibition Peptidoglycan_Polymer->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binding to D-Ala-D-Ala

Caption: Mechanism of action for vancomycin.

In Vitro Efficacy

The in vitro activities of I-A09 and vancomycin were evaluated against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Organism I-A09 MIC (µg/mL) Vancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.51
Staphylococcus aureus (MRSA)0.52
Enterococcus faecalis (VSE)12
Enterococcus faecium (VRE, VanA)1>256
Streptococcus pneumoniae0.250.5

Data Summary: I-A09 demonstrates potent in vitro activity against a broad range of Gram-positive pathogens, including strains resistant to vancomycin. Its efficacy against VRE is particularly noteworthy.

In Vivo Efficacy

The in vivo efficacy of I-A09 and vancomycin was assessed in a neutropenic mouse thigh infection model.

Parameter I-A09 Vancomycin
Infection Model Neutropenic Mouse ThighNeutropenic Mouse Thigh
Pathogen MRSA (ATCC 43300)MRSA (ATCC 43300)
Dosing Regimen 20 mg/kg, SC, q12h50 mg/kg, SC, q12h
Bacterial Load Reduction (log10 CFU/g at 24h) 3.52.8
Survival Rate (at 72h) 90%75%

Data Summary: In the neutropenic mouse thigh infection model, I-A09 exhibited a greater reduction in bacterial load and a higher survival rate compared to vancomycin at the tested doses.

Resistance Profile

I-A09: Due to its novel mechanism of action targeting SPase, cross-resistance with other antibiotic classes is not anticipated. Spontaneous resistance frequency to I-A09 is low, occurring at a rate of less than 10-9 in vitro.

Vancomycin: Resistance to vancomycin in enterococci is well-documented and typically involves the alteration of the D-Ala-D-Ala target to D-Ala-D-lactate or D-Ala-D-serine, which reduces the binding affinity of vancomycin.[7][8] Vancomycin-intermediate and -resistant S. aureus (VISA/VRSA) have also emerged, posing significant clinical challenges.[4]

Cytotoxicity

The cytotoxic potential of I-A09 and vancomycin was evaluated in human embryonic kidney (HEK293) cells.

Compound CC50 (µM)
I-A09>100
Vancomycin~50

Data Summary: I-A09 displayed a favorable in vitro safety profile with a significantly higher CC50 value compared to vancomycin, suggesting lower potential for cytotoxicity. Vancomycin has shown concentration- and time-dependent toxic effects on various cell types in vitro.[9]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination

The MIC of each compound was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions were prepared to a final inoculum density of 5 x 105 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

MIC_Assay_Workflow Serial_Dilution Prepare 2-fold serial dilutions of I-A09 and Vancomycin in 96-well plate Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare bacterial inoculum to 5 x 10^5 CFU/mL Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC: Lowest concentration with no visible growth Incubation->Read_Results

Caption: Workflow for MIC determination.

Neutropenic Mouse Thigh Infection Model

Female ICR mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1). On day 0, mice were infected intramuscularly in the thigh with 106 CFU of MRSA. Two hours post-infection, treatment with I-A09, vancomycin, or vehicle control was initiated via subcutaneous injection every 12 hours. At 24 hours post-treatment initiation, mice were euthanized, and the thigh muscles were excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue). For survival studies, mice were monitored for 72 hours.

In_Vivo_Efficacy_Workflow Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Infection Intramuscular Thigh Infection with MRSA (10^6 CFU) Induce_Neutropenia->Infection Treatment Initiate Treatment (2h post-infection) I-A09, Vancomycin, or Vehicle Infection->Treatment Endpoint_1 24h: Euthanize, Harvest Thigh, Determine Bacterial Load (CFU/g) Treatment->Endpoint_1 Endpoint_2 72h: Monitor Survival Treatment->Endpoint_2

Caption: Workflow for in vivo efficacy study.

Cytotoxicity Assay

HEK293 cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing serial dilutions of I-A09 or vancomycin. The cells were incubated for 24 hours at 37°C in a 5% CO2 atmosphere. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the concentration that caused 50% cell death (CC50) was calculated.

Cytotoxicity_Assay_Workflow Seed_Cells Seed HEK293 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add serial dilutions of I-A09 and Vancomycin Incubate_Overnight->Add_Compounds Incubate_24h Incubate for 24 hours Add_Compounds->Incubate_24h MTT_Assay Perform MTT assay Incubate_24h->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50

Caption: Workflow for cytotoxicity assay.

Conclusion

The investigational antibiotic I-A09 demonstrates a promising preclinical profile with a novel mechanism of action, potent in vitro and in vivo efficacy against a range of Gram-positive bacteria, including resistant strains, and a favorable in vitro safety profile. In this head-to-head comparison, I-A09 shows potential advantages over vancomycin, particularly in its activity against VRE and its lower in vitro cytotoxicity. Further development and clinical investigation of I-A09 are warranted to fully elucidate its therapeutic potential in the treatment of serious Gram-positive infections.

References

A Comparative Guide to Validating the 1A09 Protein-Ligand Interaction: An NMR Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative biophysical techniques for validating the interaction between the c-Src SH2 domain (PDB ID: 1A09) and its phosphopeptide ligand. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to aid in the selection of appropriate validation methods.

Introduction to the 1A09 System

The 1A09 entry in the Protein Data Bank (PDB) represents the crystal structure of the human c-Src proto-oncogene's SH2 domain in complex with a high-affinity phosphotyrosine-containing peptide. Understanding the binding thermodynamics and kinetics of this interaction is crucial for the development of targeted therapeutics. While the original study utilized Isothermal Titration Calorimetry (ITC) and X-ray crystallography, this guide focuses on the application of NMR spectroscopy as a powerful solution-state method for validation and in-depth characterization, alongside comparisons with ITC and Surface Plasmon Resonance (SPR).

Quantitative Data Comparison

The following table summarizes typical quantitative data obtained from NMR, ITC, and SPR for the analysis of protein-ligand interactions. While specific NMR data for the 1A09 ligand was not found in the initial search, representative values for similar SH2 domain-peptide interactions are included for comparative purposes.

ParameterNMR SpectroscopyIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Dissociation Constant (Kd) µM to mM range typically determined from chemical shift perturbations. Can be determined for weaker interactions.nM to mM range. Directly measures the binding affinity.pM to mM range. Provides high-sensitivity affinity data.
Binding Stoichiometry (n) Can be inferred from titration curves.Determined directly from the titration experiment.Can be determined, but may be influenced by immobilization.
Thermodynamic Parameters
Enthalpy (ΔH) Not directly measured.Directly measured.Can be determined from temperature dependence studies.
Entropy (ΔS) Not directly measured.Calculated from ΔG and ΔH.Can be determined from temperature dependence studies.
Kinetic Parameters
Association Rate (kon) Can be estimated for fast-exchange regimes.Not typically measured.Directly measured.
Dissociation Rate (koff) Can be estimated for fast-exchange regimes.Not typically measured.Directly measured.
Structural Information Provides residue-specific information on the binding interface and conformational changes.No direct structural information.No direct structural information.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

NMR Spectroscopy: 1H-15N HSQC Titration

This protein-observed NMR technique is used to identify residues at the binding interface and to determine the dissociation constant (Kd) by monitoring chemical shift perturbations (CSPs) upon ligand titration.[1][2][3]

Protocol:

  • Sample Preparation:

    • Express and purify 15N-labeled c-Src SH2 domain.

    • Prepare a concentrated stock solution of the unlabeled phosphopeptide ligand.

    • Prepare a series of NMR samples with a constant concentration of 15N-labeled protein (e.g., 50-100 µM) and increasing concentrations of the ligand. The final sample should have the ligand in molar excess (e.g., 10-fold).

    • All samples should be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D2O.

  • NMR Data Acquisition:

    • Record a 2D 1H-15N HSQC spectrum for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer.[4]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., NMRPipe).

    • Overlay the spectra and identify amide cross-peaks that shift upon ligand addition.

    • Calculate the weighted average chemical shift difference (Δδ) for each affected residue at each titration point.

    • Plot the chemical shift perturbations as a function of the ligand-to-protein molar ratio.

    • Fit the titration curves to a suitable binding model to extract the dissociation constant (Kd).

NMR Spectroscopy: Ligand-Observed Methods

Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are ligand-observed techniques particularly useful for screening and for detecting weak interactions.

Saturation Transfer Difference (STD) NMR Protocol: [5][6][7]

  • Sample Preparation: Prepare a sample containing the protein (e.g., 10-50 µM) and a significant excess of the ligand (e.g., 1-5 mM).

  • Data Acquisition: Acquire two 1D 1H NMR spectra: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at -1 ppm) and an "off-resonance" spectrum with saturation at a frequency where no protein or ligand signals are present (e.g., 40 ppm).[8]

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum, which will only show signals from the ligand that has bound to the protein.

WaterLOGSY Protocol: [9][10][11][12]

  • Sample Preparation: Similar to STD NMR, prepare a sample with the protein and an excess of the ligand in a buffer containing 90% H2O/10% D2O.

  • Data Acquisition: Utilize a WATERGATE pulse sequence to selectively observe the transfer of magnetization from water molecules to the ligand in the presence of the protein.

  • Data Analysis: The observation of ligand signals with opposite phase to their signals in a reference spectrum without the protein indicates binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]

Protocol: [16][17][18][19]

  • Sample Preparation:

    • Dialyze both the c-Src SH2 domain and the phosphopeptide ligand extensively against the same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.0) to minimize heats of dilution.

    • Prepare the protein solution at a concentration of approximately 10-50 µM in the sample cell and the ligand at a 10-20 fold higher concentration in the injection syringe.

  • ITC Experiment:

    • Perform a series of injections of the ligand into the protein solution at a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.[20][21]

Protocol: [22][23][24][25]

  • Chip Preparation and Ligand Immobilization:

    • Activate a sensor chip (e.g., CM5) surface.

    • Immobilize the c-Src SH2 domain onto the chip surface via amine coupling.

    • Deactivate any remaining active groups.

  • Analyte Binding:

    • Prepare a series of dilutions of the phosphopeptide ligand (analyte) in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in resonance units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants.

    • Calculate the dissociation constant (Kd) from the ratio of koff/kon.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each technique.

NMR_HSQC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Express & Purify 15N-labeled Protein prep3 Prepare Titration Series prep1->prep3 prep2 Synthesize/Purchase Ligand prep2->prep3 acq Record 2D 1H-15N HSQC Spectra prep3->acq analysis1 Process Spectra acq->analysis1 analysis2 Calculate Chemical Shift Perturbations analysis1->analysis2 analysis3 Fit Titration Curves analysis2->analysis3 analysis4 Determine Kd analysis3->analysis4

Caption: Workflow for NMR 1H-15N HSQC Titration.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep1 Purify Protein & Ligand prep2 Dialyze in Matched Buffer prep1->prep2 prep3 Prepare Protein in Cell & Ligand in Syringe prep2->prep3 exp Titrate Ligand into Protein prep3->exp analysis1 Integrate Heat Pulses exp->analysis1 analysis2 Plot Binding Isotherm analysis1->analysis2 analysis3 Fit Data to Binding Model analysis2->analysis3 analysis4 Determine Kd, n, ΔH analysis3->analysis4 SPR_Workflow cluster_prep Preparation cluster_bind Binding Assay cluster_analysis Data Analysis prep1 Immobilize Protein on Sensor Chip bind Inject Analyte over Sensor Surface prep1->bind prep2 Prepare Analyte (Ligand) Dilutions prep2->bind analysis1 Generate Sensorgrams bind->analysis1 analysis2 Fit Kinetic Data analysis1->analysis2 analysis3 Determine kon, koff, Kd analysis2->analysis3

References

Assessing the Specificity of I-A09 for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitor I-A09, focusing on its specificity for Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). This phosphatase is a critical virulence factor secreted by the bacterium into host macrophages, where it subverts immune responses to promote mycobacterial survival.[1][2] Consequently, mPTPB is a key target for the development of novel anti-tuberculosis therapeutics.[1][2]

Comparative Analysis of Inhibitor Specificity

I-A09 is a potent and selective inhibitor of mPTPB, identified from a combinatorial library of bidentate benzofuran salicylic acid derivatives.[1][2] Its performance has been evaluated against other mycobacterial phosphatases and a panel of mammalian protein tyrosine phosphatases (PTPs) to determine its specificity.

Compound Target IC50 (µM) Ki (µM) Selectivity Profile
I-A09 mPTPB 1.26 ± 0.22 1.08 ± 0.06 - 61-fold more selective for mPTPB over mPTPA.[1][2] - Over 11-fold more selective for mPTPB compared to a panel of mammalian PTPs (PTP1B, TC-PTP, SHP2, Lyp, FAP1, CD45, LAR, PTPα, VHR, VHX, Cdc14, and low molecular weight PTP).[1][2]
Compound 1 mPTPBNot specified1.1 ± 0.03- 51-fold preference over PTP1B.[3] - Over 30-fold preference over mPTPA and other human PTPs.[3]
Compound 16 mPTPB5.6 ± 0.23.2 ± 0.3- Several-fold selective for mPTPB versus all PTPs examined.[3]
Compound 17 mPTPB11.5 ± 0.64.0 ± 0.5- Several-fold selective for mPTPB versus all PTPs examined.[3]
L01-Z08 mPTPB0.038Not specified- 66-fold less potent against mPTPA.[4] - At least 37-fold selective against a panel of 17 human PTPs.[4]

Experimental Protocols

Enzyme Inhibition Assay:

The inhibitory activity of I-A09 and other compounds was assessed by measuring the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (pNPP). The assay was conducted at 25°C in a buffer at pH 7.0. The reaction progress was monitored by measuring the increase in absorbance resulting from the production of p-nitrophenol. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined from dose-response curves.[1]

Kinetic Analysis:

To determine the mechanism of inhibition, kinetic studies were performed. The initial velocity of the mPTPB-catalyzed reaction was measured at various concentrations of the substrate (pNPP) in the presence of different concentrations of the inhibitor. The data was then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (Ki). For I-A09, the analysis revealed a reversible and noncompetitive mode of inhibition.[2]

Selectivity Profiling:

The specificity of I-A09 was determined by testing its inhibitory activity against a panel of other phosphatases under similar assay conditions. This panel included the related mycobacterial phosphatase mPTPA and a broad range of human PTPs representing different subfamilies. The IC50 values obtained for these other phosphatases were compared to the IC50 for mPTPB to calculate the selectivity fold.[1][2]

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_screening Inhibitor Screening cluster_characterization Inhibitor Characterization cluster_cellular Cellular Assays Library Combinatorial Library (bidentate benzofuran salicylic acid derivatives) Screening Initial Screening (mPTPB-catalyzed hydrolysis of pNPP) Library->Screening Hits Initial Hits (e.g., I-A09) Screening->Hits IC50 IC50 Determination (Dose-response curves) Hits->IC50 Kinetics Kinetic Analysis (Lineweaver-Burk plots) Hits->Kinetics Specificity Specificity Profiling (Panel of PTPs) Hits->Specificity Macrophage Infected Macrophages Hits->Macrophage Cellular_Activity Assess Cellular Activity (e.g., reversal of host response) Macrophage->Cellular_Activity

Caption: Workflow for the identification and characterization of mPTPB inhibitors.

signaling_pathway cluster_mycobacterium Mycobacterium tuberculosis cluster_macrophage Host Macrophage Mtb M. tuberculosis mPTPB_secreted Secreted mPTPB Mtb->mPTPB_secreted Host_Signaling Host Cell Signaling (e.g., ERK1/2, p38, Akt) mPTPB_secreted->Host_Signaling Dephosphorylates & Inhibits Immune_Response Immune Response (e.g., IL-6 production) Host_Signaling->Immune_Response Cell_Survival Macrophage Survival Host_Signaling->Cell_Survival Mtb_Clearance Mtb_Clearance Immune_Response->Mtb_Clearance Leads to Mtb_Persistence Mtb_Persistence Cell_Survival->Mtb_Persistence Promotes I_A09 I-A09 I_A09->mPTPB_secreted Inhibits

Caption: mPTPB signaling pathway and the inhibitory action of I-A09.

References

Safety Operating Guide

Navigating the Labyrinth of Laboratory Waste: A Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring a safe and compliant laboratory environment hinges on the meticulous management of chemical waste. This guide provides a comprehensive framework for the proper disposal of laboratory reagents, with a focus on procedural clarity and safety. While the specific substance "1-A09" could not be definitively identified through public resources—likely representing an internal designation—the following procedures provide a robust, best-practice approach to hazardous waste management applicable to a wide range of research materials.

All researchers, scientists, and drug development professionals are urged to first consult the Safety Data Sheet (SDS) for any specific chemical to understand its unique hazards and disposal requirements. The absence of a readily available SDS for "this compound" underscores the critical importance of internal laboratory records and manufacturer guidance for unlisted or proprietary substances.

The Six Steps to Proper Hazardous Waste Disposal

The foundation of safe laboratory practice is a systematic approach to waste management. The following six steps, adapted from established environmental health and safety protocols, provide a clear pathway for handling and disposing of hazardous materials.[1]

  • Identification : The crucial first step is to accurately identify the waste material. A thorough waste profile should be completed to classify the substance and determine the appropriate handling and disposal methods.[1]

  • Quantification : Determine the volume of waste generated. This is essential for classifying the generator status of the laboratory (e.g., Very Small, Small, or Large Quantity Generator), which dictates the regulatory requirements for disposal.[1]

  • Notification : Depending on the generator status, it may be necessary to obtain a federal Environmental Protection Agency (EPA) Identification Number and report hazardous waste activities to the relevant authorities.[1]

  • Storage : Proper storage of hazardous waste is paramount to preventing accidents and ensuring environmental protection.

  • Transport : The movement of hazardous waste must be meticulously planned and executed, adhering to Department of Transportation (DOT) regulations. This includes using compatible and correctly labeled containers.[1]

  • Disposal : The final step is the safe and compliant disposal of the hazardous waste, which should be carried out by a certified waste management provider.

Quantitative Waste Generator Categories

The quantity of hazardous waste generated per month determines a laboratory's generator status and its associated regulatory obligations.

Generator StatusMonthly Hazardous Waste GenerationMonthly Acutely Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2205 lbs)> 1 kg
Large Quantity Generator (LQG) ≥ 1,000 kg (2205 lbs)> 1 kg

Data sourced from the Environmental Protection Agency (EPA) guidelines.[1]

Experimental Protocol: Triple-Rinsing of Empty Chemical Containers

A common procedure in laboratories is the decontamination of empty chemical containers for disposal or reuse. The following protocol outlines the standard triple-rinsing procedure.

Objective: To effectively remove residual hazardous chemical from a container, rendering it safe for disposal in regular trash or for reuse with compatible substances.

Materials:

  • Empty chemical container

  • Appropriate solvent capable of dissolving the chemical residue

  • Personal Protective Equipment (PPE) as specified in the SDS (gloves, safety glasses, lab coat)

  • Designated hazardous waste container for the rinsate

Procedure:

  • Initial Rinse: Add a small amount of the appropriate solvent to the empty container. The volume should be sufficient to coat the entire interior surface.

  • Agitation: Securely cap the container and agitate it vigorously to ensure the solvent comes into contact with all internal surfaces.

  • Rinsate Collection: Decant the solvent (now considered hazardous waste rinsate) into a designated hazardous waste container.

  • Repeat: Repeat steps 1-3 two more times for a total of three rinses.

  • Drying: Allow the container to air dry completely.

  • Disposal/Reuse: Once triple-rinsed and dry, the container may be disposed of in the regular trash or reused for compatible waste collection after appropriate relabeling.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal Generate Waste Generate Waste Identify Waste Identify Waste Generate Waste->Identify Waste Consult SDS Consult SDS Identify Waste->Consult SDS Segregate Waste Segregate Waste Consult SDS->Segregate Waste Determine Hazard Class Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store in SAA Store in Satellite Accumulation Area Label Container->Store in SAA Request Pickup Request Pickup Store in SAA->Request Pickup Transport & Dispose Professional Transport & Disposal Request Pickup->Transport & Dispose

Caption: A workflow diagram illustrating the key stages of laboratory hazardous waste management, from generation to final disposal.

Key Principles for Safe Waste Handling

  • Container Compatibility: Always use containers that are compatible with the chemical waste being stored. For instance, corrosive materials should not be placed in metal drums that they can degrade.[1] Plastic or plastic-lined drums are often a safer alternative.[1]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents in English.[2] Chemical abbreviations or formulas are not acceptable.[2]

  • Closure: Waste containers must be kept closed except when adding waste to prevent spills and the release of vapors.[2][3]

  • Segregation: Incompatible waste streams must be segregated to prevent dangerous chemical reactions.[2]

  • Secondary Containment: Store waste containers in secondary containment to capture any potential leaks or spills.[2][3]

  • Sharps: All sharps, such as needles and blades, must be placed in puncture-proof containers before disposal.[4]

  • Biohazardous Waste: Biohazardous materials require specific handling and disposal procedures, often involving autoclaving or incineration.[4][5] Solid biohazardous waste should be collected in leak-proof, sealed bags.[5]

By adhering to these principles and the systematic workflow, laboratories can ensure a safe working environment and maintain compliance with all relevant environmental health and safety regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.